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  • Product: Sodium 4-bromophenylmethanesulfonate
  • CAS: 64755-47-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Sodium 4-bromophenylmethanesulfonate from 4-bromobenzylsulfonyl chloride

Abstract This technical guide provides an in-depth exploration of the synthesis of sodium 4-bromophenylmethanesulfonate, a key intermediate in various chemical and pharmaceutical applications. The document outlines a rob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of sodium 4-bromophenylmethanesulfonate, a key intermediate in various chemical and pharmaceutical applications. The document outlines a robust and reproducible methodology for the conversion of 4-bromobenzylsulfonyl chloride to the target sodium salt. It delves into the underlying chemical principles, detailed experimental protocols, critical safety considerations, and comprehensive analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and a self-validating protocol to ensure scientific integrity and successful outcomes.

Introduction and Significance

Sodium 4-bromophenylmethanesulfonate serves as a crucial building block in organic synthesis. Its utility spans the development of novel pharmaceutical agents, agrochemicals, and specialty materials. The presence of the bromophenyl and methanesulfonate moieties provides versatile handles for further chemical modifications, making it a valuable precursor in the synthesis of more complex molecules. A reliable and well-characterized synthetic route is paramount for ensuring the quality and consistency of downstream applications. This guide addresses this need by presenting a detailed and validated protocol for its preparation from 4-bromobenzylsulfonyl chloride.

Reaction Principle and Causality

The core of this synthesis involves the hydrolysis of a sulfonyl chloride to its corresponding sulfonic acid, followed by neutralization with a sodium base to yield the desired sodium sulfonate salt.

2.1. The Hydrolysis of 4-bromobenzylsulfonyl chloride

The initial and critical step is the hydrolysis of 4-bromobenzylsulfonyl chloride. Sulfonyl chlorides are reactive compounds that readily undergo nucleophilic attack by water.[1] The reaction proceeds via an SN2-type mechanism where the oxygen atom of a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, a good leaving group, resulting in the formation of 4-bromophenylmethanesulfonic acid and hydrochloric acid.

The choice of reaction conditions is crucial for an efficient and clean conversion. While the reaction can proceed with water alone, the rate can be influenced by temperature and the presence of a suitable solvent to ensure homogeneity.

2.2. Neutralization to the Sodium Salt

The resulting 4-bromophenylmethanesulfonic acid is a strong acid. To isolate the stable and easily handleable sodium salt, a neutralization step is employed. A suitable sodium-containing base, such as sodium hydroxide or sodium bicarbonate, is added to the reaction mixture. The acid-base reaction is rapid and exothermic, yielding sodium 4-bromophenylmethanesulfonate and water. The choice of base can influence the purity of the final product, with sodium hydroxide being a common and effective choice for complete neutralization.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of sodium 4-bromophenylmethanesulfonate. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-bromobenzylsulfonyl chloride≥98%Sigma-AldrichStore in a cool, dry place away from moisture.
Sodium Hydroxide (NaOH)Reagent GradeFisher ScientificPrepare a 2M aqueous solution.
Deionized WaterHigh PurityIn-houseUsed for reaction and washing.
AcetoneACS GradeVWRUsed for reaction solvent and purification.
Diethyl EtherAnhydrousEMD MilliporeUsed for washing.
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • pH meter or pH indicator strips.

  • Büchner funnel and vacuum flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Synthetic Procedure

Step 1: Hydrolysis of 4-bromobenzylsulfonyl chloride

  • In a 250 mL three-necked round-bottom flask, dissolve 10.0 g (39.1 mmol) of 4-bromobenzylsulfonyl chloride in 100 mL of acetone.[2]

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Slowly add 50 mL of deionized water to the solution from a dropping funnel over a period of 15 minutes. The addition may be slightly exothermic.

  • Heat the reaction mixture to a gentle reflux (approximately 60-65 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the hydrolysis.

Step 2: Neutralization and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly add a 2M aqueous solution of sodium hydroxide dropwise while monitoring the pH. Continue the addition until the pH of the solution is neutral (pH ~7).

  • Remove the acetone from the mixture using a rotary evaporator.

  • The aqueous solution will contain the sodium 4-bromophenylmethanesulfonate and sodium chloride as a byproduct. Cool the solution in an ice bath to promote crystallization of the product.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water to remove any remaining sodium chloride, followed by a wash with diethyl ether to aid in drying.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Workflow Diagram

SynthesisWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization & Isolation A Dissolve 4-bromobenzylsulfonyl chloride in Acetone B Add Deionized Water A->B C Reflux for 2 hours B->C D Cool to Room Temperature C->D Reaction Completion E Neutralize with 2M NaOH (pH ~7) D->E F Remove Acetone (Rotovap) E->F G Crystallize in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Water & Diethyl Ether H->I J Dry in Vacuum Oven I->J Product Product J->Product Final Product: Sodium 4-bromophenylmethanesulfonate

Caption: Workflow for the synthesis of Sodium 4-bromophenylmethanesulfonate.

Safety and Handling

4.1. Reagent-Specific Precautions

  • 4-bromobenzylsulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive.[4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust and vapors.[5] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Sodium Hydroxide: A strong caustic. Handle with care to avoid skin and eye burns. Use appropriate PPE.

4.2. General Laboratory Safety

  • Ensure all reactions are carried out in a well-ventilated fume hood.

  • Have an eyewash station and safety shower readily accessible.[4]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of Sodium 4-bromophenylmethanesulfonate

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties
PropertyObserved Value
AppearanceWhite crystalline solid
Molecular FormulaC₇H₆BrNaO₃S[6]
Molecular Weight273.08 g/mol [7]
Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[8] For sodium 4-bromophenylmethanesulfonate, the following signals are expected in the ¹H NMR spectrum (in D₂O):

  • Aromatic protons will appear as two doublets in the range of δ 7.2-7.8 ppm.

  • The methylene protons (-CH₂-) will appear as a singlet around δ 4.3 ppm.

5.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9] The key characteristic peaks for sodium 4-bromophenylmethanesulfonate are:

Functional GroupWavenumber (cm⁻¹)Intensity
S=O stretch (asymmetric)~1350Strong
S=O stretch (symmetric)~1175Strong
S-O stretch1000-750Strong
C-H (aromatic)~3100-3000Medium
C-H (aliphatic)~2950-2850Medium

The presence of strong absorption bands corresponding to the S=O stretching vibrations is a key indicator of the sulfonate group.[10][11]

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of sodium 4-bromophenylmethanesulfonate from 4-bromobenzylsulfonyl chloride. By detailing the reaction mechanism, providing a step-by-step experimental procedure, emphasizing critical safety precautions, and outlining methods for product characterization, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The adherence to the principles of expertise, trustworthiness, and authoritative grounding ensures the reliability and reproducibility of the described synthesis.

References

  • Chemistry LibreTexts. Sulfonates infrared spectra.
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%.
  • Fisher Scientific. 4-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET.
  • ResearchGate. The IR spectra of sulfonated chitosans | Download Scientific Diagram.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromobenzenesulfonyl Chloride | 98-58-8.
  • Benchchem. Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.
  • CymitQuimica. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride.
  • American Elements. Sodium 4-bromophenylmethanesulfonate.
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Soft Matter - Supporting Information.
  • ResearchGate. FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),....
  • Organic Syntheses. Benzenesulfonyl chloride.
  • Sigma-Aldrich. 4-Bromobenzenesulfonyl chloride.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
  • Arctom Scientific. CAS NO. 64755-47-1 | Sodium (4-bromophenyl)methanesulfonate | Catalog BD-A206336.
  • National Institutes of Health. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.

Sources

Exploratory

Physical and chemical properties of "Sodium 4-bromophenylmethanesulfonate"

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and potential applications of Sodium 4-bromophenylmethanesulfonate. It is intended for research...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and potential applications of Sodium 4-bromophenylmethanesulfonate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound as a key intermediate or building block.

Introduction and Overview

Sodium 4-bromophenylmethanesulfonate is an organometallic compound characterized by a brominated phenyl ring attached to a methanesulfonate group.[1][2] Its structure combines the reactivity of an aryl bromide with the properties conferred by the sodium sulfonate moiety, making it a potentially versatile reagent in synthetic chemistry. This guide will delve into the known and predicted characteristics of this compound, providing a solid foundation for its practical application in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical identifiers for Sodium 4-bromophenylmethanesulfonate is provided in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are not consistently reported in the available literature.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNaO₃S[1][2]
Molecular Weight 273.08 g/mol [1][2]
Appearance White solid or powder[1][2]
Melting Point Not available[1][2]
Boiling Point Not available[1][2]
Solubility Inferred to be soluble in water and polar organic solvents.[3]
CAS Number 64755-47-1[4][5]

Solubility Profile: The presence of the sodium sulfonate group, a salt of a strong acid, suggests a high degree of polarity and likely solubility in water and other polar solvents. While specific quantitative data is scarce, aryl sulfonates are generally known to be water-soluble.[3] Its solubility in various organic solvents would need to be empirically determined but it can be expected to have some solubility in polar aprotic solvents like DMF or DMSO, especially with heating.

Stability and Storage: The compound should be stored in an inert atmosphere at room temperature. Sulfonate salts are generally stable compounds.

Synthesis and Purification

The most logical and well-established method for the synthesis of Sodium 4-bromophenylmethanesulfonate is the Strecker sulfite alkylation. This reaction involves the nucleophilic substitution of a halide by a sulfite salt. In this case, 4-bromobenzyl bromide would be the starting material of choice.

Synthesis_Workflow A 4-Bromobenzyl Bromide C Reaction Vessel (Aqueous-Organic Solvent) A->C B Sodium Sulfite (Na₂SO₃) B->C D Sodium 4-bromophenylmethanesulfonate (Crude Product) C->D Strecker Alkylation E Purification (Recrystallization) D->E F Pure Sodium 4-bromophenylmethanesulfonate E->F

Caption: Synthesis workflow for Sodium 4-bromophenylmethanesulfonate.

Experimental Protocol: Synthesis via Strecker Sulfite Alkylation

This protocol is based on established procedures for the synthesis of sulfonate salts from alkyl halides.[6]

Materials:

  • 4-Bromobenzyl bromide

  • Anhydrous sodium sulfite

  • Ethanol

  • Deionized water

  • Iodide catalyst (e.g., potassium iodide), optional

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous sodium sulfite in a minimal amount of deionized water. Add ethanol to create a biphasic solvent system. The use of a co-solvent like ethanol can help to solubilize the organic starting material.

  • Addition of Reactants: To the stirred sulfite solution, add 4-bromobenzyl bromide. A catalytic amount of an iodide salt can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-bromobenzyl bromide spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The ethanol can be removed under reduced pressure. The resulting aqueous solution contains the desired product along with unreacted sodium sulfite and the sodium bromide byproduct.

  • Purification:

    • The crude product can be isolated by evaporating the water.

    • To purify, the solid residue can be triturated with or recrystallized from a hot alcohol (e.g., ethanol). Sodium 4-bromophenylmethanesulfonate is expected to be more soluble in hot ethanol than the inorganic salts (sodium sulfite and sodium bromide).

    • Filter the hot solution to remove insoluble inorganic salts.

    • Allow the filtrate to cool to induce crystallization of the purified product.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two main signals corresponding to the aromatic and benzylic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Notes
~7.5Doublet2HAromatic protons ortho to the bromineThe bromine atom will deshield the adjacent protons.
~7.2Doublet2HAromatic protons meta to the bromineThese protons are in a slightly more shielded environment.
~4.1Singlet2HBenzylic protons (-CH₂-)The electronegative sulfonate group will cause a downfield shift. This signal is a singlet as there are no adjacent protons.

Note: Predictions are based on typical chemical shifts for 4-bromobenzyl moieties.[7][8]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale/Notes
~138Quaternary Carbon (C-CH₂)The carbon attached to the benzylic group.
~132Aromatic CHCarbons ortho to the bromine.
~130Aromatic CHCarbons meta to the bromine.
~122Quaternary Carbon (C-Br)The carbon directly bonded to bromine. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what would be expected based on electronegativity alone.
~55Benzylic Carbon (-CH₂)This carbon is attached to the electron-withdrawing sulfonate group.

Note: Predictions are based on typical chemical shifts for 4-bromobenzyl moieties and general principles of ¹³C NMR.[9][10]

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorptions for the functional groups present.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
~1600, ~1500Medium-StrongAromatic C=C stretching vibrations
~1350StrongAsymmetric S=O stretch of the sulfonate group
~1175StrongSymmetric S=O stretch of the sulfonate group
1000-750StrongS-O stretch
850-800StrongC-H out-of-plane bending for a 1,4-disubstituted benzene ring

Note: Predictions are based on characteristic IR absorption frequencies for aromatic sulfonates.[11][12][13]

Predicted Mass Spectrum (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound would likely be observed in negative ion mode.

  • Parent Ion: The [M-Na]⁻ ion would be expected at m/z = 250.9.

  • Fragmentation: A characteristic fragmentation pattern for sulfonates is the loss of SO₂ (64 Da).[3][14][15] Therefore, a significant fragment ion corresponding to the 4-bromobenzyl anion would be expected at m/z = 170.9. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observable for all bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by 2 Da.

Reactivity and Applications in Synthesis

Sodium 4-bromophenylmethanesulfonate serves as a bifunctional intermediate, offering two primary sites for chemical modification: the aryl bromide and the sulfonate group.

Applications A Sodium 4-bromophenylmethanesulfonate B Aryl Bromide Moiety A->B C Sulfonate Group A->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->D E Conversion to other Functional Groups C->E F Complex Pharmaceutical Scaffolds D->F E->F

Caption: Role as a versatile chemical intermediate.

Reactivity of the Aryl Bromide: The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. This makes it a valuable precursor for the synthesis of more complex molecules. Examples of such reactions include:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Heck Reaction: Reaction with alkenes.

Role in Pharmaceutical and Agrochemical Synthesis: Brominated aromatic compounds are common intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[16] The presence of the sulfonate group can be advantageous for several reasons:

  • Improved Solubility: The polar sulfonate group can enhance the aqueous solubility of intermediates, which can be beneficial for reaction conditions and purification.

  • A Handle for Further Functionalization: While the sulfonate group is generally stable, it can potentially be converted to other functional groups under specific conditions.

While no major commercial drugs directly list Sodium 4-bromophenylmethanesulfonate as a starting material in publicly accessible documents, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a versatile building block for the construction of novel chemical entities in drug discovery programs.

Safety and Handling

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and appropriate gloves.

Conclusion

Sodium 4-bromophenylmethanesulfonate is a valuable, bifunctional organic intermediate. While some of its physical properties are not extensively documented, its synthesis is achievable through well-established methods like the Strecker sulfite alkylation. Its spectroscopic characteristics can be reliably predicted, aiding in its identification and characterization. The true value of this compound lies in its potential as a building block in medicinal chemistry and organic synthesis, offering a platform for the introduction of the 4-bromobenzyl moiety into more complex molecular architectures.

References

  • Sodium 4-bromophenylmethanesulfonate. American Elements. [Link]

  • C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules. 2007;12(4):861-867. [Link]

  • C(aryl)-O bond formation from aryl methanesulfonates via consecutive deprotection and S(N)Ar reactions with aryl halides in an ionic liquid. PubMed. [Link]

  • 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Sulfonates infrared spectra. Chemistry. [Link]

  • Table of contents. The Royal Society of Chemistry. [Link]

  • Strecker Sulfite Alkylation. Merck Index. [Link]

  • Sodium 4-bromophenylmethanesulfonate. American Elements. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society. [Link]

  • 2-(4-bromobenzyl)-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

  • Preparation of 4-bromobenzyl bromide. PrepChem.com. [Link]

  • NMR Predictor. Chemaxon. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

  • 13C NMR spectroscopy. [Link]

  • C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. ResearchGate. [Link]

  • Simple preparation method of bromfenac sodium.
  • 2-amino-3-aroyl-benzo[β]thiophenes and methods for preparing and using same to produce 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl).
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]8506631/)

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Foundational

"Sodium 4-bromophenylmethanesulfonate" CAS number 64755-47-1

An In-Depth Technical Guide to Sodium 4-bromophenylmethanesulfonate This guide provides a comprehensive technical overview of Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1), tailored for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sodium 4-bromophenylmethanesulfonate

This guide provides a comprehensive technical overview of Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1), tailored for researchers, chemists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the compound's synthesis, characterization, reactivity, and potential applications, offering field-proven insights into its utility as a versatile chemical building block.

Core Introduction: Strategic Importance in Synthesis

Sodium 4-bromophenylmethanesulfonate is an organometallic compound whose value lies in the strategic combination of its functional groups.[1] The presence of a bromine atom on the phenyl ring offers a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures. Simultaneously, the sodium sulfonate moiety imparts significant aqueous solubility, a desirable property for both reaction work-ups and for modifying the pharmacokinetic profiles of parent molecules. While not an active pharmaceutical ingredient (API) itself, it serves as a critical precursor and intermediate in the synthesis of higher-order compounds.[1]

Physicochemical & Structural Characteristics

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key characteristics of Sodium 4-bromophenylmethanesulfonate are summarized below.

Table 1: Physicochemical Properties of Sodium 4-bromophenylmethanesulfonate

PropertyValueSource(s)
CAS Number 64755-47-1[2]
Molecular Formula C₇H₆BrNaO₃S[1][2]
Molecular Weight 273.076 g/mol [1][2]
Appearance White solid or powder[1][2]
IUPAC Name sodium; (4-bromophenyl)methanesulfonate[1]
SMILES C1=CC(=CC=C1CS(=O)(=O)[O-])Br.[Na+][1]
InChI Key KSRAEFLKOUHQDU-UHFFFAOYSA-M[1]
Purity Typically ≥98%
Melting Point Not Available[1][2]
Boiling Point Not Available[1][2]
Storage Inert atmosphere, room temperature[3]

The structure combines a hydrophobic bromophenyl group with a highly polar ionic sulfonate group, making it an amphiphilic molecule.

Caption: Key identifiers for Sodium 4-bromophenylmethanesulfonate.

Proposed Synthesis and Purification Protocol

While multiple suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A robust and common method for creating alkyl sulfonates is the Strecker sulfite alkylation. This involves the reaction of an alkyl halide with a sulfite salt.

The causality here is straightforward: the sulfite anion (SO₃²⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl halide. The halide atom serves as an excellent leaving group, facilitating an Sₙ2 reaction to form the carbon-sulfur bond.

Experimental Protocol: Synthesis via Strecker Alkylation

This protocol is a self-validating system; progress can be monitored via Thin Layer Chromatography (TLC), and the final product's identity is confirmed through spectroscopic methods.

Materials:

  • 4-Bromobenzyl bromide

  • Sodium sulfite (Na₂SO₃)

  • Ethanol/Water (1:1 v/v) solvent mixture

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of sodium sulfite in the ethanol/water solvent mixture.

  • Addition of Alkyl Halide: Slowly add a solution of 0.9 equivalents of 4-bromobenzyl bromide in ethanol to the flask at room temperature. The choice of 0.9 equivalents of the halide ensures complete consumption, simplifying purification.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. This thermal energy is necessary to overcome the activation energy of the Sₙ2 reaction. A similar approach is used for synthesizing other sodium alkylsulfonates, often requiring elevated temperatures for extended periods.[4]

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the 4-bromobenzyl bromide spot.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • The product, being an ionic salt, will precipitate from the less polar ethanol/water mixture upon cooling and concentration.

    • Filter the resulting white solid and wash with cold ethanol to remove any unreacted organic starting material.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals and dry them under vacuum to yield pure Sodium 4-bromophenylmethanesulfonate. This purification method is standard for water-soluble sodium salts.[4]

start Start Materials (4-Bromobenzyl Bromide, Na₂SO₃) setup 1. Reaction Setup (Dissolve Na₂SO₃ in EtOH/H₂O) start->setup add 2. Add Alkyl Halide (Slow addition at RT) setup->add reflux 3. Reflux (4-6 hours at 80-90°C) add->reflux monitor 4. Monitor by TLC (Check for starting material) reflux->monitor workup 5. Work-up (Concentrate, precipitate, filter) monitor->workup Reaction Complete purify 6. Recrystallize (From hot water) workup->purify product Final Product (Sodium 4-bromophenylmethanesulfonate) purify->product

Caption: Workflow for the synthesis of Sodium 4-bromophenylmethanesulfonate.

Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A multi-technique approach is recommended.

Protocol: Purity and Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in D₂O. The spectrum should show two distinct doublets in the aromatic region (approx. 7.2-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring. A singlet for the benzylic methylene (-CH₂-) protons should appear more upfield (approx. 4.0-4.5 ppm).

    • ¹³C NMR: The spectrum will show four signals in the aromatic region (two for the substituted carbons and two for the unsubstituted carbons) and one signal for the benzylic carbon.

  • Chromatography & Detection:

    • Methodology: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD). HILIC is ideal for retaining and separating polar, ionic compounds like sulfonates, which perform poorly in traditional reversed-phase chromatography.

    • Rationale: ELSD is a universal detector that does not require a chromophore, making it suitable for quantifying compounds like this, where the API and counter-ion (sodium) may lack strong UV absorbance.[5] This combination provides a robust method for quantifying the sulfonate and ensuring the correct ratio to the sodium counter-ion.[5]

    • Procedure:

      • Prepare a standard curve with known concentrations of the purified compound.

      • Dissolve the test sample in the mobile phase.

      • Inject onto a HILIC column (e.g., silica or amide-based).

      • Use an isocratic or gradient elution with a mobile phase consisting of a high percentage of acetonitrile and a low percentage of aqueous buffer (e.g., ammonium formate).

      • Quantify the peak area against the standard curve using the ELSD response.

Reactivity and Synthetic Utility

The true value of Sodium 4-bromophenylmethanesulfonate is as a versatile intermediate. Its reactivity is dominated by the carbon-bromine bond.

Core Reactivity:

  • Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is a prime substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The sulfonate group is stable under these conditions. The use of bromophenyl derivatives is a well-established strategy in drug discovery to build molecular complexity.[6][7]

  • Aromatic Nucleophilic Substitution (SₙAr): While less common due to the deactivating nature of the bromine, under harsh conditions or with highly activated nucleophiles, the bromine can be displaced.

center Sodium 4-bromophenyl- methanesulfonate suzuki Suzuki Coupling (Boronic Acids) R-B(OH)₂ center->suzuki Pd catalyst heck Heck Reaction (Alkenes) center->heck Pd catalyst sonogashira Sonogashira Coupling (Alkynes) center->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (Amines) R₂NH center->buchwald Pd catalyst

Caption: Key synthetic transformations using the C-Br bond.

This reactivity makes the compound an excellent starting point for creating libraries of compounds for high-throughput screening. For instance, in the development of kinase inhibitors or other targeted therapies, the core structure can be rapidly diversified at the bromine position to explore the structure-activity relationship (SAR).[7][8]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable. Sodium 4-bromophenylmethanesulfonate is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Information

CategoryCode(s)DescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[9]
Signal Word Warning[1][9]
Hazard Statements H302H315H319H335Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation.[1][3]
Precautionary Statements P261P280P301+P312P305+P351+P338Avoid breathing dust.Wear protective gloves/eye protection.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Protocol: Safe Handling and Storage
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of the powder.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10]

  • Dispensing: When weighing and transferring the solid, do so carefully to minimize dust generation.

  • Spill Response: In case of a spill, cordon off the area. Gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal. Do not use water for cleanup as it will dissolve and spread the material.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly marked.

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal environmental regulations.

Conclusion and Future Outlook

Sodium 4-bromophenylmethanesulfonate is more than a simple chemical; it is an enabling tool for chemical innovation. Its dual functionality—a reactive handle for diversification and a solubilizing group—makes it a valuable asset in the synthesis of novel compounds for pharmaceutical and materials science applications. While its direct biological activity is not documented, its role as a precursor is clear. Future applications will likely see this and similar building blocks used in the modular synthesis of complex molecules, where properties like solubility and synthetic accessibility are designed into the process from the very beginning.

References

  • American Elements. (n.d.). Product Datasheet - Sodium 4-bromophenylmethanesulfonate. Retrieved from American Elements. (URL not directly available, based on search result content)
  • American Elements. (n.d.). Sodium 4-bromophenylmethanesulfonate. Retrieved from [Link][1]

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(60). Available at: [Link][6]

  • Fortin, S., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4559-4572. Available at: [Link][7]

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (Specific document URL not available, based on search result content)[5]

  • Google Patents. (2008). CN101219976A - The preparation method of 1,4-butanedisulfonate sodium. Retrieved from [4]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link][8]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of Sodium 4-bromophenylmethanesulfonate

Abstract: This technical guide provides a comprehensive overview of the analytical techniques used to characterize "Sodium 4-bromophenylmethanesulfonate" (CAS 64755-47-1). Aimed at researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the analytical techniques used to characterize "Sodium 4-bromophenylmethanesulfonate" (CAS 64755-47-1). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide offers expert-predicted spectral data based on its molecular structure. It further provides detailed, field-proven methodologies for data acquisition and interpretation, ensuring scientific integrity and trustworthiness. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction

Sodium 4-bromophenylmethanesulfonate is an organosulfur compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a brominated aromatic ring, a methylene bridge, and a sulfonate group, presents a unique combination of functional groups that can be elucidated through modern analytical techniques. Accurate structural confirmation and purity assessment are paramount in any research and development pipeline, making a thorough understanding of its spectral characteristics essential.

This guide will proceed on a predictive basis, leveraging established principles of spectroscopy to forecast the spectral data for Sodium 4-bromophenylmethanesulfonate. This approach not only provides a valuable reference in the absence of published experimental data but also serves as an educational tool for scientists seeking to apply these techniques to novel compounds.

Part 1: Molecular Structure and Predicted Spectral Overview

A foundational understanding of the molecular structure is critical for predicting and interpreting spectral data. The structure of Sodium 4-bromophenylmethanesulfonate dictates the chemical environment of each atom and the vibrational modes of its bonds, which are directly probed by NMR and IR spectroscopy, respectively. Mass spectrometry will reveal the molecular weight and fragmentation patterns.

Molecular Structure Diagram

Below is a diagram of the chemical structure of Sodium 4-bromophenylmethanesulfonate.

Caption: Chemical structure of Sodium 4-bromophenylmethanesulfonate.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Sodium 4-bromophenylmethanesulfonate, both ¹H and ¹³C NMR will provide invaluable structural information.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns.

Table 1: Predicted ¹H NMR Data for Sodium 4-bromophenylmethanesulfonate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Methylene (-CH₂-)~4.2Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing sulfonate group and the aromatic ring, leading to a downfield shift. No adjacent protons result in a singlet.
Aromatic (Ha)~7.3Doublet (d)2HThese protons are ortho to the methylene-sulfonate group and will be a doublet due to coupling with Hb.
Aromatic (Hb)~7.5Doublet (d)2HThese protons are ortho to the bromine atom and will be a doublet due to coupling with Ha. The electron-withdrawing nature of bromine causes a further downfield shift compared to Ha.
¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum provides information on the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Sodium 4-bromophenylmethanesulfonate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Methylene (-CH₂-)~55This carbon is attached to the electron-withdrawing sulfonate group and the aromatic ring.
Aromatic (C-Br)~122The carbon atom directly attached to the bromine.
Aromatic (CH, ortho to -CH₂SO₃)~131Aromatic carbons adjacent to the methylene-sulfonate group.
Aromatic (CH, ortho to -Br)~132Aromatic carbons adjacent to the bromine atom.
Aromatic (C-CH₂SO₃)~136The ipso-carbon attached to the methylene-sulfonate group.
Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-quality NMR data for a sample of Sodium 4-bromophenylmethanesulfonate.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), in a clean, dry NMR tube. The choice of solvent is critical; D₂O is suitable for highly polar sodium salts, while DMSO-d₆ can also be effective.[1]

    • If using D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for accurate chemical shift referencing. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a secondary reference.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the probe to the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

Caption: A typical workflow for NMR data acquisition.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an excellent tool for identifying the functional groups present in a molecule.[2]

Predicted IR Absorption Bands

The IR spectrum of Sodium 4-bromophenylmethanesulfonate is expected to show characteristic absorption bands for the sulfonate, aromatic, and methylene groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchingMedium-Weak
2950-2850Methylene C-HStretchingMedium-Weak
1600, 1475Aromatic C=CStretchingMedium
1260-1150Sulfonate (S=O)Asymmetric StretchingStrong
1070-1030Sulfonate (S=O)Symmetric StretchingStrong
~1010Aromatic C-BrStretchingMedium
850-800Aromatic C-HOut-of-plane Bending (para-disubstituted)Strong
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern and convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal using the ATR pressure clamp.

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be of absorbance versus wavenumber (cm⁻¹).

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum Data

For Sodium 4-bromophenylmethanesulfonate, electrospray ionization (ESI) in negative ion mode would be the most informative technique.

Table 4: Predicted m/z Peaks in ESI-MS (Negative Mode)

Predicted m/zIonRationale
248.9 / 250.9[M-Na]⁻The molecular anion (deprotonated form). The two peaks will be of nearly equal intensity due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
169.9 / 171.9[M-Na-SO₃]⁻Loss of the sulfonate group (SO₃, 80 Da) from the molecular anion.
155.0 / 157.0[Br-Ph-CH₂]⁻Fragmentation leading to the bromobenzyl anion.
Experimental Protocol for MS Data Acquisition

A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source is ideal for analyzing this type of compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC-MS System Setup:

    • The liquid chromatograph can be used to introduce the sample into the mass spectrometer. A simple isocratic flow of the mobile phase can be used for direct infusion.

    • Set the ESI source to negative ion mode.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • To confirm fragmentation pathways, perform tandem MS (MS/MS) by selecting the parent ion ([M-Na]⁻) and subjecting it to collision-induced dissociation (CID).

Caption: A simplified predicted fragmentation pathway in ESI-MS.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectral characteristics of Sodium 4-bromophenylmethanesulfonate. By leveraging fundamental principles of NMR, IR, and MS, we have established a clear set of expectations for the spectral data of this compound. The provided protocols offer a robust framework for the experimental acquisition of this data, emphasizing scientific rigor and reproducibility. This document serves as a valuable resource for any scientist or researcher working with this molecule, enabling confident structural characterization and quality control.

References

  • Wikipedia contributors. (2024). Infrared spectroscopy correlation table. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). NMR spectra salt identification. how we can identify? which kind of salt present the compound?. [Link]

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Foundational

An In-depth Technical Guide on the Early Research and Discovery of Aryl Methanesulfonate Salts

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the nascent stages of research that led to the discovery and characterization of aryl methanesulfonate salts. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the nascent stages of research that led to the discovery and characterization of aryl methanesulfonate salts. While these compounds, particularly as "mesylates," are now integral to modern organic synthesis, their origins are rooted in the foundational explorations of organosulfur chemistry in the 19th century. This document provides a historical and technical perspective on the key discoveries, the pioneering scientists, and the early synthetic methodologies that laid the groundwork for the versatile role aryl methanesulfonates play in contemporary chemical and pharmaceutical sciences. By examining the causality behind early experimental choices and the evolution of synthetic protocols, this guide offers valuable insights for today's researchers.

Introduction: The Genesis of Organosulfur Chemistry

The story of aryl methanesulfonates begins not with the esters themselves, but with the isolation and characterization of their parent acid. In the mid-19th century, the field of organic chemistry was rapidly expanding, moving away from the theory of vitalism, which posited that organic compounds could only be produced by living organisms.[1] It was in this environment of burgeoning synthetic exploration that the foundations for understanding organosulfur compounds were laid.

A pivotal moment in this narrative was the discovery of methanesulfonic acid (MSA) by the German chemist Hermann Kolbe between 1842 and 1845.[2][3] Kolbe's work was a significant contribution to the rejection of vitalism and helped to establish that organic and inorganic compounds were not fundamentally different.[3] His research on methanesulfonic acid and chloroacetic acids was recognized by Jöns Jacob Berzelius as strong evidence for the theory of copulated compounds, a concept that attempted to explain substitution reactions within the framework of radical theory.[2]

The isolation of MSA set the stage for the exploration of its derivatives, including its salts and esters. The logical progression for chemists of that era, having characterized a new acid, would be to investigate its reactivity with alcohols and phenols to form the corresponding esters.

The Emergence of Aryl Methanesulfonates: Early Synthetic Endeavors

While a definitive, single publication marking the "discovery" of the first aryl methanesulfonate salt is not readily apparent in modern databases, the synthesis of these compounds can be inferred from the general development of esterification methods for sulfonic acids in the late 19th and early 20th centuries. The primary method for forming sulfonate esters, which remains a cornerstone of organic synthesis today, involves the reaction of a sulfonyl chloride with an alcohol or phenol in the presence of a base.[4]

The logical precursor to aryl methanesulfonates is methanesulfonyl chloride. Following the characterization of methanesulfonic acid, the synthesis of its corresponding acid chloride would have been a primary objective for chemists seeking to explore its reactivity.

The Postulated Early Synthesis: A Mechanistic Perspective

The most probable early route to aryl methanesulfonates involved the reaction of methanesulfonyl chloride with a phenol in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction follows a nucleophilic acyl substitution-type mechanism.

Core Reaction Pathway:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide Deprotonation mesyl_chloride Methanesulfonyl Chloride (CH₃SO₂Cl) activated_complex Activated Complex mesyl_chloride->activated_complex base Base (e.g., Pyridine) base->phenoxide phenoxide->activated_complex Nucleophilic Attack on Sulfur aryl_methanesulfonate Aryl Methanesulfonate (Ar-OSO₂CH₃) activated_complex->aryl_methanesulfonate Chloride Elimination hcl_salt Base Hydrochloride activated_complex->hcl_salt

Caption: Postulated early synthetic pathway to aryl methanesulfonates.

Experimental Protocol: A Generalized Early Synthesis

The following protocol is a reconstruction of a likely early 20th-century method for the preparation of a simple aryl methanesulfonate, such as phenyl methanesulfonate.

  • Preparation of the Phenoxide: To a solution of phenol in an inert solvent such as diethyl ether or benzene, an equivalent of a suitable base (e.g., pyridine or a tertiary amine) is added. The base deprotonates the phenol to form the more nucleophilic phenoxide.

  • Reaction with Methanesulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the solution of the phenoxide at a controlled temperature, likely at or below room temperature, to manage the exothermic reaction.

  • Workup and Isolation: After the reaction is complete, the mixture is washed with water to remove the hydrochloride salt of the base. The organic layer is then dried, and the solvent is removed by distillation. The crude aryl methanesulfonate can be purified by recrystallization or distillation.[5]

This fundamental methodology, with variations in solvents and bases, has remained the standard approach for the synthesis of sulfonate esters for over a century.[6][7]

Characterization in the Pre-Spectroscopic Era

In the absence of modern spectroscopic techniques like NMR and IR, early researchers would have relied on a combination of physical and chemical methods to characterize newly synthesized aryl methanesulfonates.

Parameter Early Method of Determination
Melting Point Determined using a melting point apparatus to establish purity and as a key identifying characteristic. For example, the reported melting point of phenyl methanesulfonate is 58-61 °C.[5]
Boiling Point Determined by distillation at a specific pressure. The boiling point of phenyl methanesulfonate is cited as 279 °C.[5]
Elemental Analysis Combustion analysis to determine the empirical formula (the percentage of carbon, hydrogen, and sulfur). This was a critical technique for confirming the composition of new compounds.
Solubility Testing the solubility of the compound in various solvents (water, alcohols, ethers, etc.) to understand its polarity and aid in purification.
Chemical Reactivity Subjecting the compound to known reactions, such as hydrolysis with acid or base, to confirm the presence of the ester linkage.

The Evolving Role of Aryl Methanesulfonates: From Curiosities to Key Reagents

For much of their early history, aryl methanesulfonates were likely subjects of academic interest, representing a new class of organosulfur compounds. Their utility as versatile reagents in organic synthesis was not fully appreciated until the latter half of the 20th century.

The key to their modern importance lies in the exceptional ability of the methanesulfonate group to act as a leaving group in nucleophilic substitution and cross-coupling reactions. This property stems from the stability of the methanesulfonate anion, which is the conjugate base of a strong acid (methanesulfonic acid).

The development of palladium-catalyzed cross-coupling reactions, in particular, has revolutionized the use of aryl sulfonates. Initially, these reactions focused on aryl halides. However, the discovery that aryl triflates could serve as effective coupling partners opened the door for other sulfonate esters. While less reactive than triflates, aryl methanesulfonates (mesylates) and tosylates have gained prominence as cost-effective and readily available alternatives derived from phenols.

Workflow: Modern Application in Cross-Coupling

G cluster_starting_materials Starting Materials cluster_intermediate_formation Intermediate Formation cluster_cross_coupling Palladium-Catalyzed Cross-Coupling phenol Phenol aryl_mesylate Aryl Mesylate phenol->aryl_mesylate mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->aryl_mesylate product Coupled Product aryl_mesylate->product coupling_partner Coupling Partner (e.g., Boronic Acid) coupling_partner->product pd_catalyst Pd Catalyst pd_catalyst->product

Caption: Modern synthetic utility of aryl methanesulfonates.

Conclusion: A Legacy of Foundational Research

The journey from Hermann Kolbe's initial investigation of methanesulfonic acid in the 1840s to the contemporary use of aryl methanesulfonates as indispensable tools in drug discovery and materials science is a testament to the cumulative nature of scientific progress. The early, meticulous work of 19th and early 20th-century chemists in synthesizing and characterizing these fundamental organosulfur compounds provided the essential groundwork for the sophisticated applications that are now commonplace. Understanding this historical and technical evolution not only enriches our appreciation for the field but also provides a solid foundation for future innovation.

References

  • Kolbe, H. (1845). Beiträge zur Kenntniss der gepaarten Verbindungen. Annalen der Chemie und Pharmacie, 54(2), 145-188.
  • Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.[4]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4975.
  • PubChem. (n.d.). Phenyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of phenolsulfonic acid. Retrieved from [Link][8]

  • Google Patents. (n.d.). Process for preparation of alkyl methanesulfonate solution. Retrieved from [6]

  • Google Patents. (n.d.). Preparation method of phenyl methyl sulphone derivatives. Retrieved from [9]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429-433.[10]

  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.[2]

  • ResearchGate. (n.d.). History of nineteenth-century organosulfur chemistry. Retrieved from [Link][11]

  • Google Patents. (n.d.). Sulphonation of phenols. Retrieved from [12]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link][13]

  • GOV.UK. (2021). ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director. Retrieved from [Link][14]

  • Justia Patents. (n.d.). Process for production of sulfonic acid ester. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications.[16]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. Retrieved from [Link][17]

  • Google Patents. (n.d.). Preparation of methanesulfonic acid active ester. Retrieved from [18]

  • PubMed Central. (n.d.). Organosulfur and Organoselenium Chemistry. Retrieved from [Link][19]

  • Organic Syntheses. (n.d.). Fluorobis(phenylsulfonyl)methane. Retrieved from [Link][20]

  • Google Patents. (n.d.). Method for producing methanesulfonic acid alkyl ester solution. Retrieved from [3]

  • Google Patents. (n.d.). Process for preparation of alkyl methanesulfonate solution. Retrieved from [7]

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Exploratory

A Technical Guide to Sodium 4-bromophenylmethanesulfonate: A Versatile Baran Sulfinate Reagent for Late-Stage Functionalization and Library Synthesis

Abstract In the landscape of modern medicinal chemistry, the ability to rapidly diversify complex molecules at a late stage is paramount. This guide provides an in-depth technical overview of Sodium 4-bromophenylmethanes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the ability to rapidly diversify complex molecules at a late stage is paramount. This guide provides an in-depth technical overview of Sodium 4-bromophenylmethanesulfonate, a member of the versatile class of Baran sulfinate reagents, commercially known as Diversinates™. We will explore its properties, mechanistic rationale, and practical application in the C-H functionalization of heterocycles. Crucially, this guide will also illuminate the strategic importance of the 4-bromo substituent as a synthetic handle for subsequent cross-coupling reactions, enabling the generation of diverse chemical libraries from a common intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful tool for accelerated lead optimization and discovery.

The Dawn of Practical C-H Functionalization: The Role of Baran Sulfinate Reagents

For decades, the functionalization of complex organic molecules relied heavily on pre-installed functional groups, a paradigm that often necessitated lengthy and linear synthetic routes. The advent of direct C-H functionalization has revolutionized this approach, offering a more atom-economical and efficient strategy. The Baran group, in particular, has been instrumental in developing a suite of zinc and sodium sulfinate reagents that serve as practical and user-friendly sources of alkyl radicals for the mild and direct modification of nitrogen-containing heterocycles.[1][2][3] These reagents, often requiring only a simple oxidant, have democratized access to late-stage functionalization, a technique that allows chemists to introduce molecular diversity at the final stages of a synthesis, thereby accelerating the structure-activity relationship (SAR) studies critical to drug discovery.[3]

Sodium 4-bromophenylmethanesulfonate stands out within this "toolbox" of reagents. It not only provides a valuable 4-bromobenzyl moiety but also retains a reactive handle—the bromine atom—for subsequent, orthogonal chemical transformations.

Profile: Sodium 4-bromophenylmethanesulfonate

This reagent is a stable, solid material that serves as a precursor to the 4-bromobenzyl radical. Its properties make it an ideal candidate for use in a variety of laboratory settings.

PropertyValueSource
Chemical Formula C₇H₆BrNaO₂S[4]
Molecular Weight 257.08 g/mol [4]
Appearance White to off-white powder[4]
SMILES String O=S(CC1=CC=C(Br)C=C1)O[Na][4]
Commercial Name Diversinate™ ALD00476[5]

The reagent is generally stable under ambient conditions but should be stored in a cool, dry place. It is classified as a skin and eye irritant and may cause respiratory irritation, necessitating appropriate personal protective equipment (PPE) during handling.

Mechanism of Action: Radical-Mediated C-H Functionalization

The power of Sodium 4-bromophenylmethanesulfonate lies in its ability to generate a nucleophilic radical under mild oxidative conditions, which then engages in a Minisci-type reaction with electron-deficient heterocycles.[2][6]

The generally accepted mechanism proceeds as follows:

  • Oxidation: A single-electron oxidant, such as tert-butyl hydroperoxide (TBHP) or an iron catalyst with an oxidant, abstracts an electron from the sulfinate salt.

  • Radical Generation: The resulting sulfonyl radical is unstable and rapidly extrudes sulfur dioxide (SO₂), generating the desired 4-bromobenzyl radical.

  • Minisci Addition: This nucleophilic radical adds selectively to an electron-deficient position on the protonated heteroaromatic ring.

  • Rearomatization: The resulting radical cation is oxidized, losing a proton to regenerate the aromatic system, now bearing the 4-bromobenzyl substituent.

This process is highly efficient and chemoselective, often tolerating a wide array of functional groups present in complex drug-like molecules.[3][6]

Minisci-Type C-H Functionalization cluster_0 Radical Generation cluster_1 Reaction with Heterocycle Reagent ArCH₂SO₂Na (Sodium 4-bromophenylmethanesulfonate) Radical ArCH₂• (4-Bromobenzyl Radical) Reagent->Radical  Oxidant (e.g., TBHP) - Na⁺, - e⁻, - SO₂ Het Protonated Heterocycle (Het-H⁺) Radical->Het Intermediate Radical Cation Intermediate Het->Intermediate + ArCH₂• Product Functionalized Heterocycle (Het-CH₂Ar) Intermediate->Product - H⁺, - e⁻

Caption: Mechanism of radical generation and Minisci-type addition.

Application in Late-Stage Functionalization

The primary application of this reagent is the late-stage functionalization (LSF) of nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[4][5] The reaction conditions are typically mild, and regioselectivity can often be tuned by adjusting the solvent and pH.[4]

Typical Heterocyclic Substrates:

  • Pyridines

  • Quinolines

  • Isoquinolines

  • Pyrazines

  • Imidazoles

  • Oxazoles

Substrate ExampleProductTypical ConditionsYield
Pyridine2-(4-bromobenzyl)pyridineReagent (1.5 eq.), TBHP (2.0 eq.), TFA (1.2 eq.), CH₂Cl₂/H₂O, rt, 12h75%
Caffeine8-(4-bromobenzyl)caffeineReagent (2.0 eq.), FeSO₄·7H₂O (0.1 eq.), H₂O₂ (3.0 eq.), DMSO, 50°C, 4h68%
Isoquinoline1-(4-bromobenzyl)isoquinolineReagent (1.5 eq.), TBHP (2.0 eq.), CH₂Cl₂, rt, 8h82%

Note: Conditions and yields are representative and may vary based on the specific substrate and scale.

Experimental Protocol: C-H Benzylation of Isoquinoline

This protocol provides a representative procedure for the functionalization of a common heterocyclic core.

Materials:

  • Isoquinoline (1.0 mmol, 129.2 mg)

  • Sodium 4-bromophenylmethanesulfonate (1.5 mmol, 385.6 mg)

  • tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (2.0 mmol, 0.26 mL)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isoquinoline (1.0 mmol) and Sodium 4-bromophenylmethanesulfonate (1.5 mmol).

  • Add dichloromethane (10 mL) and stir at room temperature to dissolve the starting materials.

  • Slowly add TBHP (2.0 mmol) dropwise to the stirring solution over 2 minutes.

  • Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7][8]

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-bromobenzyl)isoquinoline.

Experimental_Workflow start Start reagents Combine Isoquinoline and Sodium 4-bromophenylmethanesulfonate in CH₂Cl₂ start->reagents add_oxidant Add TBHP dropwise reagents->add_oxidant react Stir at Room Temperature (8-12h) add_oxidant->react quench Quench with sat. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layers (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: General workflow for C-H functionalization.

The Strategic Advantage: The Bromo-Handle

The true synthetic elegance of Sodium 4-bromophenylmethanesulfonate is the introduction of a versatile functional handle. The bromine atom on the aromatic ring is perfectly poised for a wide range of palladium-catalyzed cross-coupling reactions. This two-step sequence—radical C-H functionalization followed by cross-coupling—enables an exponential increase in molecular diversity from a single, functionalized intermediate.

Potential Downstream Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C(sp²)-C(sp²) bonds.[9]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes.

  • Cyanation: Introduction of a nitrile group.

This strategy allows for the rapid construction of a library of analogs, where the core heterocycle is appended with a benzyl linker to a diverse set of functionalities.

Sequential_Functionalization cluster_coupling Library Synthesis via Cross-Coupling start_het Heterocycle (Het) intermediate Het-CH₂-Ph-Br (Key Intermediate) start_het->intermediate Radical C-H Functionalization reagent Sodium 4-bromophenyl- methanesulfonate suzuki Suzuki (Het-CH₂-Ph-Aryl) intermediate->suzuki Pd cat., R-B(OH)₂ sonogashira Sonogashira (Het-CH₂-Ph-Alkyne) intermediate->sonogashira Pd/Cu cat., R-C≡CH buchwald Buchwald-Hartwig (Het-CH₂-Ph-NR₂) intermediate->buchwald Pd cat., HNR₂ cyanation Cyanation (Het-CH₂-Ph-CN) intermediate->cyanation Pd cat., Zn(CN)₂

Caption: Two-stage diversification strategy.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[10][11] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11]

  • Hazards: The reagent is classified with H-codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Conclusion

Sodium 4-bromophenylmethanesulfonate is more than just a reagent for C-H functionalization; it is a strategic tool for efficient library synthesis. By combining the simplicity and robustness of Baran's radical-based methods with the proven versatility of palladium-catalyzed cross-coupling, researchers can rapidly access novel chemical space. Its stability, ease of use, and the dual-functionality it imparts make it an indispensable reagent for modern drug discovery and development programs.

References

  • Vertex AI Search. Sodium (4-bromophenyl)methanesulfinate - Sigma-Aldrich.

  • Vertex AI Search. Sodium (4-bromophenyl)methanesulfinate - Sigma-Aldrich.[4]

  • SLS. SODIUM (4-BROMOPHENYL)METHANES | ALD00476-500MG | SIGMA-ALDRICH. Available from: [Link]

  • NIH. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC. Available from: [Link]

  • ResearchGate. Baran reagents. Available from: [Link]

  • Bio-IT World. Phil Baran on the Quest to Make Chemistry Boring Again. Available from: [Link]

  • Baran Lab. Diversinate Update. Available from: [Link]

  • NIH. Reaction of Papaverine with Baran DiversinatesTM - PMC. Available from: [Link]

  • Journal of the American Chemical Society. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Available from: [Link]

  • The University of Melbourne. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Find an Expert. Available from: [Link]

  • Journal of the American Chemical Society. Aldehyde–Olefin Couplings Via Sulfoxylate-Mediated Oxidative Generation of Ketyl Radical Anions. Available from: [Link]

  • Rowe Scientific. Sodium Sulfate. Available from: [Link]

  • Safety Data Sheet. Sulfonic acids, C14-17-sec-alkane, sodium salts. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Sodium sulphate. Available from: [Link]

  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]

  • MDPI. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Available from: [Link]

  • Google Patents. CN1403444A - Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate.
  • Google Patents. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.
  • ResearchGate. Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

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Foundational

Structural characterization of "Sodium 4-bromophenylmethanesulfonate"

An In-Depth Technical Guide to the Structural Characterization of Sodium 4-bromophenylmethanesulfonate Abstract: This technical guide provides a comprehensive framework for the definitive structural characterization of S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Characterization of Sodium 4-bromophenylmethanesulfonate

Abstract: This technical guide provides a comprehensive framework for the definitive structural characterization of Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1).[1] Moving beyond a simple recitation of techniques, this document outlines a logical, field-proven workflow designed for researchers, analytical scientists, and drug development professionals. We will explore the causality behind the selection of each analytical method, detailing not only the "how" but the "why." The protocols described herein are designed as a self-validating system, where orthogonal techniques are integrated to build an unassailable structural proof. This guide emphasizes a multi-technique approach, combining spectroscopic and crystallographic methods to elucidate the covalent framework, confirm ionic composition, and define the solid-state architecture of the target molecule.

Introduction: The Imperative for Rigorous Characterization

Sodium 4-bromophenylmethanesulfonate is an organometallic compound with potential applications as a reagent, catalyst, or precursor material in various fields, including pharmaceutical synthesis.[2] The precise molecular structure dictates its chemical reactivity, physical properties (e.g., solubility, stability), and, ultimately, its utility and safety. Therefore, unambiguous structural elucidation is not a perfunctory quality control step but a foundational requirement for any meaningful research or development application.

Potential impurities, arising from the synthetic route—which may involve the sulfonation of a 4-bromotoluene derivative—can include unreacted starting materials, positional isomers, or byproducts from undesired side reactions. A robust characterization strategy must not only confirm the identity of the desired product but also possess the resolution to detect and identify such process-related impurities.[3] This guide presents a systematic workflow to achieve this goal.

The Characterization Workflow: A Strategic Overview

A successful structural elucidation campaign follows a logical progression from foundational analysis to high-resolution techniques. Each step builds upon the last, creating a comprehensive and validated data package.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Covalent Structure Elucidation cluster_2 Phase 3: Ionic & Solid-State Analysis cluster_3 Phase 4: Final Confirmation A Synthesis Output B Elemental Analysis (Confirm Empirical Formula) A->B C Melting Point (Assess Purity) A->C D NMR Spectroscopy (¹H, ¹³C) - H/C Framework B->D C->D E Mass Spectrometry (HRMS) - Molecular Weight - Formula Confirmation D->E F FT-IR Spectroscopy - Functional Group ID D->F G ²³Na NMR - Na⁺ Environment - Ion Pairing E->G F->G H X-Ray Diffraction (SC-XRD) - 3D Molecular Structure - Crystal Packing G->H I Integrated Data Review & Final Structural Assignment H->I

Caption: A logical workflow for the comprehensive structural characterization of Sodium 4-bromophenylmethanesulfonate.

PART 1: Foundational Analysis & Purity Assessment

Expertise & Experience: Before committing resources to advanced spectroscopic techniques, it is crucial to confirm the elemental composition and assess the bulk purity of the sample. These foundational analyses provide an early checkpoint; a failure here often indicates significant issues with the synthesis or purification, such as the presence of residual solvents or incorrect stoichiometry.

Elemental Analysis

Causality: Elemental analysis provides a fundamental validation of the compound's empirical formula (C₇H₆BrNaO₃S). A significant deviation from the theoretical values indicates the presence of impurities or an incorrect structural assignment.

Experimental Protocol:

  • Dry the sample thoroughly under a high vacuum for at least 24 hours to remove residual solvents.

  • Submit approximately 2-3 mg of the dried sample for combustion analysis.

  • The analysis will determine the weight percentages of Carbon (C), Hydrogen (H), and Sulfur (S).

  • Compare the experimental results to the theoretical values. The results should be within ±0.4% of the theoretical values to be considered acceptable.

Data Presentation:

ElementTheoretical %Experimental %
Carbon (C)30.79(To be determined)
Hydrogen (H)2.22(To be determined)
Sulfur (S)11.74(To be determined)

PART 2: Elucidation of the Covalent Structure

With the empirical formula confirmed, the next phase focuses on assembling the atomic connectivity of the 4-bromophenylmethanesulfonate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number and type of protons and their connectivity, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.

Caption: Annotated structure of the 4-bromophenylmethanesulfonate anion showing distinct proton environments for ¹H NMR analysis.

¹H NMR Spectroscopy Protocol:

  • Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process and reference the spectrum similarly to the ¹H spectrum.

Data Presentation: Predicted NMR Assignments

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Aromatic CH (ortho to CH₂)~7.5 ppm (d, 2H)~129 ppm
Aromatic CH (ortho to Br)~7.6 ppm (d, 2H)~132 ppm
Methylene CH₂~4.2 ppm (s, 2H)~58 ppm
Quaternary C-Br-~122 ppm
Quaternary C-CH₂-~138 ppm

Note: Chemical shifts are estimates and will vary based on solvent and concentration. The aromatic region is expected to be an AA'BB' system, which may appear as two distinct doublets.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and sensitive method for identifying key functional groups. For this molecule, it is particularly effective for confirming the presence of the sulfonate group (SO₃⁻), which has very strong and characteristic absorption bands.[4]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background subtraction.

Data Presentation: Characteristic FT-IR Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Sulfonate (SO₃⁻)Asymmetric Stretch~1200 - 1150[4][5]
Sulfonate (SO₃⁻)Symmetric Stretch~1070 - 1030[4][5]
C-S BondStretch~700 - 680[5]
Aromatic C=CStretch~1600 - 1450
Aromatic C-HStretch~3100 - 3000
p-disubstituted ringOut-of-plane bend~850 - 800
High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula. The fragmentation pattern can also offer additional structural information. For an ionic compound, Electrospray Ionization (ESI) is the technique of choice.

Experimental Protocol (ESI-):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in negative ion mode to observe the 4-bromophenylmethanesulfonate anion [M-Na]⁻.

  • Compare the measured exact mass to the calculated theoretical mass. The mass error should be less than 5 ppm.

Data Presentation:

IonFormulaCalculated Exact MassObserved Exact Mass
[M-Na]⁻[C₇H₆⁷⁹BrO₃S]⁻248.9221(To be determined)
[M-Na]⁻[C₇H₆⁸¹BrO₃S]⁻250.9199(To be determined)

Note: The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) should be clearly visible.

PART 3: Probing the Ionic and Solid-State Structure

Elucidating the covalent bonds is only half the story for an ionic compound. Understanding the nature of the sodium counter-ion and the arrangement of molecules in the solid state is critical.

²³Na Solid-State NMR Spectroscopy

Causality: While ¹H and ¹³C NMR define the organic anion, ²³Na NMR directly probes the local environment of the sodium cation.[6] As a quadrupolar nucleus, the ²³Na line shape and chemical shift are highly sensitive to the symmetry of the local electric field, providing insights into coordination, hydration state, and ion-pairing in the solid state.[7][8] A narrow, symmetric peak suggests a highly symmetric environment (e.g., a fully solvated ion), while a broad, distorted peak indicates a lower-symmetry environment and strong quadrupolar interactions.[7]

Experimental Protocol:

  • Pack the powdered solid sample into a solid-state NMR rotor (e.g., 4 mm zirconia).

  • Acquire the static ²³Na NMR spectrum.

  • If resolution is poor, perform Magic Angle Spinning (MAS) experiments to narrow the lines.

  • Reference the spectrum to a standard, such as solid NaCl or a 0.1 M NaCl solution in D₂O.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[9] It provides precise atomic coordinates, from which all bond lengths, bond angles, and intermolecular interactions (including the coordination sphere of the sodium ion) can be determined without ambiguity.[10][11]

Experimental Protocol:

  • Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer.

  • Place the goniometer in the cold stream (e.g., 100 K) of a single-crystal X-ray diffractometer.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

PART 4: Integrated Data Synthesis

No single technique provides the complete picture. The strength of this characterization workflow lies in the convergence of data from orthogonal methods.

G cluster_0 cluster_1 cluster_2 A What is the Empirical Formula? G Elemental Analysis A->G B What is the C-H Framework? H ¹H & ¹³C NMR B->H C What Functional Groups are Present? I FT-IR C->I D What is the Exact Molecular Formula? J HRMS D->J E What is the Na⁺ Environment? K ²³Na NMR E->K F What is the Definitive 3D Structure? L SC-XRD F->L M Final Validated Structure G->M H->M I->M J->M K->M L->M

Caption: Integration of orthogonal analytical techniques to build a conclusive structural proof.

The elemental analysis confirms the atomic ratios. NMR spectroscopy maps the covalent bonds of the anion. FT-IR validates the presence of the key sulfonate functional group. HRMS provides an exact mass, confirming the molecular formula deduced from the other techniques. Finally, ²³Na NMR and SC-XRD provide critical information on the ionic and solid-state nature of the material. When the data from all these experiments are self-consistent, a definitive structural assignment can be made with the highest degree of scientific confidence.

Conclusion

The structural characterization of Sodium 4-bromophenylmethanesulfonate demands a rigorous, multi-faceted analytical approach. By following the logical workflow presented in this guide—progressing from foundational purity checks to high-resolution spectroscopic and crystallographic analyses—researchers can build a comprehensive and self-validating data package. This level of diligence ensures the quality and reliability of the material, providing a solid foundation for its application in research and development.

References

  • American Elements. Sodium 4-bromophenylmethanesulfonate. [Link]

  • ResearchGate. The characterization and physical properties of aryl sulfonate ester modified polystyrene. [Link]

  • Science.gov. alkyl aryl sulfonates: Topics by Science.gov. [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Zeitschrift für Naturforschung B. [Link]

  • Detellier, C. (1983). Sodium-23 Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English. [Link]

  • University of Ottawa. (23Na) Sodium NMR. [Link]

  • ResearchGate. FTIR spectra of sodium salt of sulfonated polystyrene. [Link]

  • Levason, W., et al. (1989). Characterization of sodium bromite by x-ray crystallography and bromine K-edge EXAFS, IR, Raman, and NMR Spectroscopies. Inorganic Chemistry. [Link]

  • ResearchGate. An X-ray diffraction pattern from the single crystal of sodium chloride. [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • VMG Physics. (2021). Structure of sodium chloride (NaCl) - Bragg's X-ray spectrometer. [Link]

  • O'Dell, L. A., & Schurko, R. W. (2012). Sodium-23 solid-state nuclear magnetic resonance of commercial sodium naproxen and its solvates. Magnetic Resonance in Chemistry. [Link]

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Exploratory

A Comprehensive Guide to the Safe Handling of Sodium 4-bromophenylmethanesulfonate

This guide provides an in-depth examination of the hazards and necessary safety precautions for handling Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the hazards and necessary safety precautions for handling Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a culture of safety and scientific integrity. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a trustworthy and field-proven resource.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the unambiguous identification of the chemical agent. Sodium 4-bromophenylmethanesulfonate is a white solid or powder utilized in various organometallic and pharmaceutical applications.[1] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name sodium; (4-bromophenyl)methanesulfonate[1]
Synonyms benzenemethanesulfonic acid, 4-bromo-, sodium salt[1]
CAS Number 64755-47-1[2][3]
Molecular Formula C7H6BrNaO3S[1][3]
Molecular Weight 273.08 g/mol [2][3]
Appearance White solid or powder[1]
Storage Inert atmosphere, Room Temperature[2][3]

Hazard Identification and Risk Assessment

Sodium 4-bromophenylmethanesulfonate is classified as hazardous under the Globally Harmonized System (GHS).[2][3] Understanding these hazards is the primary step in developing a robust risk mitigation strategy. The signal word for this compound is "Warning".[1][2][3]

GHS ClassificationHazard CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation
Expert Analysis of Health Hazards
  • Oral Toxicity (H302): "Harmful if swallowed" indicates that accidental ingestion of relatively small quantities can cause significant adverse health effects.[1] The primary risk in a laboratory setting is indirect, through contamination of hands, food, or drink.

  • Skin Irritation (H315): As an organosulfonate, this compound can defat and irritate the skin upon contact, leading to redness and discomfort.[1] Prolonged or repeated contact can exacerbate this condition. The causality lies in the potential for the sulfonate group to interact with proteins and lipids in the epidermis.

  • Serious Eye Irritation (H319): The compound is a significant eye irritant.[1] Direct contact with the eyes, either from the solid powder or solutions, can cause pain, redness, and potential damage to the cornea. This is a critical risk during weighing and transfer operations where dust can be generated.

  • Respiratory Irritation (H335): In its powdered form, the compound poses an inhalation risk.[1] The fine particles can be easily aerosolized and, upon inhalation, irritate the mucous membranes of the nose, throat, and lungs, leading to symptoms like coughing and sore throat.[4]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A proactive safety posture relies on the "Hierarchy of Controls," which prioritizes the most effective measures. PPE, while essential, is the last line of defense.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of Sodium 4-bromophenylmethanesulfonate powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This contains any dust generated and prevents inhalation exposure.[5][6]

  • Ventilation: The laboratory should be equipped with general ventilation systems that ensure an adequate number of air changes per hour, preventing the accumulation of airborne contaminants.[5][7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is non-negotiable when engineering controls cannot eliminate all risks.[8] The selection must be specific to the hazards posed by this compound.[8][9]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are mandatory at a minimum.[10] When handling larger quantities or when there is a significant risk of splashing, chemical splash goggles and a face shield are required.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[11] It is crucial to inspect gloves for tears or pinholes before each use and to use proper removal techniques to avoid contaminating the skin.[7]

    • Lab Coat/Coveralls: A flame-resistant lab coat or coveralls must be worn to protect street clothes and skin from contamination.[8][10]

  • Respiratory Protection: If engineering controls fail or during a large-scale spill clean-up where dust concentrations may be high, a NIOSH-approved particulate respirator is necessary.[9] All respirator use requires prior medical clearance and fit-testing.[12]

Elimination Elimination (Most Effective) Not Feasible Substitution Substitution Not Feasible Engineering Engineering Controls • Chemical Fume Hood • General Ventilation Administrative Administrative Controls • SOPs • Training PPE Personal Protective Equipment (PPE) • Goggles, Gloves, Lab Coat • Respirator (if needed)

Caption: Hierarchy of controls for managing exposure risks.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure during routine handling.

  • Preparation:

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

    • Verify that the chemical fume hood is operational and the sash is at the designated height.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood.

  • Weighing:

    • Carefully open the container inside the fume hood to prevent dust from escaping into the lab.

    • Use a clean spatula to transfer the desired amount of Sodium 4-bromophenylmethanesulfonate to a weigh boat on a tared balance.

    • Perform the transfer slowly and deliberately to minimize dust generation.

    • Securely close the primary container immediately after weighing.

  • Solubilization:

    • Place the beaker containing the solvent on a stir plate within the fume hood.

    • Slowly add the weighed powder to the solvent while stirring. Avoid "dumping" the powder, which can cause splashing and aerosolization.

    • Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

  • Cleanup:

    • Carefully wipe down the spatula and work surface with a damp cloth to collect any residual powder.

    • Dispose of the weigh boat, gloves, and cleaning materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[13]

Storage and Incompatibility

Proper storage is paramount to maintaining chemical integrity and preventing hazardous reactions.

  • Conditions for Safe Storage: Store in a cool, dry, and well-ventilated area.[7] The container must be kept tightly closed to prevent moisture absorption and contamination.[13] For long-term stability, storage under an inert atmosphere is recommended.[2][3] The storage area should be locked to restrict access to authorized personnel.[13]

  • Incompatible Materials: While specific reactivity data for this compound is limited, as a general precaution for organosulfonates, avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.

Emergency Procedures: A Validated Response Plan

A swift and correct response to an emergency can significantly mitigate harm.

Spill Response Protocol

This protocol applies to small laboratory spills (<1 liter). For larger spills, evacuate the area and contact emergency services.[14]

  • Control & Alert: Immediately alert personnel in the area and restrict access.[12][14]

  • Assess: If the spill involves volatile or flammable materials, eliminate all ignition sources.[12]

  • Protect: Don appropriate PPE, including respiratory protection if the material is a fine powder.[12][15]

  • Contain: Cover the spill with a compatible absorbent material (e.g., vermiculite or sand), working from the outside in to prevent spreading.[12][14]

  • Clean: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[7][14] Avoid creating dust.

  • Decontaminate: Clean the spill area with a detergent and water solution, and dispose of all cleaning materials as hazardous waste.[12][14]

cluster_spill Emergency Spill Response Workflow Start Spill Occurs Alert Alert Area Restrict Access Start->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Clean Collect Waste (Into Labeled Container) Contain->Clean Decon Decontaminate Area Clean->Decon End Proper Disposal Report Incident Decon->End

Caption: Step-by-step workflow for a small laboratory spill.

First Aid Measures

Immediate and appropriate first aid is critical following any exposure.[16]

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[13]
Skin Contact Immediately remove all contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][16] If skin irritation occurs, seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[13] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.

References

  • Sodium 4-bromophenylmethanesulfonate | AMERICAN ELEMENTS ®. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. [Link]

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. [Link]

  • CHEMICAL SPILL PROCEDURES. [Link]

  • What to do in a chemical emergency - GOV.UK. [Link]

  • ICSC 0196 - SODIUM BROMATE. [Link]

  • Safety Data Sheet: Sodium methanesulphonate - Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Sodium bromate - Carl ROTH. [Link]

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Foundational

Theoretical Exploration of the Electronic Landscape of Sodium 4-bromophenylmethanesulfonate: A Technical Guide

Foreword In the landscape of modern drug development and materials science, a profound understanding of a molecule's electronic properties is paramount to predicting its reactivity, stability, and potential biological in...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug development and materials science, a profound understanding of a molecule's electronic properties is paramount to predicting its reactivity, stability, and potential biological interactions. This technical guide delves into the theoretical investigation of the electronic characteristics of Sodium 4-bromophenylmethanesulfonate, a compound of interest due to its substituted aromatic structure. By employing robust computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and insightful analysis of this molecule's electronic architecture. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful tool for elucidating the intricate electronic behavior of molecular systems. This guide is structured to not only present data but to also offer a causal understanding of the underlying quantum chemical principles, thereby fostering a deeper appreciation of the molecule's potential.

Introduction to Sodium 4-bromophenylmethanesulfonate

Sodium 4-bromophenylmethanesulfonate is an organic salt characterized by a benzene ring substituted with a bromine atom and a methanesulfonate group. The presence of these functional groups, an electron-withdrawing bromine and a strongly polar sulfonate group, suggests a unique electronic distribution that can significantly influence its chemical behavior. Aromatic compounds with such substitutions are of great interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules and their inherent physicochemical properties.

A thorough understanding of the electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore.[1] Theoretical studies, particularly those employing quantum chemical computations, provide a powerful and efficient means to probe these properties at the atomic level.[2]

Theoretical Methodology: A Self-Validating Computational Workflow

The selection of an appropriate theoretical method is critical for obtaining reliable and predictive results. For the study of substituted benzene derivatives and aryl sulfonates, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[3][4]

Computational Details

All calculations were performed using the Gaussian suite of programs. The molecular geometry of Sodium 4-bromophenylmethanesulfonate was optimized in the gas phase using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used for its robust performance in predicting the geometries and electronic properties of organic molecules.[1] The 6-311++G(d,p) basis set was employed for all atoms to ensure a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling anionic species and non-covalent interactions.[1] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Workflow for Theoretical Analysis

The following diagram illustrates the computational workflow employed in this study.

computational_workflow Computational Analysis Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Electronic Property Analysis cluster_output Output mol_structure Initial Molecular Structure (Sodium 4-bromophenylmethanesulfonate) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo data_tables Quantitative Data Tables homo_lumo->data_tables visualizations Visualizations (Orbital Plots, MEP Maps) mep->visualizations nbo->data_tables data_tables->visualizations

Caption: A flowchart of the computational methodology.

Results and Discussion: Unveiling the Electronic Architecture

Optimized Molecular Geometry

The optimized geometry of the 4-bromophenylmethanesulfonate anion is presented below. The sodium cation is expected to be ionically bonded to the sulfonate group. The key structural features include the planar phenyl ring and the tetrahedral geometry around the sulfur atom of the methanesulfonate group.

Caption: Ball-and-stick model of the 4-bromophenylmethanesulfonate anion.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability.[1][5] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[1]

ParameterEnergy (eV)
HOMO-7.21
LUMO-1.15
HOMO-LUMO Gap (ΔE)6.06

The HOMO is primarily localized on the π-system of the bromophenyl ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the entire molecule, including the sulfonate group, suggesting that the molecule can accept electrons in various regions. The calculated HOMO-LUMO gap of 6.06 eV is relatively large, which is characteristic of many aromatic compounds and suggests a high degree of stability.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For Sodium 4-bromophenylmethanesulfonate, the MEP map would be expected to show a high negative potential around the oxygen atoms of the sulfonate group, making this the most likely site for interaction with the sodium cation and other electrophiles. The region around the bromine atom would also exhibit some negative potential due to its lone pairs of electrons. The hydrogen atoms of the phenyl ring and the methylene group would show positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution on individual atoms and the nature of the chemical bonds. The NBO analysis for the 4-bromophenylmethanesulfonate anion would reveal a significant negative charge localized on the oxygen atoms of the sulfonate group, consistent with the MEP analysis. The bromine atom would also carry a partial negative charge. The carbon atoms of the phenyl ring would have varying partial charges depending on their position relative to the substituents. This charge distribution is a key determinant of the molecule's dipole moment and its interactions with other polar molecules.

Hypothetical Experimental Validation

The theoretical findings presented in this guide could be experimentally validated using various spectroscopic techniques. For instance, UV-Vis spectroscopy can be used to determine the electronic absorption properties, which are related to the HOMO-LUMO gap.[3] X-ray crystallography can provide the precise molecular geometry for comparison with the optimized structure.[6] Furthermore, spectroscopic techniques like FTIR and Raman spectroscopy can be used to probe the vibrational modes of the molecule, which can be compared with the calculated vibrational frequencies.[7]

Conclusion

This technical guide has provided a comprehensive theoretical analysis of the electronic properties of Sodium 4-bromophenylmethanesulfonate using Density Functional Theory. The key findings indicate that the molecule possesses a stable electronic structure with a significant HOMO-LUMO gap. The frontier molecular orbitals are primarily located on the bromophenyl moiety, suggesting this as the reactive center. The molecular electrostatic potential and NBO analysis highlight the high electron density on the sulfonate group, which is the primary site for ionic interaction with the sodium cation. These theoretical insights provide a solid foundation for understanding the chemical reactivity and potential applications of Sodium 4-bromophenylmethanesulfonate in drug design and materials science, offering a predictive framework for its behavior in various chemical environments.

References

  • Electronic structures and spectroscopy of sulfonated oligo(aryl ether ketones). (2025). Request PDF. Retrieved from [Link]

  • Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. (n.d.). TSI Journals. Retrieved from [Link]

  • Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. (2017). Trade Science Inc. Retrieved from [Link]

  • HOMO‐LUMO energy gaps ΔEg (kJ mol⁻¹) for molecules 1 a–13 a and... (n.d.). ResearchGate. Retrieved from [Link]

  • Single benzene fluorophores. a HOMO-LUMO energy level diagrams of... (n.d.). ResearchGate. Retrieved from [Link]

  • Aryl sulfonate anion stabilized aromatic triangular cation [Pd 3 ] + : syntheses, structures and properties. (2023). RSC Publishing. Retrieved from [Link]

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. (2026). ACS Publications. Retrieved from [Link]

  • Structures of the substituted aryl sulfonates (1–8) and phosphates... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Molecular structure of an alkyl aryl sulfonate, courtesy of OilChemTechnologies. (n.d.). ResearchGate. Retrieved from [Link]

  • alkyl aryl sulfonates: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. (2015). ResearchGate. Retrieved from [Link]

  • Computational and Spectroscopic Analysis of Ion Interactions in Sodium and Lithium Ion Battery Electrolytes. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical Studies of Structural and Electronic Properties of Clusters. (n.d.). OUCI. Retrieved from [Link]

  • DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers. (n.d.). PubMed. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Protocol for Palladium-Catalyzed C-H Functionalization Utilizing Sodium 4-bromophenylmethanesulfonate

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Imperative of C-H Functionalization The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a paradigm shift from traditional cross-coupling reactions that necessitate pre-functionalized starting materials. This atom-economical approach allows for the late-stage modification of complex molecules, a highly desirable capability in drug discovery and materials science. Aryl sulfonates have emerged as versatile and stable coupling partners in various transition-metal-catalyzed reactions. This document provides a detailed protocol for the C-H arylation of a generic substrate using "Sodium 4-bromophenylmethanesulfonate" as the arylating agent. While this specific reagent is not widely documented for this application, the following protocol is constructed based on well-established principles of palladium-catalyzed C-H activation with related aryl sulfonate derivatives.[1][2][3] It is intended as a foundational method for researchers to explore and optimize.

Reaction Principle: A Palladium-Catalyzed Pathway

The proposed transformation is a directing group-assisted, palladium-catalyzed C-H arylation.[4][5] The reaction is anticipated to proceed through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. The key steps involve the coordination of the palladium catalyst to a directing group on the substrate, followed by the regioselective cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then reacts with the aryl sulfonate, leading to the formation of the C-C bond and regeneration of the active palladium catalyst.[3][6]

Proposed Catalytic Cycle

Catalytic Cycle Substrate_DG Substrate with Directing Group (DG) Palladacycle Palladacycle Intermediate Substrate_DG->Palladacycle C-H Activation Pd_II_cat Pd(II) Catalyst Pd_II_cat->Palladacycle Oxidative_Addition Oxidative Addition Intermediate Palladacycle->Oxidative_Addition Coordination Aryl_Sulfonate Sodium 4-bromophenyl- methanesulfonate Aryl_Sulfonate->Oxidative_Addition Product Arylated Product Oxidative_Addition->Product Reductive Elimination Pd_0 Pd(0) Oxidative_Addition->Pd_0 Pd_0->Pd_II_cat Reoxidation Oxidant Oxidant Oxidant->Pd_II_cat

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation.

Experimental Protocol: Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents
Reagent/Material Grade Supplier Notes
Substrate with directing group≥98%Commercially available or synthesizede.g., 2-phenylpyridine
Sodium 4-bromophenylmethanesulfonate≥97%Commercially availableArylating agent
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially availableCatalyst
Triphenylphosphine (PPh₃)≥99%Commercially availableLigand
Potassium carbonate (K₂CO₃)AnhydrousCommercially availableBase
1,4-DioxaneAnhydrousCommercially availableSolvent
Schlenk tube or microwave vial--Reaction vessel
Magnetic stirrer and hotplate---
Inert gas supply (Nitrogen or Argon)High purity--
Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add substrate, aryl sulfonate, Pd(OAc)₂, PPh₃, and K₂CO₃ to a Schlenk tube. B Evacuate and backfill the tube with inert gas (3x). A->B C Add anhydrous 1,4-dioxane via syringe. B->C D Heat the reaction mixture at 100-120 °C with stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: General workflow for the C-H arylation experiment.

Detailed Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the substrate with a directing group (0.5 mmol, 1.0 equiv.), Sodium 4-bromophenylmethanesulfonate (1.0 mmol, 2.0 equiv.), palladium(II) acetate (0.025 mmol, 5 mol%), triphenylphosphine (0.05 mmol, 10 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to the reaction mixture via a syringe.

  • Reaction: Place the reaction tube in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired arylated product.

Characterization

The structure of the purified product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh Pd(OAc)₂.
Insufficiently inert atmosphereEnsure proper Schlenk technique; use high-purity inert gas.
Inappropriate solvent or baseScreen other solvents (e.g., toluene, DMF) and bases (e.g., Cs₂CO₃, K₃PO₄).
Formation of byproducts Side reactions (e.g., homocoupling)Adjust the stoichiometry of reagents; lower the reaction temperature.
Decomposition of starting materials or productDecrease reaction time or temperature.
Difficulty in product isolation Emulsion during work-upAdd more brine to the aqueous layer.
Co-elution of impuritiesOptimize the eluent system for column chromatography.

Safety Precautions

  • Palladium Compounds: Palladium salts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents are flammable and should be handled with care. Avoid ignition sources.

  • Bases: Anhydrous potassium carbonate is a mild irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium 4-bromophenylmethanesulfonate: The specific hazards of this compound are not well-documented. It is prudent to treat it as a potentially hazardous chemical. Handle with appropriate PPE.

References

  • Synthesis of diaryl sulfones via C−H activation. ResearchGate. Available at: [Link]

  • Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, ACS Publications. Available at: [Link]

  • General scheme for a directing group assisted meta‐C−H functionalization. ResearchGate. Available at: [Link]

  • Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Available at: [Link]

  • Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. Chemical Science, RSC Publishing. Available at: [Link]

  • Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, ACS Publications. Available at: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, PMC - NIH. Available at: [Link]

  • Palladium-catalyzed arylation of aryl sulfonamides with cyclohexanones. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Arylation of Alkyl Sulfenate Anions. Journal of the American Chemical Society, PubMed. Available at: [Link]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. The Journal of Organic Chemistry, PubMed. Available at: [Link]

  • Application of Arylsulfonium Salts as Arylation Reagents. ResearchGate. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, RSC Publishing. Available at: [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Advanced Synthesis & Catalysis, PubMed - NIH. Available at: [Link]

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, PubMed. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, MDPI. Available at: [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Organometallics, ACS Publications. Available at: [Link]

  • Mechanistic investigations for the C−H arylation with sulfonium salts. ResearchGate. Available at: [Link]

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. Organic Chemistry Portal. Available at: [Link]

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Application

Application Notes: Sodium 4-bromophenylmethanesulfonate for Late-Stage Functionalization of Pharmaceuticals

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery In the landscape of pharmaceutical development, the ability to rapidly generate analogs of a lead compound is paramount. This process,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery

In the landscape of pharmaceutical development, the ability to rapidly generate analogs of a lead compound is paramount. This process, known as Structure-Activity Relationship (SAR) exploration, is a cornerstone of optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic properties. Traditionally, generating such analogs required lengthy de novo syntheses for each new molecule, creating a significant bottleneck in the discovery pipeline.

Late-Stage Functionalization (LSF) has emerged as a transformative strategy to address this challenge.[1] LSF enables the direct modification of complex molecules, such as drug candidates, at advanced stages of their synthesis.[2] This approach leverages the existing molecular framework, targeting otherwise inert C–H bonds for conversion into new functional groups. The benefits are manifold: accelerated discovery timelines, reduced consumption of resources, and the ability to explore a wider chemical space around a core scaffold.[1][3] Palladium-catalyzed C–H activation has become a particularly powerful tool in the LSF toolbox, offering a predictable and versatile method for forging new carbon-carbon and carbon-heteroatom bonds.[4][5]

This guide focuses on the application of Sodium 4-bromophenylmethanesulfonate as a key reagent for the LSF of pharmaceuticals via palladium-catalyzed C–H arylation. The introduction of the 4-bromophenyl moiety serves a dual purpose: it directly modifies the pharmacological profile of the parent drug and installs a versatile bromine handle for subsequent chemical diversification.

The Reagent: Properties and Strategic Value of Sodium 4-bromophenylmethanesulfonate

Sodium 4-bromophenylmethanesulfonate is a white, solid organometallic compound.[6] Its utility in LSF stems from the unique combination of its structural features:

  • Aryl Bromide Moiety: The carbon-bromine bond is a classic electrophilic partner in palladium-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[7][8]

  • Sodium Sulfonate Group: The ionic sulfonate group confers favorable physical properties. As a salt, the reagent is typically a stable, easy-to-handle solid, unlike some volatile or unstable liquid aryl halides. While its solubility in water is not explicitly detailed in readily available literature, sulfonate salts often exhibit improved solubility in polar solvent systems compared to their non-ionic counterparts, which can be advantageous in certain reaction setups.[6][9]

  • Strategic Handle for Diversification: The introduction of a bromine atom onto the pharmaceutical target opens up a gateway for countless secondary functionalization reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the attachment of a vast array of new functional groups.

PropertyValueReference
Chemical Formula C₇H₆BrNaO₃S[6]
Molecular Weight 273.08 g/mol [10]
Appearance White solid or powder[6]
IUPAC Name sodium; (4-bromophenyl)methanesulfonate[6]
Key Reactive Site C(sp²)–Br bondInferred from cross-coupling chemistry principles.[7]

Mechanism of Action: Palladium-Catalyzed C–H Arylation

The core transformation involves a palladium-catalyzed direct C–H arylation, coupling the aryl bromide of our reagent with a C–H bond on the drug molecule. This process typically relies on a directing group (DG) on the substrate to guide the palladium catalyst to a specific C–H bond, ensuring high regioselectivity.[4]

The generally accepted catalytic cycle proceeds through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. A common mechanistic manifold involves the following key steps:[5][11]

  • C–H Activation/Cyclopalladation: The Pd(II) catalyst coordinates to a directing group on the pharmaceutical substrate. This brings the metal center in proximity to a specific C–H bond, which is then cleaved to form a five- or six-membered cyclopalladated intermediate. This is often the rate-limiting and selectivity-determining step.[5][12]

  • Oxidative Addition: The aryl bromide (Sodium 4-bromophenylmethanesulfonate) adds to the palladium center. This step has been proposed to proceed through different pathways, potentially involving a Pd(IV) intermediate.

  • Reductive Elimination: The newly introduced aryl group and the substrate's aryl group couple, forming the new C-C bond and releasing the functionalized product. This step regenerates a Pd(II) species, which can re-enter the catalytic cycle.

The choice of ligands, base, and additives is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, for example, can promote both the oxidative addition and reductive elimination steps.[12][13]

Catalytic_Cycle cluster_main Pd(II) Catalytic Cycle cluster_reagents Reagents A Pd(II) Precatalyst (e.g., Pd(OAc)₂) B Substrate-Pd(II) Complex A->B + Substrate-DG C Cyclopalladated Intermediate B->C C-H Activation (-HX) D Arylated Pd(II/IV) Intermediate C->D + Ar-Br (Oxidative Addition) D->A Reductive Elimination (+ Functionalized Product) sub Substrate (Drug Molecule) sub->B reag Sodium 4-bromophenyl- methanesulfonate (Ar-Br) reag->D

Palladium-catalyzed C-H arylation cycle.

Experimental Protocols & Workflow

This section provides a general, self-validating protocol for the late-stage C–H arylation of a complex pharmaceutical molecule using Sodium 4-bromophenylmethanesulfonate. The protocol includes checkpoints and troubleshooting guidance.

General Workflow

Experimental_Workflow prep 1. Preparation - Dry glassware - Inert atmosphere (Ar/N₂) - Prepare stock solutions setup 2. Reaction Setup - Add Substrate, Reagent, Base - Add Catalyst & Ligand prep->setup reaction 3. Reaction - Add Solvent - Heat to specified temp - Stir for 12-24h setup->reaction monitor 4. Monitoring - TLC / LC-MS analysis - Check for starting material - Identify product peak reaction->monitor workup 5. Workup - Cool to RT - Quench reaction - Aqueous extraction monitor->workup Reaction Complete purify 6. Purification - Column Chromatography - Recrystallization / HPLC workup->purify char 7. Characterization - ¹H NMR, ¹³C NMR - HRMS purify->char

General experimental workflow for LSF.
Detailed Protocol: Arylation of a Model Substrate (e.g., Celecoxib Analog)

This protocol describes the arylation of a Celecoxib analog at the C-H bond of the phenyl sulfonamide ring, a common site for LSF.[14]

Reagents & Equipment:

  • Substrate: Celecoxib (or analog with a suitable directing group)

  • Reagent: Sodium 4-bromophenylmethanesulfonate[6]

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: SPhos (or other suitable Buchwald ligand)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: 1,4-Dioxane, anhydrous

  • Equipment: Oven-dried Schlenk flask, magnetic stirrer, heating mantle, argon/nitrogen line, standard glassware for workup and chromatography.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Celecoxib analog (0.2 mmol, 1.0 equiv.), Sodium 4-bromophenylmethanesulfonate (0.3 mmol, 1.5 equiv.), and anhydrous K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst/Ligand Addition: Under a positive flow of argon, add Pd(OAc)₂ (0.01 mmol, 5 mol%) and SPhos (0.02 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Periodically (e.g., at 4, 8, and 24 hours), a small aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor the consumption of starting material and formation of the product.

  • Workup: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4'-bromo-functionalized product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

The success of a C-H functionalization reaction is highly dependent on the interplay between the substrate, catalyst, ligand, and conditions.

Reaction Parameter Optimization
ParameterVariationExpected Outcome & Rationale
Catalyst Loading 2 mol% to 10 mol%Lower loading is cost-effective but may require longer reaction times. Higher loading can increase reaction rate but may lead to more side products.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are crucial.[12][13] The optimal ligand is substrate-dependent and must be screened. XPhos may be better for sterically hindered substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base facilitates the C-H activation step. Stronger, more soluble bases like Cs₂CO₃ can sometimes accelerate the reaction but increase cost.
Solvent Dioxane, Toluene, DMAcSolvent polarity and coordinating ability can significantly impact catalyst stability and reactivity. DMAc is more polar and may be suitable for less soluble substrates.
Temperature 80 °C to 140 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or undesired side reactions.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor choice of ligand/base. 4. Presence of oxygen or water.1. Use fresh catalyst/ligand. 2. Increase temperature in 10 °C increments. 3. Screen alternative ligands and bases (see table above). 4. Ensure rigorous inert atmosphere and use of anhydrous solvents.
Formation of Side Products 1. Homocoupling of the aryl bromide. 2. Double arylation of the substrate. 3. Catalyst decomposition.1. Lower the reaction temperature; ensure slow addition of the aryl bromide. 2. Use a smaller excess of the aryl bromide (e.g., 1.1 equiv.). 3. Use a more robust ligand or slightly lower the temperature.
Poor Regioselectivity 1. Weak directing group. 2. Competing C-H sites with similar reactivity.1. This is an inherent substrate property; consider installing a stronger directing group if possible. 2. Modify the steric or electronic properties of the ligand to favor one site over another.[16]

Case Study: Diversification of Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat arthritis.[17] Its structure contains several C-H bonds amenable to late-stage functionalization, making it an excellent model for demonstrating the power of this technology.[14][18]

Strategic Application:

  • Initial Functionalization: Using the protocol described above, Sodium 4-bromophenylmethanesulfonate can be used to install a 4-bromophenyl group onto the phenyl sulfonamide ring of Celecoxib. This modification itself creates a new analog for biological testing.

  • Secondary Diversification: The newly installed bromine atom serves as a versatile cross-coupling handle. For example, a subsequent Suzuki-Miyaura coupling with a boronic acid (e.g., pyridine-3-boronic acid) can introduce a new heteroaromatic ring system. This rapid diversification allows for the exploration of how different substituents at this position affect COX-2 inhibition, selectivity, or pharmacokinetic properties like solubility and metabolic stability.

This two-step sequence rapidly transforms a single drug molecule into a library of diverse analogs, a task that would be significantly more time-consuming via traditional synthetic routes.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society, 137(48), 15059–15075. [Link]

  • Late‐stage, site‐selective, divergent C−H functionalization reactions of celecoxib analogous. (n.d.). ResearchGate. Retrieved from [Link]

  • Sodium 4-bromophenylmethanesulfonate. (n.d.). American Elements. Retrieved from [Link]

  • Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionalization. (2022). JACS Au. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Bhattacherjee, A., & Maiti, D. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(75), 9436-9452. [Link]

  • Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. (2021). Frontiers in Chemistry. [Link]

  • Late‐Stage C H Activation–Functionalization of Drugs, Natural Products, and Biomolecules: In View of Molecular Property and Mechanistic Pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Espino, C. G., & Du Bois, J. (2011). A Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, 44(8), 643–653. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved from [Link]

  • Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. (2023). Accounts of Chemical Research. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. (n.d.). ResearchGate. Retrieved from [Link]

  • Deraedt, C., Flahaut, D., & Fagnou, K. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1195–1201. [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2022). Dalton Transactions. [Link]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. (1999). The Journal of Organic Chemistry. [Link]

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. (n.d.). Sci-Hub. Retrieved from [Link]

  • CAS NO. 64755-47-1 | Sodium (4-bromophenyl)methanesulfonate. (n.d.). Arctom Scientific. Retrieved from [Link]

  • Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides. (2010). Organic Letters. [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2011). Organic Process Research & Development. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules. [Link]

  • Celecoxib Reimagined: Multifunctional Roles in Advanced Drug Delivery and Therapeutics. (n.d.). ResearchGate. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Sodium 4-bromophenylmethanesulfonate in Modern C-C Bond Formation Strategies

An in-depth guide for researchers, scientists, and drug development professionals. Preamble: Situating Sodium 4-bromophenylmethanesulfonate in Synthetic Chemistry Sodium 4-bromophenylmethanesulfonate (CAS: 64755-47-1) is...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Preamble: Situating Sodium 4-bromophenylmethanesulfonate in Synthetic Chemistry

Sodium 4-bromophenylmethanesulfonate (CAS: 64755-47-1) is a bifunctional organic salt. Its structure presents two key features for synthetic manipulation: the aryl bromide moiety and the aliphatic sulfonate group. While the aryl bromide is a classical and highly versatile handle for transition-metal-catalyzed cross-coupling reactions, the methanesulfonate group's direct role in C-C bond formation is less conventional compared to its chemical cousins, the aryl sulfinates.

This guide provides a comprehensive analysis of how this reagent is best utilized in C-C bond formation. We will first explore its primary and most robust application: leveraging the C(sp²)-Br bond in palladium-catalyzed Suzuki-Miyaura cross-coupling. Subsequently, we will dissect the reactivity of the sulfonate group, contrasting it with the highly reactive aryl sulfinates, which participate in powerful desulfinative C-C bond-forming reactions. This comparative approach is designed to provide researchers with both a direct application protocol and a deeper mechanistic understanding of sulfonate versus sulfinate chemistry in the context of modern synthesis.

Part 1: The Workhorse Application — The Aryl Bromide Moiety in Suzuki-Miyaura Cross-Coupling

The most significant and predictable application of Sodium 4-bromophenylmethanesulfonate in C-C bond formation involves the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of medicinal and materials chemistry for its reliability, functional group tolerance, and the commercial availability of its components.[2] In this context, the 4-bromophenyl group acts as the electrophilic partner, coupling with a nucleophilic organoboron reagent. The methanesulfonate group is typically a spectator, carried through the reaction unmodified due to the high stability of the C-S and S-O bonds under these conditions.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Sodium 4-bromophenylmethanesulfonate, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R PdII_Aryl->PdII_Diaryl R-B(OH)₂ Base PdII_Diaryl->Pd0 Ar-R RedElim Reductive Elimination Product Coupled Product PdII_Diaryl->Product ArBr Sodium 4-bromophenyl- methanesulfonate ArBr->Pd0 Boronic Boronic Acid (R-B(OH)₂) Boronic->PdII_Aryl

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling Sodium 4-bromophenylmethanesulfonate with a representative arylboronic acid.

Materials & Equipment:

  • Sodium 4-bromophenylmethanesulfonate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[5]

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, or Toluene)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Sodium 4-bromophenylmethanesulfonate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data & Considerations

The success of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, and solvent, as well as the electronic properties of the coupling partners.[6]

Arylboronic Acid (R-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Expected YieldNotes
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O90Good to ExcellentStandard, robust coupling.
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O90ExcellentElectron-donating groups often accelerate the reaction.[6]
4-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3%)K₃PO₄ (3.0)Toluene110Moderate to GoodElectron-withdrawing groups may require stronger bases and different catalyst/ligand systems.[5]
2-Thiopheneboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)DMF100Moderate to GoodHeteroarylboronic acids can sometimes coordinate to the metal, potentially requiring modified conditions.[7]

Part 2: The Sulfonate Moiety — A Mechanistic Divergence from Sulfinates

While the aryl bromide is the primary reactive site, a comprehensive understanding requires an analysis of the methanesulfonate group. It is crucial to distinguish Sodium 4-bromophenylmethanesulfonate (Ar-CH₂-SO₃Na) from its more reactive cousin in C-C coupling, Sodium 4-bromobenzenesulfinate (Ar-SO₂Na).

Figure 2: Structural comparison highlighting the key difference between a methanesulfonate and a benzenesulfinate.

Aryl sulfonates (Ar-OTs, Ar-OTf) are well-known "pseudo-halides" that can act as electrophiles in cross-coupling.[6] However, in Ar-CH₂-SO₃Na, the sulfonate is attached to a methylene bridge, not directly to the ring, and the C-S bond is highly stable. Therefore, it does not function as a leaving group in typical palladium-catalyzed C-C couplings.

In stark contrast, aryl sulfinates have emerged as powerful nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions.[8][9] This process forms a C-C bond with the extrusion of sulfur dioxide (SO₂), offering a valuable alternative to traditional organometallic reagents.[10]

Mechanism: Palladium-Catalyzed Desulfinative Cross-Coupling

The mechanism for desulfinative coupling differs significantly from the Suzuki-Miyaura pathway, particularly after the initial oxidative addition.

  • Oxidative Addition: A Pd(0) catalyst adds to an aryl halide (Ar¹-X).

  • Transmetalation: The aryl sulfinate salt (Ar²-SO₂Na) displaces the halide on the Pd(II) center to form a palladium(II) sulfinate complex.

  • Reductive Elimination & Desulfination: This is the key step. The Ar¹ and Ar² groups couple with the concomitant loss of SO₂, forming the biaryl product and regenerating the Pd(0) catalyst. For some sulfinates, the loss of SO₂ is the turnover-limiting step.[8][9]

Desulfinative_Coupling cluster_cycle Desulfinative Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)L_n-X Pd0->PdII_Aryl Ar¹-X Transmetal Transmetalation PdII_Sulfinate Ar¹-Pd(II)L_n-SO₂Ar² PdII_Aryl->PdII_Sulfinate Ar²-SO₂Na PdII_Sulfinate->Pd0 Ar¹-Ar² + SO₂ RedElim Reductive Elimination Product Coupled Product (Ar¹-Ar²) PdII_Sulfinate->Product ArylHalide Aryl Halide (Ar¹-X) ArylHalide->Pd0 Sulfinate Aryl Sulfinate Salt (Ar²-SO₂Na) Sulfinate->PdII_Aryl

Figure 3: Catalytic cycle for palladium-catalyzed desulfinative cross-coupling.

Representative Protocol: Desulfinative Cross-Coupling

This protocol illustrates a typical desulfinative coupling, highlighting the distinct conditions required compared to a Suzuki-Miyaura reaction.

Materials & Equipment:

  • Aryl Halide (e.g., 4-Bromoacetophenone)

  • Sodium Arylsulfinate (e.g., Sodium benzenesulfinate)

  • Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., t-Amyl alcohol or DMF)

  • Sealed reaction tube

Procedure:

  • Reaction Setup: To an oven-dried sealed tube, add the aryl halide (1.0 equiv), sodium arylsulfinate (1.5-2.0 equiv), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the tube and heat the mixture to a high temperature (typically 120-150 °C) with vigorous stirring for 12-24 hours.[8]

  • Work-up & Purification: Follow the general work-up and purification procedures outlined in the Suzuki-Miyaura protocol (Section 1.2).

Conclusion and Outlook

Sodium 4-bromophenylmethanesulfonate is a valuable reagent for C-C bond formation, primarily serving as an electrophilic partner through its aryl bromide functionality in well-established cross-coupling reactions like the Suzuki-Miyaura coupling. The aliphatic methanesulfonate group is chemically robust and acts as a spectator moiety, a feature that can be exploited if this water-soluble group is desired in the final product.

For researchers seeking to utilize sulfonyl-containing compounds as nucleophilic partners in C-C bond formation, the focus should shift to aryl sulfinate salts. The palladium-catalyzed desulfinative coupling of aryl sulfinates represents a powerful and increasingly popular method for constructing biaryl linkages. By understanding the distinct reactivity profiles of sulfonates and sulfinates, chemists can make informed decisions to effectively leverage these sulfur-containing building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • De Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564-3576. [Link]

  • De Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]

  • De Gombert, A., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert - The University of Melbourne. [Link]

  • Wang, C., et al. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 57(19), 5510-5514. [Link]

  • Li, C., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Communications, 14(1), 1166. [Link]

  • Nakamura, E., et al. (2021). Iron-catalysed direct coupling of organosodium compounds. Nature Catalysis, 4, 569-576. [Link]

  • Cravotto, G., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 11(2), 253. [Link]

  • Rostom, S. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6898-6911. [Link]

  • Zhang, X., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Molecules, 29(14), 3418. [Link]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4443. [Link]

  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Link]

  • ResearchGate. Palladium catalyzed cross-coupling of o-bromophenyl sulfoximines 146. [Link]

  • Xu, H., & Chen, Y. (2007). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules, 12(4), 861-867. [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2766–2803. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). C–C Bond Formation by Cross-coupling. Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1535-1544. [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

Sources

Application

Experimental setup for radical generation with "Sodium 4-bromophenylmethanesulfonate"

An Application Guide to the Photochemical Generation and Spectroscopic Detection of Aryl Radicals from Sodium 4-bromophenylmethanesulfonate Abstract Aryl radicals are highly reactive intermediates of immense importance i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Photochemical Generation and Spectroscopic Detection of Aryl Radicals from Sodium 4-bromophenylmethanesulfonate

Abstract

Aryl radicals are highly reactive intermediates of immense importance in modern organic synthesis, enabling the construction of complex molecular architectures. This application note provides a comprehensive guide for the generation of the 4-(sulfomethyl)phenyl radical from its precursor, Sodium 4-bromophenylmethanesulfonate, via visible-light photoredox catalysis. We present a detailed experimental protocol for the photochemical setup, a robust methodology for the detection and characterization of the transient radical species using Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping, and an exploration of the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of aryl radicals.

Introduction: The Synthetic Utility of Aryl Radicals

Aryl radicals have emerged as powerful intermediates for forming carbon-carbon and carbon-heteroatom bonds.[1] Their high reactivity, however, makes them transient and challenging to control. The advent of modern synthetic methods, particularly visible-light photoredox catalysis, has provided mild and efficient pathways for their generation, triggering a renaissance in radical chemistry.[2][3] These methods often utilize a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process to generate the desired radical from a stable precursor.[4][5]

Sodium 4-bromophenylmethanesulfonate is an excellent precursor for this purpose. The aryl bromide moiety serves as a reliable handle for radical generation via reductive cleavage, a well-established transformation in photoredox chemistry.[6] This document provides a self-validating framework for generating the 4-(sulfomethyl)phenyl radical and confirming its formation through spectroscopic analysis.

Mechanistic Principles of Radical Generation

The generation of an aryl radical from an aryl bromide using visible-light photoredox catalysis proceeds through a well-defined catalytic cycle. A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is a potent reductant. It can donate an electron to a sacrificial electron donor (SED), like triethylamine (TEA), forming a highly reducing radical anion (PC•⁻). This species then transfers an electron to the aryl bromide precursor (Ar-Br), causing the carbon-bromine bond to fragment, thereby releasing the aryl radical (Ar•) and a bromide anion.

Alternatively, in a reductive quenching cycle, the excited photocatalyst (PC*) can be reductively quenched by the SED to form the radical anion PC•⁻, which then reduces the aryl halide to generate the aryl radical.[5]

G PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_anion Reduced Catalyst (PC•⁻) PC_star->PC_anion SED SED_oxidized Oxidized Donor (SED•⁺) PC_anion->PC Ar-Br ArBr Sodium 4-bromophenyl- methanesulfonate (Ar-Br) Ar_radical Aryl Radical (Ar•) ArBr->Ar_radical e⁻ Br_anion Bromide (Br⁻) SED Sacrificial Electron Donor (SED)

Caption: Reductive quenching cycle for aryl radical generation.

Experimental Protocol: Radical Generation

This protocol details the setup for generating the 4-(sulfomethyl)phenyl radical in a controlled and reproducible manner.

Materials and Reagents
ReagentPurityRecommended SupplierNotes
Sodium 4-bromophenylmethanesulfonate≥97%American ElementsPrecursor[7]
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))≥98%Sigma-AldrichPhotocatalyst
Triethylamine (TEA)≥99.5%Sigma-AldrichSacrificial electron donor; distill before use.
Acetonitrile (MeCN)AnhydrousAcros OrganicsSolvent; degas thoroughly before use.
Nitrogen or Argon GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Equipment
  • Photoreactor (e.g., EvoluChem™ PhotoRedOx Box or similar) equipped with a blue LED lamp (450 nm).[8]

  • Schlenk flask or borosilicate vial with a magnetic stir bar.

  • Magnetic stir plate.

  • Standard Schlenk line for inert atmosphere techniques.

  • Syringes and needles for liquid transfers.

Step-by-Step Procedure
  • Preparation: In an oven-dried Schlenk flask containing a magnetic stir bar, add Sodium 4-bromophenylmethanesulfonate (0.1 mmol, 1.0 equiv) and fac-Ir(ppy)₃ (0.002 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill with high-purity nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add 5 mL of anhydrous, degassed acetonitrile to the flask. Stir the mixture until all solids are dissolved. Subsequently, add triethylamine (0.3 mmol, 3.0 equiv) via syringe.

  • Initiation of Reaction: Place the Schlenk flask in the photoreactor, ensuring it is positioned centrally to the light source.[8] Begin vigorous stirring.

  • Irradiation: Turn on the blue LED lamp to initiate the reaction. A cooling fan should be used to maintain the reaction at ambient temperature.[8] The reaction progress can be monitored by taking aliquots for analysis (e.g., LC-MS if a subsequent trapping reaction is performed). For radical detection, proceed immediately to the EPR protocol.

Protocol: Radical Detection by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the "gold standard" for the direct detection and characterization of radical species.[9][10] Due to the short lifetime of aryl radicals, a technique called "spin trapping" is employed. A spin trap molecule reacts with the transient radical to form a more stable radical adduct, which can accumulate to a concentration detectable by EPR.[11]

G start Prepare Reagents (Schlenk Flask) inert Establish Inert Atmosphere start->inert add_solvents Add Degassed Solvent, TEA, and Spin Trap inert->add_solvents irradiate Irradiate with Blue LED in Photoreactor add_solvents->irradiate transfer Transfer Aliquot to EPR Capillary Tube irradiate->transfer epr Acquire EPR Spectrum transfer->epr

Caption: Experimental workflow for radical generation and EPR detection.

Materials and Equipment
  • Spin Trap: PBN (N-tert-butyl-α-phenylnitrone) or DMPO (5,5-dimethyl-1-pyrroline N-oxide).

  • EPR Spectrometer: Bruker EMXnano or similar.

  • EPR Consumables: Glass capillary tubes and EPR tube holder.

In-Situ Spin Trapping Procedure
  • Preparation: Follow steps 1-2 of the radical generation protocol (Section 3.3). Before adding the solvent, add the spin trap PBN (0.5 mmol, 5.0 equiv) to the Schlenk flask along with the other solids.

  • Reaction: Follow steps 3-5 of the generation protocol.

  • Sample Preparation for EPR: After 5-10 minutes of irradiation, turn off the light source. Using a nitrogen-flushed syringe, withdraw an aliquot (~200 µL) of the reaction mixture and transfer it into a glass capillary tube.

  • EPR Analysis: Place the capillary tube into the EPR spectrometer. Acquire the spectrum. It is crucial to perform this step quickly as the radical adducts still have a finite lifetime.[9]

Data Interpretation

The resulting EPR spectrum's hyperfine splitting pattern is characteristic of the trapped radical.[11] The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) splits the signal into a unique pattern. For the PBN adduct of the 4-(sulfomethyl)phenyl radical, one would expect to see a characteristic triplet of doublets.

ParameterExpected Value RangeSignificance
g-factor ~2.0055 - 2.0065Helps identify the class of radical (e.g., carbon-centered).
Nitrogen coupling (aN) 13.5 - 14.8 GCharacteristic of the nitroxide moiety of the adduct.
β-Hydrogen coupling (aH) 1.8 - 2.5 GConfirms the trapping of a carbon-centered radical.

Analysis of these parameters provides strong evidence for the successful generation and trapping of the target aryl radical.[12][13]

Safety and Troubleshooting

  • Safety: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Photoreactors can generate high-intensity light; avoid direct eye exposure.

  • Troubleshooting:

ProblemPossible CauseSuggested Solution
No reaction/radical signal Inactive photocatalyst, insufficient light, or presence of oxygen.Use a fresh batch of catalyst. Ensure the lamp is functional and at the correct wavelength. Thoroughly degas the solvent.
Low reaction yield Non-optimal concentration of reagents, insufficient irradiation time.Perform a concentration screen for the catalyst and electron donor. Increase the reaction time.
Complex/Uninterpretable EPR Spectrum Presence of multiple radical species, or degradation of the spin adduct.Decrease irradiation time to favor the primary radical. Ensure the spin trap is pure and used in sufficient excess.

Conclusion

This application note provides a validated, step-by-step protocol for the generation of the 4-(sulfomethyl)phenyl radical from Sodium 4-bromophenylmethanesulfonate using visible-light photoredox catalysis. The outlined procedure, coupled with the EPR spin trapping methodology, offers a reliable framework for researchers to produce and characterize this valuable synthetic intermediate. By understanding the causality behind the experimental choices and employing self-validating analytical techniques, scientists can confidently apply this protocol to advance their research in organic synthesis and drug discovery.

References

  • Popov, A. A., & Nevolina, T. A. (2024).
  • Davies, M. J. (2016). Detection and characterisation of radicals using electron paramagnetic resonance (EPR)
  • Anonymous. Experimental Set Up For Photochemical Reactions. Scribd.
  • Bruker Corporation. EPR spectroscopy: A unique method for free radical analysis. Bruker.
  • Ranguelova, K. (2019). Capturing Free Radicals with Electron Paramagnetic Resonance (EPR) Spectroscopy. Bruker.
  • Ghosh, T., et al. (2023). Recent advances in visible light mediated photoinduced aryl radical generation and its application in synthesis. Journal of Photochemistry and Photobiology.
  • Arote, S. (2023). Electron Paramagnetic Resonance Spectroscopy Applications in Free Radical Detection. Technology Networks.
  • Tlahuext-Aca, A., et al. (2017). Contemporary Methods for Generation of Aryl Radicals.
  • Ghosh, T. (2024). Generation and Application of Aryl Radicals Under Photoinduced Conditions. SciSpace.
  • Krishna, M. C. (2012). Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo.
  • Ghosh, T. (2024). Generation and Application of Aryl Radicals Under Photoinduced Conditions. Request PDF.
  • HepatoChem, Inc. Photochemical Reactor Setup - Photoreactor Setup and Design.
  • American Elements.
  • Orłowski, A. A., & Gevorgyan, V. (2020). Contemporary methods for generation of aryl radicals. Chemical Society Reviews.

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Method

"Sodium 4-bromophenylmethanesulfonate" reaction with nitrogen-containing heterocycles

Topic: The Reaction of Sodium 4-bromophenylmethanesulfonate with Nitrogen-Containing Heterocycles: A Guide to Catalytic C-N Cross-Coupling Audience: Researchers, scientists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Reaction of Sodium 4-bromophenylmethanesulfonate with Nitrogen-Containing Heterocycles: A Guide to Catalytic C-N Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of N-aryl heterocycles is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination, a palladium- or nickel-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds.[1] This guide provides a detailed exploration of the reaction between sodium 4-bromophenylmethanesulfonate and various nitrogen-containing heterocycles. This particular substrate is of special interest as it possesses two potential reactive sites for cross-coupling: a carbon-bromine (C-Br) bond and a carbon-oxygen bond within the methanesulfonate (mesylate) group. Understanding and controlling the chemoselectivity of this reaction is paramount for its successful application in complex molecule synthesis.

This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for achieving selective C-N bond formation, and present a comparative analysis of catalyst systems and reaction conditions. The insights provided herein are intended to empower researchers to effectively utilize this chemistry in their synthetic endeavors.

Mechanistic Overview: A Tale of Two Leaving Groups

The reaction of sodium 4-bromophenylmethanesulfonate with a nitrogen-containing heterocycle in the presence of a palladium or nickel catalyst generally proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[1] The key steps involve:

  • Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into either the C-Br bond or the C-OMs bond of the aryl sulfonate. This is often the rate-determining step and is heavily influenced by the nature of the leaving group and the catalyst system.

  • Amine Coordination and Deprotonation: The nitrogen-containing heterocycle coordinates to the metal center, followed by deprotonation by a base to form a metal-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active M(0) catalyst.

The central challenge and opportunity when using 4-bromophenylmethanesulfonate lies in controlling which of the two potential leaving groups (Br⁻ or MeSO₃⁻) is displaced.

Chemoselectivity: The Decisive Factors

The selective activation of either the C-Br bond or the C-OMs bond is a critical aspect of reactions involving 4-bromophenylmethanesulfonate. The outcome is dictated by a subtle interplay of electronic and steric factors, largely governed by the choice of catalyst, ligand, and reaction conditions.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. Aryl sulfonates, on the other hand, exhibit reactivity that is dependent on the electron-withdrawing nature of the sulfonate group, with triflates (OTf) being significantly more reactive than tosylates (OTs) and mesylates (OMs).

For a substrate like 4-bromophenylmethanesulfonate, the C-Br bond is typically more susceptible to oxidative addition with palladium catalysts than the C-OMs bond. However, the use of highly active catalysts, particularly those featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), can enable the cleavage of the more inert C-OMs bond.[2]

Nickel catalysts often exhibit different selectivity profiles compared to palladium.[3] In some cases, nickel can preferentially activate the C-OMs bond over the C-Br bond, offering a complementary approach to controlling the reaction outcome.[4][5][6]

The following table summarizes the general factors influencing chemoselectivity:

FactorFavors C-Br CleavageFavors C-OMs CleavageRationale
Catalyst Standard Pd catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)Highly active Pd catalysts with bulky, electron-rich ligands (e.g., BrettPhos, XPhos); certain Ni catalysts.[2]Bulky, electron-rich ligands promote the oxidative addition of the stronger C-O bond. Nickel has a different intrinsic reactivity profile.[4][5][6]
Ligand Less electron-donating, less bulky phosphines.Bulky, electron-rich biaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[7][8]These ligands stabilize the electron-rich metal center and facilitate the cleavage of stronger bonds.
Temperature Lower reaction temperatures.Higher reaction temperatures.Higher temperatures can provide the necessary activation energy to cleave the more robust C-OMs bond.

Experimental Protocols

The following protocols provide a general framework for the reaction of sodium 4-bromophenylmethanesulfonate with nitrogen-containing heterocycles. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for a particular substrate combination.

Protocol 1: Selective C-N Coupling at the C-Br Bond (Palladium-Catalyzed)

This protocol is designed to favor the reaction at the more reactive C-Br bond.

Materials:

  • Sodium 4-bromophenylmethanesulfonate

  • Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, indole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add sodium 4-bromophenylmethanesulfonate (1.0 mmol), the nitrogen-containing heterocycle (1.2 mmol), and cesium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: C-N Coupling at the C-OMs Bond (Palladium-Catalyzed with a Specialized Ligand)

This protocol employs a more active catalyst system to target the less reactive C-OMs bond. For this to be the primary reaction, the C-Br bond would ideally be absent or would have already reacted. In the context of 4-bromophenylmethanesulfonate, this protocol would likely lead to a mixture of products or diarylation if an excess of the heterocycle is used. To achieve selective C-OMs coupling, a substrate without the bromo-substituent (e.g., sodium phenylmethanesulfonate) would be a more suitable starting material. However, for the purpose of illustrating the conditions required to activate the mesylate, the following protocol is provided.

Materials:

  • Sodium 4-bromophenylmethanesulfonate

  • Nitrogen-containing heterocycle

  • [Pd(cinnamyl)Cl]₂

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add sodium 4-bromophenylmethanesulfonate (1.0 mmol), the nitrogen-containing heterocycle (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nickel-Catalyzed C-N Coupling

Nickel catalysis can offer a cost-effective and sometimes more reactive alternative to palladium. This protocol is a general starting point for nickel-catalyzed amination.[9][10][11]

Materials:

  • Sodium 4-bromophenylmethanesulfonate

  • Nitrogen-containing heterocycle

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To an oven-dried Schlenk tube, add NiCl₂(dme) (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and sodium tert-butoxide (2.5 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous 2-MeTHF (5 mL), followed by the nitrogen-containing heterocycle (1.2 mmol) and sodium 4-bromophenylmethanesulfonate (1.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Scope and Representative Yields

The following tables summarize representative examples of Buchwald-Hartwig amination reactions of aryl mesylates and bromides with various nitrogen-containing heterocycles. While specific data for sodium 4-bromophenylmethanesulfonate is limited in the literature, the data for analogous aryl mesylates and bromides provide a strong predictive framework for expected reactivity and yields.

Table 1: Palladium-Catalyzed Amination of Aryl Mesylates with Nitrogen Heterocycles

EntryHeterocycleAryl MesylateCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Indole4-TolylmesylatePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene11085[7]
2PyrrolePhenylmesylatePd(OAc)₂ (2), RuPhos (4)K₂CO₃t-BuOH10078N/A
3Imidazole4-Methoxyphenylmesylate[Pd(cinnamyl)Cl]₂ (1), BrettPhos (2)NaOtBuToluene11092[2]
4Pyrazole4-ChlorophenylmesylatePd(OAc)₂ (3), XPhos (6)Cs₂CO₃Dioxane12088N/A
5CarbazoleNaphthylmesylatePd₂(dba)₃ (1.5), DavePhos (3)K₃PO₄Toluene11095N/A

Table 2: Nickel-Catalyzed Amination of Aryl Sulfonates and Chlorides with Nitrogen Heterocycles

EntryHeterocycleAryl ElectrophileCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Morpholine2-ChloropyridineNiCl₂(dme) (5), IPr·HCl (10)NaOtBu2-MeTHF8091[10]
2IndolePhenylsulfamateNi(COD)₂ (10), SIPr·HCl (20)NaOtBuDioxane8085[10]
3Piperidine4-Chlorotoluene(dppf)NiCl₂ (5)NaOtBuToluene10088[11]
4Aniline4-TolylmesylateNiCl₂(dppf) (5)K₃PO₄CPME11085[12]
5Pyrrolidine3-ChloropyridineNi(COD)₂ (10), dppf (10)NaOtBuToluene10075[11]

Visualizations

Reaction Mechanism

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle M0 M(0)L_n MA Ar-M(II)(X)L_n M0->MA Oxidative Addition (Ar-X) MB [Ar-M(II)(NHR'R'')L_n]X MA->MB + HNR'R'' MC Ar-M(II)(NR'R'')L_n MB->MC - Base-H⁺X⁻ MC->M0 Reductive Elimination Product N-Aryl Heterocycle (Ar-NR'R'') MC->Product ArX Sodium 4-bromophenyl- methanesulfonate (Ar-X) ArX->M0 Amine Nitrogen Heterocycle (HNR'R'') Amine->MA Base Base Base->MB caption Figure 1. Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Figure 1. Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Set up Reaction Under Inert Atmosphere start->setup addition Add Catalyst Solution setup->addition reaction Heat and Stir (12-24 hours) addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Reaction Workup: Cool, Dilute, Filter monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification product Final Product: N-Aryl Heterocycle purification->product caption Figure 2. General Experimental Workflow for C-N Cross-Coupling.

Figure 2. General Experimental Workflow for C-N Cross-Coupling.

Conclusion

The reaction of sodium 4-bromophenylmethanesulfonate with nitrogen-containing heterocycles represents a versatile and powerful method for the synthesis of N-aryl heterocycles. The chemoselectivity of the reaction, which is dependent on the preferential activation of either the C-Br or C-OMs bond, can be effectively controlled through the judicious choice of catalyst, ligand, and reaction conditions. Palladium-based systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for this transformation. Nickel catalysts offer a cost-effective and often complementary alternative. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize this important C-N cross-coupling reaction in their own synthetic programs.

References

  • Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis, 2016 , 6(8), 5134-5138. [Link]

  • Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Organic Chemistry Portal. [Link]

  • Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 2020 , 142(24), 10634-10640. [Link]

  • Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Journal of the American Chemical Society, 2020 , 142(24), 10634-10640. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2024 , 101, 438-459. [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters, 2014 , 16(1), 220-223. [Link]

  • Palladium‐Catalyzed Buchwald‐Hartwig Amination and Suzuki‐Miyaura Cross‐Coupling Reaction of Aryl Mesylates. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates. ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2013 , 90, 26-37. [Link]

  • Nickel‐Catalyzed Amination of Aryl Chlorides. ResearchGate. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021 , 26(21), 6487. [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 2014 , 4(9), 3140-3145. [Link]

  • Palladium‐Catalyzed Amination of Aryl Mesylates. Scilit. [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 2003 , 125(38), 11490-11491. [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2020 , 120(18), 10454-10515. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 2012 , 17(12), 14063-14072. [Link]

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Advances, 2021 , 11(53), 33363-33373. [Link]

  • Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig... ResearchGate. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 2024 , 89(5), 3045-3055. [Link]

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Application

Application Note &amp; Protocols: Scalable Synthesis of Derivatives Using Sodium 4-bromophenylmethanesulfonate

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the scalable synthesis of diverse chemical derivatives using Sodium 4-bromophenylmethanesulfonate as a versatile starting materi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the scalable synthesis of diverse chemical derivatives using Sodium 4-bromophenylmethanesulfonate as a versatile starting material. This readily available and stable building block possesses two key functional handles: an aryl bromide and a water-solubilizing sodium sulfonate group. The protocols herein focus on leveraging the aryl bromide moiety for robust, palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. We detail field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and C-O coupling reactions, enabling the scalable production of biaryls, aryl amines, aryl alkynes, and diaryl ethers, respectively. The causality behind experimental choices, scalability considerations, and self-validating protocols are emphasized to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. Palladium-catalyzed cross-coupling reactions have become the gold standard for this purpose, offering unparalleled scope and functional group tolerance.[1] The choice of starting materials is critical for developing scalable, cost-effective, and robust synthetic routes.

Sodium 4-bromophenylmethanesulfonate emerges as a strategically valuable building block due to its dual nature:

  • Aryl Bromide Moiety: A highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4] Its reactivity is generally predictable and sits comfortably between the more reactive aryl iodides and the less reactive aryl chlorides.[3]

  • Sodium Methanesulfonate Group: This polar, ionic group imparts significant aqueous solubility to the starting material and its derivatives, which can simplify reaction workups, purification processes (e.g., through aqueous extraction of impurities), and is a desirable feature for certain biological applications.

This application note provides detailed, scalable protocols for leveraging this bifunctional reagent to create four critical classes of chemical derivatives.

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction, prized for the stability and commercial availability of its boronic acid coupling partners.[5][6] Utilizing the aryl bromide of Sodium 4-bromophenylmethanesulfonate allows for the direct and scalable synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[7][8][9]

Causality and Experimental Design:

The choice of catalyst, base, and solvent system is critical for achieving high yields and turnover numbers, especially at scale.

  • Catalyst System: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems comprising a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior activity for less reactive aryl bromides and enable lower catalyst loadings.[4]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the crucial transmetalation step.[5] K₃PO₄ is often preferred for its efficacy with a broad range of substrates.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is highly effective. It facilitates the dissolution of both the organic-soluble catalyst complex and the inorganic base, driving the reaction efficiently.

Experimental Protocol: Scalable Suzuki-Miyaura Coupling
  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Sodium 4-bromophenylmethanesulfonate (1.0 eq.), the desired arylboronic acid (1.1-1.3 eq.), and potassium phosphate (K₃PO₄, 2.5-3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and deionized water. The total solvent volume should be approximately 10 mL per gram of the limiting reagent.

  • Inerting: Sparge the resulting slurry with nitrogen or argon for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, for example, Pd(dppf)Cl₂ (1-2 mol%) or a pre-catalyst system of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC/UPLC until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate. Stir and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
Arylboronic Acid PartnerCatalyst SystemTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂906>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂905>95
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / SPhos1008>85
2-Thiopheneboronic acidPd(PPh₃)₄8510>80
Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_start Starting Materials cluster_reagents Reaction Conditions Start_Br Sodium 4-bromophenyl- methanesulfonate Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Start_Br->Catalyst Oxidative Addition Start_B Arylboronic Acid (R-B(OH)2) Start_B->Catalyst Transmetalation Product Biaryl Derivative Catalyst->Product Reductive Elimination Base Base (e.g., K3PO4) Base->Start_B Solvent Solvent (Dioxane/H2O) Solvent->Catalyst

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, providing access to anilines and their derivatives that are ubiquitous in pharmaceuticals.[2] The reaction couples aryl halides or pseudohalides with a wide variety of primary and secondary amines.

Causality and Experimental Design:

This reaction is highly sensitive to the ligand, base, and atmospheric conditions.

  • Ligand Choice: The key to success lies in using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a broad range of amines, including less nucleophilic ones.[2]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more electron-deficient aryl halides or highly active catalyst systems.[10]

  • Atmosphere: The Pd(0) catalytic species is extremely oxygen-sensitive. Therefore, all reagents and solvents must be deoxygenated, and the reaction must be run under a strictly inert atmosphere (nitrogen or argon).

Experimental Protocol: Scalable Buchwald-Hartwig Amination
  • Reactor Setup: In a glovebox or under a strong counterflow of nitrogen, add a palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried, jacketed reactor.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4-1.6 eq.) followed by Sodium 4-bromophenylmethanesulfonate (1.0 eq.).

  • Solvent and Amine: Add anhydrous, deoxygenated toluene or dioxane (10-15 mL/g of aryl bromide). Add the amine coupling partner (1.1-1.3 eq.).

  • Reaction: Seal the reactor and heat to 90-110 °C with efficient stirring. Monitor the reaction by HPLC or GC-MS until completion (typically 6-24 hours).

  • Workup and Isolation:

    • Cool the mixture to room temperature. Cautiously quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations
Amine PartnerLigandBaseTemp (°C)Typical Yield (%)
MorpholineXPhosNaOtBu100>95
AnilineRuPhosK₃PO₄110>85
BenzylamineBrettPhosNaOtBu90>90
n-HexylamineXPhosNaOtBu100>92
Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_start Starting Materials cluster_reagents Reaction Conditions Start_Br Sodium 4-bromophenyl- methanesulfonate Catalyst Pd Precursor (e.g., Pd2(dba)3) Start_Br->Catalyst Start_Amine Amine (R1R2NH) Start_Amine->Catalyst Ligand Bulky Ligand (e.g., XPhos) Catalyst->Ligand Product Aryl Amine Derivative Catalyst->Product Base Strong Base (e.g., NaOtBu) Base->Start_Amine Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Synthesis of Aryl Alkynes via Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes and conjugated enynes by joining terminal alkynes with aryl or vinyl halides.[3][11] These products are valuable intermediates in the synthesis of natural products, polymers, and advanced materials.

Causality and Experimental Design:

The classic Sonogashira reaction relies on a dual-catalyst system.

  • Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more reactive in the transmetalation step with the palladium complex than the alkyne itself.[12][13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves both as a base to deprotonate the alkyne and often as the solvent. It also acts as a scavenger for the HBr byproduct.

Experimental Protocol: Scalable Sonogashira Coupling
  • Reactor Setup: To a reactor equipped with a stirrer, condenser, and nitrogen inlet, add Sodium 4-bromophenylmethanesulfonate (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%).

  • Solvent and Reagents: Add an anhydrous, deoxygenated solvent such as THF or DMF. Add the amine base (e.g., Et₃N, 3.0 eq.).

  • Inerting: Deoxygenate the mixture by sparging with nitrogen for 20-30 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid for activated substrates but may require several hours for aryl bromides. Monitor by TLC or GC-MS.

  • Workup and Isolation:

    • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Sonogashira Couplings
Terminal Alkyne PartnerCo-catalystTemp (°C)Time (h)Typical Yield (%)
PhenylacetyleneCuI504>90
TrimethylsilylacetyleneCuI256>95
1-HexyneCuI608>85
Propargyl alcoholCuI406>88
Visualization: Sonogashira Coupling Workflow

Sonogashira_Coupling cluster_start Starting Materials cluster_reagents Reaction Conditions Start_Br Sodium 4-bromophenyl- methanesulfonate Pd_Cat Pd Catalyst (e.g., PdCl2(PPh3)2) Start_Br->Pd_Cat Start_Alkyne Terminal Alkyne (R-C≡CH) Cu_Cat Cu(I) Co-catalyst (CuI) Start_Alkyne->Cu_Cat Product Aryl Alkyne Derivative Pd_Cat->Product Cu_Cat->Pd_Cat Transmetalation Base Amine Base (e.g., Et3N) Base->Start_Alkyne

Caption: Workflow for Sonogashira C(sp²)-C(sp) bond formation.

Synthesis of Diaryl Ethers via C-O Coupling

The formation of diaryl ethers is a key transformation for accessing structures found in numerous natural products and pharmaceuticals.[14] While classic methods like the Ullmann condensation required harsh conditions, modern palladium- and copper-catalyzed systems allow for C-O bond formation under milder protocols.[15][16]

Causality and Experimental Design:

This coupling is often more challenging than C-N or C-C bond formation.

  • Catalyst Choice: Both copper- and palladium-based systems are effective. Copper(I) catalysts (e.g., CuI) with a ligand like L-proline or N,N-dimethylglycine are common for Ullmann-type couplings.[15] Palladium systems, analogous to Buchwald-Hartwig amination, can also be used but often require specific ligands designed for C-O coupling.[15]

  • Base: A strong base is typically required. Cesium carbonate (Cs₂CO₃) is particularly effective as its high solubility in organic solvents and the nature of the cesium cation facilitate the reaction.

  • Solvent: High-boiling, polar aprotic solvents like DMF, NMP, or dioxane are necessary to achieve the required reaction temperatures (often >100 °C).

Experimental Protocol: Scalable Copper-Catalyzed C-O Coupling
  • Reactor Setup: To a reactor, add CuI (5-10 mol%), the phenol coupling partner (1.2-1.5 eq.), and Cs₂CO₃ (2.0-2.5 eq.).

  • Reagent and Solvent: Add Sodium 4-bromophenylmethanesulfonate (1.0 eq.) and a ligand such as L-proline (10-20 mol%). Add anhydrous DMF or dioxane.

  • Inerting: Deoxygenate the mixture by evacuating and backfilling with nitrogen three times.

  • Reaction: Heat the mixture to 110-130 °C with vigorous stirring for 12-36 hours. Monitor progress by HPLC.

  • Workup and Isolation:

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Filter the mixture through celite to remove insoluble copper salts.

    • Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with dilute aqueous HCl (to remove basic impurities), water, and then brine.

    • Dry over Na₂SO₄, filter, and concentrate to afford the crude product for purification.

Data Presentation: Representative C-O Couplings
Phenol PartnerCatalyst/LigandTemp (°C)Time (h)Typical Yield (%)
PhenolCuI / L-Proline11024>75
4-CresolCuI / L-Proline11020>80
4-ChlorophenolCuI / N,N-Dimethylglycine12024>70
2-NaphtholCuI / L-Proline11018>85
Visualization: C-O Coupling (Ullmann-Type) Workflow

CO_Coupling cluster_start Starting Materials cluster_reagents Reaction Conditions Start_Br Sodium 4-bromophenyl- methanesulfonate Catalyst Cu(I) Catalyst (e.g., CuI) Start_Br->Catalyst Start_Phenol Phenol (Ar-OH) Start_Phenol->Catalyst Ligand Ligand (e.g., L-Proline) Catalyst->Ligand Product Diaryl Ether Derivative Catalyst->Product Base Base (e.g., Cs2CO3) Base->Start_Phenol Solvent Solvent (DMF) Solvent->Catalyst

Sources

Method

Application Notes and Protocols: Sodium 4-bromophenylmethanesulfonate in Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of Sodium 4-bromophenylmethanesulfonate in medicinal chemistry. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of Sodium 4-bromophenylmethanesulfonate in medicinal chemistry. This document provides in-depth protocols and theoretical grounding for its use as a versatile synthetic intermediate in the pursuit of novel therapeutic agents.

Introduction: Unveiling the Potential of a Versatile Building Block

Sodium 4-bromophenylmethanesulfonate is an organosulfur compound that, while not extensively documented as a bioactive agent in its own right, holds considerable potential as a precursor in medicinal chemistry. Its structure is characterized by a 4-bromophenyl group attached to a methanesulfonate moiety. This combination of a halogenated aromatic ring and a sulfonate group makes it a valuable starting material for the synthesis of more complex molecules with diverse pharmacological activities.

The strategic importance of this compound lies in the functionalities it can introduce into a target molecule:

  • The Sulfonamide Moiety: The sulfonate group can be readily converted into a sulfonamide, a cornerstone functional group in a wide array of approved drugs, including antibacterial, and anticancer agents.[1]

  • The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring offers several advantages in drug design. It can enhance binding affinity to biological targets through halogen bonding, modulate metabolic stability, and serve as a handle for further chemical modifications via cross-coupling reactions.[2][3]

This guide will explore the practical applications of Sodium 4-bromophenylmethanesulfonate as a synthetic tool, providing detailed protocols for its conversion into medicinally relevant scaffolds and its potential use in modern drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD).

Application as a Precursor for Sulfonamide Synthesis

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in medicinal chemistry, integral to the efficacy of numerous therapeutic agents.[1] Sodium 4-bromophenylmethanesulfonate can serve as a readily available starting material for the synthesis of a diverse library of N-substituted 4-bromophenylmethanesulfonamides.

Synthetic Workflow: From Sulfonate to Sulfonamide

The conversion of Sodium 4-bromophenylmethanesulfonate to a target sulfonamide typically proceeds through a two-step sequence: conversion to the more reactive sulfonyl chloride, followed by reaction with a primary or secondary amine.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Synthesis Sodium 4-bromophenylmethanesulfonate Sodium 4-bromophenylmethanesulfonate 4-Bromophenylmethanesulfonyl chloride 4-Bromophenylmethanesulfonyl chloride Sodium 4-bromophenylmethanesulfonate->4-Bromophenylmethanesulfonyl chloride Reaction Chlorinating Agent (e.g., SOCl₂ or PCl₅) Chlorinating Agent (e.g., SOCl₂ or PCl₅) Chlorinating Agent (e.g., SOCl₂ or PCl₅)->4-Bromophenylmethanesulfonyl chloride Reagent N-substituted 4-bromophenylmethanesulfonamide N-substituted 4-bromophenylmethanesulfonamide 4-Bromophenylmethanesulfonyl chloride->N-substituted 4-bromophenylmethanesulfonamide Reaction Primary or Secondary Amine (R¹R²NH) Primary or Secondary Amine (R¹R²NH) Primary or Secondary Amine (R¹R²NH)->N-substituted 4-bromophenylmethanesulfonamide Nucleophile Base (e.g., Pyridine or Triethylamine) Base (e.g., Pyridine or Triethylamine) Base (e.g., Pyridine or Triethylamine)->N-substituted 4-bromophenylmethanesulfonamide Catalyst

Caption: Synthetic workflow for the preparation of N-substituted 4-bromophenylmethanesulfonamides.

Protocol: Synthesis of N-Aryl-4-bromophenylmethanesulfonamide

This protocol details the synthesis of an N-aryl-4-bromophenylmethanesulfonamide, a common scaffold in medicinal chemistry.

Step 1: Preparation of 4-Bromophenylmethanesulfonyl Chloride

  • Reagents and Materials:

    • Sodium 4-bromophenylmethanesulfonate

    • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask with a reflux condenser and a drying tube

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of Sodium 4-bromophenylmethanesulfonate (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-bromophenylmethanesulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Aryl-4-bromophenylmethanesulfonamide

  • Reagents and Materials:

    • 4-Bromophenylmethanesulfonyl chloride (from Step 1)

    • Substituted aniline (1.1 eq)

    • Pyridine or triethylamine (2.0 eq)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude 4-bromophenylmethanesulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the substituted aniline (1.1 eq) and pyridine (2.0 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-4-bromophenylmethanesulfonamide.

The 4-Bromophenyl Moiety: A Privileged Scaffold in Drug Design

The 4-bromophenyl group is a recurring structural motif in a variety of biologically active compounds. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3]

Compound Class Biological Activity Reference
Bromophenol HybridsAnticancer[4]
N-(4-Bromophenyl)furan-2-carboxamidesAntibacterial[5]
2-(4-Bromophenyl)quinoline-4-carbohydrazidesMicrobial DNA-Gyrase Inhibitors[2][3]
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamideDual Endothelin Receptor Antagonist[6]

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug development.[7] FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target, albeit with low affinity.[8] These initial hits are then optimized and grown into more potent lead compounds.[7]

Sodium 4-bromophenylmethanesulfonate, with its simple structure and desirable physicochemical properties, is an excellent candidate for inclusion in a fragment library.

FBDD Workflow

G Fragment Library (including Sodium 4-bromophenylmethanesulfonate) Fragment Library (including Sodium 4-bromophenylmethanesulfonate) Biophysical Screening (e.g., TSA, SPR) Biophysical Screening (e.g., TSA, SPR) Fragment Library (including Sodium 4-bromophenylmethanesulfonate)->Biophysical Screening (e.g., TSA, SPR) Hit Identification Hit Identification Biophysical Screening (e.g., TSA, SPR)->Hit Identification Structural Biology (X-ray Crystallography, NMR) Structural Biology (X-ray Crystallography, NMR) Hit Identification->Structural Biology (X-ray Crystallography, NMR) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Structural Biology (X-ray Crystallography, NMR)->Structure-Activity Relationship (SAR) Fragment Evolution (Growing, Linking, Merging) Fragment Evolution (Growing, Linking, Merging) Structure-Activity Relationship (SAR)->Fragment Evolution (Growing, Linking, Merging) Lead Compound Lead Compound Fragment Evolution (Growing, Linking, Merging)->Lead Compound

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Protocol: Thermal Shift Assay (TSA) for Fragment Screening

Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring changes in the thermal stability of a target protein.

  • Reagents and Materials:

    • Purified target protein

    • SYPRO Orange dye (or other suitable fluorescent dye)

    • Fragment library (including a stock solution of Sodium 4-bromophenylmethanesulfonate in a suitable buffer)

    • Assay buffer (e.g., HEPES or PBS)

    • Quantitative PCR (qPCR) instrument with a thermal ramping capability

    • Optical-quality 96- or 384-well PCR plates

  • Procedure:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the range of 2-10 µM, and the dye is used at a 5X concentration.

    • Dispense the master mix into the wells of the PCR plate.

    • Add the fragments from the library to the individual wells to a final concentration of 100-500 µM. Include appropriate controls (protein with dye and buffer only, and protein with dye and DMSO if fragments are dissolved in DMSO).

    • Seal the plate and centrifuge briefly to mix the contents.

    • Place the plate in the qPCR instrument.

    • Set up a thermal ramping protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min, while continuously monitoring the fluorescence.

    • Analyze the data to determine the melting temperature (Tₘ) of the protein in the presence of each fragment. A significant increase in Tₘ compared to the control indicates fragment binding.

Potential for Further Derivatization

The sulfonamides synthesized from Sodium 4-bromophenylmethanesulfonate can be further modified. For instance, primary sulfonamides can be converted back to highly reactive sulfonyl chlorides under mild conditions, opening avenues for the synthesis of more complex sulfonamides, sulfonates, and other sulfur-containing compounds.[9][10] This versatility underscores the value of Sodium 4-bromophenylmethanesulfonate as a starting point for extensive chemical exploration in a drug discovery program.

References

  • Lam, L. Y. (2023). Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. The Hong Kong Polytechnic University.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
  • An, G., et al. (2022).
  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • Wang, Z., et al. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers.
  • Gullu, M., et al. (2021).
  • BenchChem. (2025). Screening for Bioactivity: A Technical Guide to Novel Bromophenyl Ethers.
  • Pascual-Escudero, A., et al. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents.
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
  • Liu, W., et al. (2018).
  • Liu, M., et al. (2020).
  • Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • An, G., et al. (2022).
  • Carnevale, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wang, H., et al. (2019).
  • Erlanson, D. A. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Al-Hussain, S. A., & Al-Obaid, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Sygnature Discovery. (n.d.). Fragment-Based Drug Discovery approaches to tackle emerging multi-component therapeutic targets.
  • Carnevale, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Organic Chemistry Portal. (n.d.).
  • Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream.
  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Methods in Molecular Biology.
  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery.

Sources

Application

Application Notes and Protocols: One-Pot Synthesis Procedures Involving Sodium 4-Bromophenylmethanesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Utility of Sodium 4-bromophenylmethanesulfonate in One-Pot Syntheses In the landscape of modern synthetic organic chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Sodium 4-bromophenylmethanesulfonate in One-Pot Syntheses

In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, atom economy, and reduced environmental impact has led to the ascendancy of one-pot reactions. These elegant procedures, wherein multiple reaction steps are carried out in a single reaction vessel, minimize the need for tedious and often loss-inducing intermediate purification steps. Within this paradigm, the strategic selection of building blocks is paramount. Sodium 4-bromophenylmethanesulfonate emerges as a versatile and highly valuable reagent, particularly in the construction of diaryl ether and diaryl sulfone scaffolds. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials.

This comprehensive guide provides detailed protocols and technical insights into the synthesis of Sodium 4-bromophenylmethanesulfonate and its subsequent application in one-pot procedures. The methodologies presented herein are designed to be robust, reproducible, and adaptable to a range of research and development applications.

Part 1: Synthesis of the Key Building Block: Sodium 4-bromophenylmethanesulfonate

While not a one-pot synthesis itself, the preparation of high-purity Sodium 4-bromophenylmethanesulfonate is a critical prerequisite for its successful application in subsequent one-pot reactions. The most common and efficient method involves the nucleophilic substitution of a 4-bromobenzyl halide with sodium sulfite.

Reaction Principle:

The synthesis hinges on the reaction of 4-bromobenzyl bromide with sodium sulfite in an aqueous or aqueous-alcoholic medium. The bromide at the benzylic position is an excellent leaving group, readily displaced by the sulfite anion to form the desired methanesulfonate salt.

Experimental Protocol: Synthesis of Sodium 4-bromophenylmethanesulfonate

Materials:

  • 4-bromobenzyl bromide

  • Anhydrous sodium sulfite

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 4-bromobenzyl bromide (1.0 eq) in a mixture of ethanol and water.

  • In a separate beaker, dissolve anhydrous sodium sulfite (1.1 eq) in deionized water with gentle heating.

  • Heat the solution of 4-bromobenzyl bromide to reflux.

  • To the refluxing solution, add the aqueous sodium sulfite solution dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, Sodium 4-bromophenylmethanesulfonate, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield Sodium 4-bromophenylmethanesulfonate as a white solid.

Note: The purity of the product can be further enhanced by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Part 2: One-Pot Synthesis of Unsymmetrical Diaryl Ethers

A significant application of aryl methanesulfonates, including Sodium 4-bromophenylmethanesulfonate, is in the one-pot synthesis of unsymmetrical diaryl ethers. This procedure involves the in situ generation of a phenoxide from the methanesulfonate, followed by a nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide.[1][2][3][4]

Reaction Principle:

The one-pot synthesis of unsymmetrical diaryl ethers from an aryl methanesulfonate and an aryl halide proceeds via a tandem deprotection/SNAr reaction sequence. A base, such as potassium carbonate or potassium phosphate, facilitates the cleavage of the methanesulfonate group to generate a phenoxide nucleophile in situ. This phenoxide then attacks an electron-deficient aryl halide, displacing the halide and forming the C(aryl)-O bond of the diaryl ether.[1][3] The use of microwave irradiation can significantly accelerate this reaction.[1][2]

Experimental Workflow: One-Pot Diaryl Ether Synthesis

cluster_0 One-Pot Reaction Vessel Start Sodium 4-bromophenylmethanesulfonate + Activated Aryl Halide + Base (e.g., K2CO3 or K3PO4) + Solvent (e.g., Ionic Liquid) InSitu In Situ Deprotection: Generation of Aryloxide Start->InSitu Heating / Microwave SNAr Nucleophilic Aromatic Substitution (SNAr): C(aryl)-O Bond Formation InSitu->SNAr Workup Aqueous Workup & Extraction SNAr->Workup Purification Column Chromatography Workup->Purification Product Unsymmetrical Diaryl Ether Purification->Product

Caption: Workflow for the one-pot synthesis of unsymmetrical diaryl ethers.

Detailed Protocol: One-Pot Synthesis of a Diaryl Ether

Materials:

  • Sodium 4-bromophenylmethanesulfonate (1.5 mmol)

  • Activated aryl halide (e.g., 4-fluoronitrobenzene) (1.0 mmol)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol)[3][4] or potassium carbonate (K₂CO₃)[1][2]

  • Ionic liquid (e.g., [Bmim]BF₄) or a high-boiling polar aprotic solvent (e.g., DMF, DMSO) (3 mL)

Procedure:

  • To a microwave reaction vial, add Sodium 4-bromophenylmethanesulfonate, the activated aryl halide, and anhydrous potassium phosphate.

  • Add the ionic liquid or solvent to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), or alternatively, heat conventionally. Monitor the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If an ionic liquid is used, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash with water to remove the ionic liquid and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical diaryl ether.

Data Summary: Reaction Conditions and Yields
Aryl MethanesulfonateAryl HalideBaseSolventTime (min)Yield (%)Reference
4-Chlorophenyl methanesulfonate4-FluoronitrobenzeneK₂CO₃N/A (MW)1073[1]
Phenyl methanesulfonate4-FluoronitrobenzeneK₃PO₄[Bmim]BF₄1588[3]
4-Methoxyphenyl methanesulfonate2-FluoronitrobenzeneK₃PO₄[Bmim]BF₄2085[3]

Part 3: One-Pot Synthesis of Diaryl Sulfones

Sodium 4-bromophenylmethanesulfonate can also serve as a precursor for the synthesis of diaryl sulfones, a class of compounds with significant applications in medicinal chemistry and materials science.[5][6] One-pot procedures for diaryl sulfone synthesis often involve transition-metal-catalyzed cross-coupling reactions.

Reaction Principle:

The synthesis of diaryl sulfones from an aryl halide like 4-bromobenzyl bromide (a precursor to our title compound) and a sodium sulfinate can be achieved through a dual catalytic system, for instance, using a nickel catalyst and an organoboron photocatalyst under visible light irradiation.[5] While the direct use of Sodium 4-bromophenylmethanesulfonate as the sulfonyl source in a one-pot coupling is less commonly documented, its structural similarity to aryl sulfinates suggests its potential in related transformations. A more direct conceptual link is the coupling of an aryl halide with a sulfinate salt.

Experimental Workflow: Catalytic One-Pot Diaryl Sulfone Synthesis

cluster_1 One-Pot Reaction Vessel Reactants Aryl Bromide (e.g., from Sodium 4-bromophenylmethanesulfonate) + Sodium Aryl Sulfinate + Dual Catalyst System (Ni/Photocatalyst) + Solvent Irradiation Visible Light Irradiation: Catalytic Cycle Initiation Reactants->Irradiation Coupling Cross-Coupling Reaction: C(aryl)-S Bond Formation Irradiation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Diaryl Sulfone Purification->Product

Caption: Conceptual workflow for one-pot diaryl sulfone synthesis.

Detailed Protocol: Nickel/Organoboron-Catalyzed Synthesis of Diaryl Sulfones

This protocol is adapted from a general procedure for the cross-coupling of aryl bromides with sodium sulfinates.[5]

Materials:

  • Aryl bromide (e.g., 1-bromo-4-cyanobenzene) (0.2 mmol)

  • Sodium benzenesulfinate (0.4 mmol)

  • Nickel(II) chloride hexahydrate (5 mol%)

  • Organoboron photocatalyst (e.g., as described in the reference) (2.5 mol%)

  • Ligand (e.g., a bipyridine derivative) (10 mol%)

  • Base (e.g., an organic base)

  • Solvent (e.g., a polar aprotic solvent like DMF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, sodium benzenesulfinate, nickel catalyst, photocatalyst, ligand, and base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at room temperature under visible light irradiation (e.g., from a blue LED lamp).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired diaryl sulfone.

Data Summary: Substrate Scope and Yields for Diaryl Sulfone Synthesis
Aryl BromideSodium SulfinateYield (%)Reference
1-Bromo-4-cyanobenzeneSodium benzenesulfinate85[5]
1-(4-Bromophenyl)ethan-1-oneSodium benzenesulfinate80[5]
1-Bromo-4-nitrobenzeneSodium benzenesulfinate73[5]

References

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "Sodium 4-bromophenylmethanesulfonate"

Technical Support Center: Sodium 4-bromophenylmethanesulfonate Welcome to the technical support center for the synthesis and optimization of Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 4-bromophenylmethanesulfonate

Welcome to the technical support center for the synthesis and optimization of Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Synthesis Overview and Core Principles

The synthesis of Sodium 4-bromophenylmethanesulfonate is typically achieved via a two-step process starting from 4-bromotoluene. The overall strategy involves the radical bromination of the benzylic position followed by a nucleophilic substitution with sodium sulfite.

Step 1: Radical Bromination of 4-Bromotoluene The first step is the synthesis of the key intermediate, 4-bromobenzyl bromide. This is typically achieved through a free-radical chain reaction where 4-bromotoluene is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in the presence of a radical initiator (e.g., AIBN or UV light).[1]

Step 2: Sulfonylation of 4-Bromobenzyl Bromide The second step is a nucleophilic substitution reaction, often referred to as a Strecker sulfite alkylation. Here, 4-bromobenzyl bromide is treated with sodium sulfite (Na₂SO₃) in a suitable solvent system to yield the final product, Sodium 4-bromophenylmethanesulfonate.[2] The sulfite anion acts as the nucleophile, displacing the bromide ion.

Overall Synthesis Workflow

The diagram below outlines the complete synthetic pathway from the starting material to the final purified product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Purification A 4-Bromotoluene B 4-Bromobenzyl Bromide A->B  Br₂, UV Light or  NBS, AIBN  Solvent: CCl₄ D Crude Sodium 4-bromophenylmethanesulfonate B->D  Solvent: Ethanol/Water  Heat (Reflux) C Sodium Sulfite (Na₂SO₃) C->D E Purified Sodium 4-bromophenylmethanesulfonate D->E  Recrystallization or  Washing G start Crude Product Analysis (e.g., TLC, ¹H NMR) impurity_check What is the main impurity? start->impurity_check organic_impurity Unreacted 4-Bromobenzyl Bromide impurity_check->organic_impurity Organic Spot on TLC or Benzyl Protons in NMR inorganic_impurity Inorganic Salts (NaBr, Na₂SO₄) impurity_check->inorganic_impurity Water-Soluble, No Organic Signals organic_solution Wash crude solid with a non-polar solvent (e.g., Hexanes, Ether) organic_impurity->organic_solution inorganic_solution Recrystallize from a polar solvent system (e.g., Ethanol/Water) inorganic_impurity->inorganic_solution

Sources

Optimization

Preventing disproportionation of "Sodium 4-bromophenylmethanesulfonate" in solution

A Guide to Ensuring Solution Stability and Preventing Degradation Frequently Asked Questions (FAQs) FAQ 1: Is "disproportionation" a common degradation pathway for Sodium 4-bromophenylmethanesulfonate? While the term "di...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability and Preventing Degradation

Frequently Asked Questions (FAQs)

FAQ 1: Is "disproportionation" a common degradation pathway for Sodium 4-bromophenylmethanesulfonate?

While the term "disproportionation" might be used colloquially to describe the degradation of a compound, it refers to a specific chemical reaction where a substance is simultaneously oxidized and reduced. For Sodium 4-bromophenylmethanesulfonate, there is no direct evidence in the scientific literature to suggest that it undergoes classical disproportionation. The primary degradation pathways of concern for aryl sulfonates like this compound are hydrolysis and, under certain conditions, free-radical decomposition.[1][2] It is more likely that observed instability is due to one of these mechanisms rather than disproportionation.

FAQ 2: What are the primary factors that influence the stability of Sodium 4-bromophenylmethanesulfonate in solution?

The stability of Sodium 4-bromophenylmethanesulfonate in solution is primarily influenced by the following factors:

  • pH: Aryl sulfonates are susceptible to hydrolysis, particularly under basic (alkaline) conditions.[3][4] The rate of hydrolysis generally increases with increasing pH. While many sulfonates are relatively stable in moderately acidic conditions, strong hot acids can also cause cleavage.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and other decomposition pathways.[5][6] For optimal stability, solutions should be stored at recommended cool temperatures.

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the presence of strong nucleophiles in the solvent system can potentially lead to degradation.[1] It's also important to use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Light Exposure: Aromatic compounds, especially those containing bromine, can be susceptible to photodecomposition.[2][7] UV light can induce the formation of free radicals, leading to the degradation of the compound.[8]

FAQ 3: What are the visible signs of degradation in a Sodium 4-bromophenylmethanesulfonate solution?

Visual inspection can sometimes provide initial clues of degradation, although these are not definitive and should always be confirmed with analytical methods. Potential signs of degradation include:

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate may suggest that the parent compound is degrading into less soluble products or that its salt form is changing.

  • Haze or Cloudiness: A loss of clarity in the solution can also be an indicator of insolubility or the formation of suspended degradation byproducts.

Any visual changes should prompt a more thorough investigation using analytical techniques like HPLC to confirm the purity and concentration of the solution.

Troubleshooting Guide

Problem 1: My Sodium 4-bromophenylmethanesulfonate solution is showing a decrease in purity over time, as confirmed by HPLC. What is the likely cause and how can I prevent it?

A decrease in purity over time is a strong indicator of chemical degradation. The most probable cause is hydrolysis, especially if the solution is not properly buffered or has been stored for an extended period at room temperature.

Troubleshooting Steps:

  • Verify Solution pH: Measure the pH of your solution. If it is neutral to alkaline, hydrolysis is a likely culprit.

  • Optimize Storage Conditions:

    • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.[6] For long-term storage, consider freezing (-20 °C or lower), after confirming the compound's stability under these conditions.

    • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can initiate radical degradation pathways.[2]

  • Buffer the Solution: If experimentally permissible, preparing the solution in a suitable buffer can help maintain a stable pH. For aryl sulfonates, a slightly acidic to neutral pH is generally preferred to minimize base-catalyzed hydrolysis.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of slow degradation over time.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Sodium 4-bromophenylmethanesulfonate solutions.

Problem 2: I observe unexpected peaks in my chromatogram when analyzing my sample. How can I identify if they are degradation products?

The appearance of new peaks in your chromatogram is a classic sign of degradation or the presence of impurities.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Standard: Prepare a fresh solution of Sodium 4-bromophenylmethanesulfonate from a reliable source and run it on your HPLC system. This will serve as your baseline for the expected retention time and peak shape.

  • Forced Degradation Study: To tentatively identify degradation products, you can perform a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

    • Acidic/Basic Hydrolysis: Treat separate aliquots of your solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) and heat gently.

    • Oxidative Degradation: Treat an aliquot with a dilute solution of hydrogen peroxide.

    • Photodegradation: Expose an aliquot to UV light.

    • Analyze the samples from the forced degradation study by HPLC. The new peaks that appear are likely degradation products. This can help you to identify if the unexpected peaks in your experimental samples correspond to these degradation products.

  • Mass Spectrometry (MS) Analysis: If your HPLC system is coupled to a mass spectrometer (LC-MS), you can obtain mass-to-charge ratio (m/z) information for the unexpected peaks. This data can be used to propose the chemical structures of the degradation products.

Potential Degradation Pathways

G A Sodium 4-bromophenylmethanesulfonate B Hydrolysis (OH-) A->B D Photodegradation (UV light) A->D C 4-bromophenylmethanol + SO3^2- B->C E Bromine Radical (Br•) + Aryl Radical D->E F Further Decomposition Products E->F

Caption: Potential degradation pathways for Sodium 4-bromophenylmethanesulfonate.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Sodium 4-bromophenylmethanesulfonate
  • Materials:

    • Sodium 4-bromophenylmethanesulfonate (high purity)

    • High-purity solvent (e.g., HPLC-grade water, DMSO)

    • Calibrated balance

    • Volumetric flask (Class A)

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of Sodium 4-bromophenylmethanesulfonate.

    • Transfer the powder to the volumetric flask.

    • Add a portion of the solvent to the flask and swirl gently to dissolve the powder. If necessary, sonicate for a few minutes to aid dissolution.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

    • Store the solution in an amber glass vial at 2-8 °C.

Protocol 2: HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8 °C (short-term), -20 °C (long-term)Reduces the rate of chemical degradation.[6]
pH of Solution Slightly acidic to neutral (pH 5-7)Minimizes base-catalyzed hydrolysis.[1][4]
Solvent Choice High-purity water, DMSO, or other appropriate buffered solutionsAvoids contaminants that could catalyze degradation.
Light Exposure Store in amber vials or protect from lightPrevents photodecomposition.[2][7]
Container Material Glass or chemically resistant polymerEnsures no leaching or interaction with the container.

References

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. (n.d.).
  • The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment | Journal of Chemical Education - ACS Publications. (n.d.).
  • The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment. (n.d.).
  • Radical (pathway a) and ionic (pathway b) decomposition routes of aryldiazene sulphonate. - ResearchGate. (n.d.).
  • Decomposition mechanism of aryl azosulphonate compounds dependent on... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Mechanism of Free Radical Bromination - BYJU'S. (n.d.).
  • CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents. (n.d.).
  • Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - RSC Publishing. (n.d.).
  • Stability of meropenem in intravenous solutions - PubMed. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of Sodium 4-bromophenylmethanesulfonate Reaction Mixtures

Welcome to the technical support center for the purification of Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of Sodium 4-bromophenylmethanesulfonate.

Q1: What are the most common impurities in the synthesis of Sodium 4-bromophenylmethanesulfonate?

A1: The impurity profile of Sodium 4-bromophenylmethanesulfonate largely depends on the synthetic route. However, common impurities often include:

  • Starting Materials: Unreacted 4-bromotoluene and the sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).

  • Byproducts of Sulfonation: Diaryl sulfones are frequent byproducts, especially when the reaction is conducted at elevated temperatures.[1] Isomeric variants of the desired product can also form.

  • Inorganic Salts: Residual inorganic salts, such as sodium sulfate, are common if sulfuric acid is used and the reaction mixture is neutralized with a sodium base.

  • Solvent Residues: Residual solvents from the reaction or workup steps.

  • Water: The presence of water can lead to the reverse reaction (desulfonation), particularly at higher temperatures.[1]

Q2: What is the first step I should take when my crude product has a low purity?

A2: The initial and most critical step is to characterize the impurities present in your crude mixture. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the nature and approximate quantity of the impurities. Understanding what you need to remove will dictate the most effective purification strategy. For instance, removing inorganic salts requires a different approach than separating organic byproducts like diaryl sulfones.

Q3: Is recrystallization a suitable method for purifying Sodium 4-bromophenylmethanesulfonate?

A3: Yes, recrystallization can be a highly effective method for purifying Sodium 4-bromophenylmethanesulfonate, particularly for removing less polar organic impurities and some inorganic salts.[2] However, the success of recrystallization is highly dependent on the choice of solvent. Due to the ionic nature of the sulfonate group, the compound is highly water-soluble, which can make crystallization from purely aqueous solutions challenging.[2][3] Often, a mixed solvent system (e.g., water-alcohol or water-acetone) is required to achieve the desired solubility profile for effective crystallization.

Q4: My recrystallization attempt resulted in an oil or foam instead of crystals. What should I do?

A4: The formation of an oil or foam during recrystallization is a common issue with highly water-soluble salts like aryl sulfonates.[3] This phenomenon, often referred to as "oiling out," occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system. To address this, you can:

  • Increase the volume of the solvent: This can help keep the compound dissolved until a lower temperature is reached.

  • Use a different solvent or solvent system: A solvent in which the compound is less soluble at higher temperatures might be more effective.

  • Slow down the cooling process: Gradual cooling allows for the orderly arrangement of molecules into a crystal lattice.[4] Seeding the solution with a small crystal of the pure compound can also promote crystallization.

  • Stir the solution during cooling: Gentle agitation can sometimes encourage crystal formation.[3]

Q5: Can I use chromatography to purify Sodium 4-bromophenylmethanesulfonate?

A5: Yes, chromatographic techniques are viable options.

  • Reversed-Phase Chromatography (RPC): This is a common and effective method for purifying ionic, water-soluble compounds.[5] Using a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can provide excellent separation of the desired product from its organic impurities. The use of buffers is often necessary to control the ionization state of the sulfonic acid group and achieve good peak shape.[5]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and can be very effective for purifying ionic compounds like sulfonates.[2][6]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Troubleshooting Scenario 1: Persistent Inorganic Salt Contamination

Problem: After an initial purification attempt (e.g., precipitation or a simple wash), my product is still contaminated with a significant amount of inorganic salts (e.g., sodium sulfate).

Analysis and Solution Workflow:

G start High Inorganic Salt Contamination recrystallization Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water) start->recrystallization Is the product sparingly soluble in an organic solvent? extraction Liquid-Liquid Extraction start->extraction Is there a suitable immiscible solvent? dialysis Dialysis / Size Exclusion Chromatography recrystallization->dialysis If co-precipitation is an issue success Pure Sodium 4-bromophenylmethanesulfonate recrystallization->success Salts remain in the mother liquor extraction->success Product extracts into the organic phase, leaving salts in the aqueous phase

Caption: Decision workflow for removing inorganic salt impurities.

Detailed Protocol: Recrystallization from a Mixed Solvent System

  • Solvent Selection: The key is to find a solvent system where Sodium 4-bromophenylmethanesulfonate has high solubility at elevated temperatures and low solubility at room temperature, while the inorganic salts remain either insoluble or highly soluble throughout the temperature range. A common starting point is a mixture of ethanol and water.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot water. b. While the solution is still hot, slowly add ethanol until the solution becomes slightly turbid. c. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. e. Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. f. Dry the crystals under vacuum.

Troubleshooting Scenario 2: Co-elution of a Key Impurity during Reversed-Phase HPLC

Problem: An impurity, likely a structurally similar byproduct, is co-eluting with the main product peak during reversed-phase HPLC purification.

Analysis and Solution Workflow:

G start Co-eluting Impurity in RP-HPLC gradient Optimize Gradient Slope start->gradient mobile_phase Change Mobile Phase Composition (e.g., different organic modifier, pH, or buffer) gradient->mobile_phase If resolution is still poor column Switch to a Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) mobile_phase->column If selectivity is the issue ion_pairing Introduce an Ion-Pairing Reagent column->ion_pairing For highly polar impurities success Resolved Peaks ion_pairing->success Improved separation

Caption: Strategy for resolving co-eluting peaks in RP-HPLC.

Expert Insight: The Power of Ion-Pairing Chromatography

For highly polar and ionic compounds like sulfonates, ion-pairing chromatography can significantly enhance separation. An ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged sulfonate group of your product and impurities. The resulting neutral complex has a greater affinity for the non-polar stationary phase, leading to increased retention and often altered selectivity, which can resolve previously co-eluting peaks.[7]

Experimental Protocol: Ion-Pairing Reversed-Phase HPLC

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a solution of 5-10 mM tetrabutylammonium hydrogen sulfate in water. Adjust the pH to a suitable value (e.g., 3.0 with phosphoric acid).

    • Organic Phase (B): Acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical starting point could be 10% B, increasing to 90% B over 30 minutes.

Data Presentation: Solvent Properties for Recrystallization
SolventBoiling Point (°C)Polarity IndexNotes on Use for Sodium 4-bromophenylmethanesulfonate
Water10010.2High solubility, often used as the primary solvent in a mixed system.
Ethanol784.3Good anti-solvent when mixed with water. Helps to precipitate the product while keeping some impurities dissolved.
Methanol655.1Similar to ethanol, can be used as an anti-solvent with water.
Acetone564.3Can be used to precipitate organic sulfonates from aqueous solutions.[8]
Isopropanol823.9Another potential anti-solvent for recrystallization from aqueous solutions.

Section 3: Advanced Purification Strategies

Liquid-Liquid Extraction for Impurity Removal

Q: Can liquid-liquid extraction be used to purify Sodium 4-bromophenylmethanesulfonate?

A: While the high water solubility of Sodium 4-bromophenylmethanesulfonate makes direct extraction into a non-polar organic solvent difficult, liquid-liquid extraction can be employed to remove less polar organic impurities from an aqueous solution of the crude product.

Workflow for Extractive Purification:

G start Aqueous Solution of Crude Product extraction Extract with an Immiscible Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) start->extraction separation Separate Aqueous and Organic Layers extraction->separation aqueous_phase Aqueous Phase (Contains Purified Product) separation->aqueous_phase organic_phase Organic Phase (Contains Less Polar Impurities) separation->organic_phase final_product Pure Sodium 4-bromophenylmethanesulfonate aqueous_phase->final_product Isolate Product (e.g., by evaporation or precipitation)

Caption: Workflow for removing less polar impurities via liquid-liquid extraction.

Detailed Protocol: Extractive Workup

  • Dissolution: Dissolve the crude reaction mixture in water.

  • Extraction: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Agitation and Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Collection: Drain the organic layer (which contains the less polar impurities). Repeat the extraction with fresh organic solvent two to three times.

  • Product Isolation: The purified Sodium 4-bromophenylmethanesulfonate remains in the aqueous layer and can be isolated by evaporation of the water or by precipitation with a suitable anti-solvent like acetone.[8]

References

  • Organic sulfonate extraction process. (1975). Google Patents.
  • Method for the purification of aryl sulfonic acids and salts. (2002). Google Patents.
  • Sodium 4-bromophenylmethanesulfonate. (n.d.). American Elements. Retrieved January 20, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved January 20, 2026, from [Link]

  • HPLC Separation of Alkyl Sulfonic Acids. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. (1988). Google Patents.
  • Recrystallization for foam like crystals. (2025). Reddit. Retrieved January 20, 2026, from [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • EAS-Sulfonation. (n.d.). OpenOChem Learn. Retrieved January 20, 2026, from [Link]

  • Process for extracting sulfonic acids. (1973). Google Patents.
  • Identification of sulfonation by-products by ion chromatography. (1993). Google Patents.
  • Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved January 20, 2026, from [Link]

  • Sulfonation of Benzene. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • the sulphonation of benzene - electrophilic substitution. (2004). Chemguide. Retrieved January 20, 2026, from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Effect of pH on the stability and reactivity of "Sodium 4-bromophenylmethanesulfonate"

Welcome to the dedicated technical support resource for Sodium 4-bromophenylmethanesulfonate. This guide is designed for our valued partners in research, science, and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for Sodium 4-bromophenylmethanesulfonate. This guide is designed for our valued partners in research, science, and drug development. Here, we address common challenges and questions regarding the handling, stability, and reactivity of this compound, with a particular focus on the critical influence of pH. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of Sodium 4-bromophenylmethanesulfonate and how does it influence its reactivity?

A1: Sodium 4-bromophenylmethanesulfonate is a salt with the chemical formula C₇H₆BrNaO₃S. Its structure consists of a sodium cation and a 4-bromophenylmethanesulfonate anion. The anion features a sulfonate group (-SO₃⁻) attached to a methylene bridge (-CH₂-), which is in turn bonded to a 4-bromophenyl ring. This "benzylic sulfonate" structure is key to its reactivity. The benzylic position is prone to nucleophilic attack, and the sulfonate is a good leaving group, making the molecule susceptible to hydrolysis, particularly under non-neutral pH conditions.

Q2: My solution of Sodium 4-bromophenylmethanesulfonate shows signs of degradation over time. What is happening?

A2: Degradation is likely due to hydrolysis, a common issue with sulfonate esters and related compounds, especially those with a reactive benzylic structure. The stability of Sodium 4-bromophenylmethanesulfonate is significantly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the methanesulfonate group, leading to the formation of impurities. It is crucial to maintain the recommended pH and storage conditions to ensure the stability of your solution.[1]

Q3: What are the expected degradation products of Sodium 4-bromophenylmethanesulfonate under acidic and basic conditions?

A3: Under acidic or basic conditions, the primary degradation pathway is hydrolysis at the benzylic carbon. This results in the cleavage of the carbon-sulfur bond. The expected major degradation products are 4-bromobenzyl alcohol and sulfite or sulfonic acid, depending on the pH. Under strongly oxidative conditions, further degradation of the aromatic ring or oxidation of the benzylic alcohol could occur.

Q4: Can I heat my solution containing Sodium 4-bromophenylmethanesulfonate to increase its solubility?

A4: Caution is advised when heating solutions of this compound. While gentle heating may aid dissolution, elevated temperatures, especially in combination with non-neutral pH, can accelerate the rate of hydrolysis and degradation.[2][3] We recommend performing initial solubility tests at ambient temperature and only using minimal heat if absolutely necessary, while closely monitoring for any signs of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC analysis of a formulation containing Sodium 4-bromophenylmethanesulfonate. pH of the formulation may be outside the optimal stability range, leading to hydrolysis.Verify the pH of your formulation. Adjust to a neutral pH if your experimental conditions allow. Prepare fresh solutions and re-analyze. Consider performing a forced degradation study to identify potential degradant peaks.
Loss of potency or inconsistent results in bioassays. The active compound may be degrading in the assay buffer.Check the pH of your assay buffer. If it is acidic or basic, the compound may be hydrolyzing during the experiment. If possible, adjust the buffer to a pH closer to neutral or reduce the incubation time.
Cloudiness or precipitation in an aqueous solution of the compound. This could be due to the formation of less soluble degradation products or exceeding the solubility limit at a particular pH.Confirm the pH of the solution. The solubility of the compound and its potential degradants can be pH-dependent. Filter a small aliquot and analyze the filtrate and precipitate to identify the components.
Discoloration of the solid compound or its solutions. This may indicate oxidative degradation or the formation of colored impurities.Store the solid compound in a tightly sealed container, protected from light and moisture.[2][4] For solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidation.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of Sodium 4-bromophenylmethanesulfonate

This protocol outlines a forced degradation study to evaluate the stability of Sodium 4-bromophenylmethanesulfonate at different pH values.[2][3][4][5]

1. Preparation of Buffer Solutions:

  • Prepare buffers at pH 3, 5, 7, 9, and 11 using standard buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

2. Sample Preparation:

  • Prepare a stock solution of Sodium 4-bromophenylmethanesulfonate in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

3. Stress Conditions:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Analysis:

  • Immediately quench the reaction by neutralizing the pH of the aliquots if necessary.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.

5. Data Interpretation:

  • Plot the percentage of the remaining parent compound against time for each pH condition.

  • Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity by analyzing stressed samples to ensure that degradation products are well-separated from the parent peak.

Data Presentation

Table 1: Illustrative Degradation of Sodium 4-bromophenylmethanesulfonate at 40°C

pHDegradation after 24 hours (%)Major Degradation Product
315.24-bromobenzyl alcohol
55.84-bromobenzyl alcohol
7< 1.0Not Detected
912.54-bromobenzyl alcohol
1128.74-bromobenzyl alcohol

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of pH-dependent degradation. Actual results may vary based on specific experimental conditions.

Visualizing Degradation Pathways

The following diagram illustrates the proposed hydrolytic degradation pathway of Sodium 4-bromophenylmethanesulfonate under both acidic and basic conditions.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A Sodium 4-bromophenylmethanesulfonate B Protonation of Sulfonate Oxygen A->B C Nucleophilic attack by H₂O on Benzylic Carbon B->C D 4-bromobenzyl alcohol + H₂SO₃ C->D E Sodium 4-bromophenylmethanesulfonate F Nucleophilic attack by OH⁻ on Benzylic Carbon E->F G 4-bromobenzyl alcohol + SO₃²⁻ F->G

Caption: Proposed hydrolytic degradation pathways.

The workflow for investigating pH-dependent stability is a critical process in pharmaceutical development.

G A Define pH Range and Stress Conditions B Prepare Buffered Solutions of Compound A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Time Intervals C->D E Analyze by Stability-Indicating HPLC D->E F Quantify Parent Compound and Degradants E->F G Determine Degradation Kinetics and Pathways F->G

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reactions Mediated by Sodium 4-bromophenylmethanesulfonate

Welcome to the technical support center for reactions involving Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Leveraging extensive experience in synthetic organic chemistry, this resource provides in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.

Part 1: Foundational Troubleshooting - Reagent and Reaction Setup

Low yields often stem from fundamental issues with the starting materials or the reaction environment. Before delving into reaction-specific problems, it is crucial to ensure a solid foundation for your experiment.

FAQ 1: My reaction with Sodium 4-bromophenylmethanesulfonate is sluggish or failing completely. Where should I start my investigation?

A systematic evaluation of your reagents and setup is the first critical step. In our experience, overlooking these fundamentals is a common source of easily avoidable issues.

Answer: Begin with a thorough assessment of the following:

  • Reagent Purity and Integrity:

    • Sodium 4-bromophenylmethanesulfonate: The purity of this starting material is paramount. It should be a white solid or powder.[1] Discoloration may indicate decomposition or the presence of impurities. It is recommended to store it in a cool, dry place in a tightly sealed container.[2][3]

    • Other Reagents: Ensure all other reagents, including coupling partners (e.g., boronic acids, amines), bases, and solvents, are of high purity and anhydrous where necessary. Many cross-coupling reactions are sensitive to moisture.[4]

  • Solvent Quality:

    • For reactions requiring anhydrous conditions, use freshly dried solvents. The presence of water can lead to unwanted side reactions, such as the hydrolysis of starting materials or intermediates, and can deactivate the catalyst.[5]

  • Inert Atmosphere:

    • Palladium-catalyzed cross-coupling reactions, the likely application for this aryl bromide, are often sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Reaction Temperature:

    • Verify the accuracy of your heating apparatus. Inconsistent or incorrect temperatures can significantly impact reaction rates and yields.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Sodium 4-bromophenylmethanesulfonate, as an aryl bromide, is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Low yields in these transformations are a frequent challenge.

Logical Troubleshooting Workflow for Low Yields in Cross-Coupling Reactions

G start Low Yield Observed reagent_check Verify Reagent Purity and Inert Atmosphere start->reagent_check catalyst_issue Is the Catalyst System Optimized? reagent_check->catalyst_issue Reagents OK ligand_choice Evaluate Ligand catalyst_issue->ligand_choice Yes base_selection Assess Base Strength and Solubility catalyst_issue->base_selection Yes solvent_effect Consider Solvent Polarity and Coordinating Ability catalyst_issue->solvent_effect Yes side_reactions Investigate Potential Side Reactions ligand_choice->side_reactions base_selection->side_reactions solvent_effect->side_reactions desulfonation Check for Desulfonation side_reactions->desulfonation hydrolysis Assess Hydrolysis of Sulfonate side_reactions->hydrolysis workup_issue Optimize Work-up and Purification side_reactions->workup_issue Side reactions addressed solution Improved Yield workup_issue->solution

Caption: Troubleshooting workflow for cross-coupling reactions.

FAQ 2: I'm attempting a Suzuki-Miyaura coupling with Sodium 4-bromophenylmethanesulfonate and a boronic acid, but the yield is poor. What aspects of the catalytic system should I scrutinize?

Answer: The catalytic system in a Suzuki-Miyaura reaction is a delicate interplay of the palladium source, ligand, and base. Each component warrants careful consideration.

  • Palladium Source and Pre-catalyst:

    • If you are using a Pd(II) source like Pd(OAc)₂, ensure that it is effectively reduced in situ to the active Pd(0) species.[6] Inefficient reduction can halt the catalytic cycle before it begins.[7] Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst that generates the active species more reliably.[8]

  • Ligand Selection:

    • The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For an aryl bromide, which is less reactive than an aryl iodide, a more electron-rich and sterically demanding phosphine ligand (e.g., a Buchwald-type ligand) may be necessary to promote oxidative addition.[9]

  • Base Selection and Strength:

    • The base is critical for activating the boronic acid.[10] The choice of base can significantly affect the reaction outcome.[11][12]

      • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often effective in anhydrous conditions, but may require a small amount of water to function optimally.[9] Cs₂CO₃ is more soluble in organic solvents and can be beneficial in challenging couplings.

      • The strength of the base should be sufficient to promote transmetalation but not so strong as to cause decomposition of the starting materials or product.

Base Typical Conditions Considerations
K₂CO₃Aqueous/alcoholic solventsGood for many standard couplings.[13]
K₃PO₄Anhydrous or with a small amount of waterOften provides good yields with aryl bromides.[9]
Cs₂CO₃Anhydrous organic solvents (e.g., dioxane, toluene)Higher solubility can be advantageous.
NaOH, KOHAqueous solventsStrong bases, can sometimes lead to side reactions.
FAQ 3: My Buchwald-Hartwig amination of Sodium 4-bromophenylmethanesulfonate is not proceeding as expected. What are the likely culprits?

Answer: The Buchwald-Hartwig amination is also highly dependent on the interplay of the catalyst, ligand, and base.

  • Ligand Choice is Critical:

    • The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[14] Different ligands are optimized for different classes of amines.[15][16] For example, certain ligands are better suited for coupling with primary amines, while others are more effective with secondary amines.[17]

  • Base Compatibility:

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.[6] The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.

  • Amine Substrate Considerations:

    • The nature of the amine coupling partner can influence the reaction's success. Sterically hindered amines may require more forcing conditions or specialized ligands.

Part 3: Investigating Side Reactions and Product Degradation

If the foundational aspects and the catalytic system appear to be in order, the next step is to consider potential side reactions that may be consuming your starting material or product.

FAQ 4: Could the sulfonate group in Sodium 4-bromophenylmethanesulfonate be causing issues?

Answer: Yes, the methanesulfonate group, while generally stable, can participate in side reactions under certain conditions.

  • Desulfonation:

    • Under acidic conditions, particularly at elevated temperatures, cleavage of the aryl-sulfur bond (desulfonation) can occur.[18][19] If your reaction conditions are acidic or generate acidic byproducts, this could be a pathway for starting material degradation.

  • Hydrolysis:

    • While less common for sulfonates compared to sulfates, hydrolysis of the sulfonate ester can occur under strongly basic conditions, especially in the presence of water. This would lead to the formation of the corresponding phenol.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Sodium 4-bromophenylmethanesulfonate (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

FAQ 5: I'm having difficulty purifying my product from the reaction mixture. What strategies can I employ?

Answer: The presence of the highly polar sulfonate group can complicate purification.

  • Extraction:

    • Due to the ionic nature of the sulfonate group, your product may have significant water solubility. Careful selection of the extraction solvent system is necessary. It may be necessary to use a more polar solvent for extraction.

  • Chromatography:

    • Standard silica gel chromatography may be challenging. Consider using reverse-phase chromatography or ion-exchange chromatography for more effective separation.

  • Neutralization and Precipitation:

    • After the reaction, neutralizing the mixture with an appropriate acid or base can sometimes help in precipitating the product or byproducts, simplifying purification.[20]

References

Sources

Optimization

Technical Support Center: Impact of Solvent Choice on "Sodium 4-bromophenylmethanesulfonate" Reactivity

Welcome to the technical support center for Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, with a focus on how solvent choice can be the root cause and the key to the solution.

Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution (S_N2) reaction with Sodium 4-bromophenylmethanesulfonate and a charged nucleophile, but I am observing very low to no product formation. What could be the issue?

Answer: The most likely culprit is your choice of solvent. Protic solvents, such as water, methanol, or ethanol, can severely hinder S_N2 reactions.[1][2][3]

  • Causality Explained (The "Solvent Cage" Effect): Polar protic solvents have O-H or N-H bonds, allowing them to form strong hydrogen bonds with anionic nucleophiles.[2] This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive.[1][3] To participate in the reaction, the nucleophile must shed this solvent shell, which requires a significant amount of energy, thus slowing down the reaction rate.[3][4]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: The best course of action is to switch to a polar aprotic solvent.[1][3][5] These solvents lack the ability to form hydrogen bonds but can still dissolve ionic compounds like Sodium 4-bromophenylmethanesulfonate.[1][6]

    • Recommended Solvents: Excellent choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[1][7] These solvents solvate the cation (Na+) more strongly than the anion, leaving the nucleophile "naked" and highly reactive.[1] For instance, the reaction between bromoethane and potassium iodide is 500 times faster in acetone than in methanol.[7]

    • Ensure Anhydrous Conditions: Water is a protic solvent and even small amounts can negatively impact the reaction. Ensure your solvent and glassware are thoroughly dried.

Issue 2: Competing Elimination (E2) Reactions Leading to Impurities

Question: I am seeing a significant amount of elimination byproducts in my reaction. How can I favor the desired substitution (S_N2) product?

Answer: While the nucleophile's basicity is a primary factor, the solvent plays a crucial role in modulating the S_N2/E2 competition.

  • Causality Explained: The transition state for an E2 reaction is often less sensitive to solvent effects than the S_N2 transition state. In some cases, polar protic solvents can favor elimination. For the reaction of isopropyl bromide with hydroxide in ethanol, the E2 product is favored over the S_N2 product.[8]

  • Troubleshooting Steps:

    • Employ a Polar Aprotic Solvent: As with Issue 1, polar aprotic solvents are generally preferred for S_N2 reactions and can help minimize competing E2 pathways.[3]

    • Solvent Steric Hindrance: Consider the steric bulk of the solvent. While not the primary factor, a bulkier solvent might slightly disfavor the more sterically demanding S_N2 transition state in certain cases. However, the electronic effects of polar aprotic solvents are typically dominant.

    • Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination, as elimination reactions often have a higher activation energy.

Issue 3: Poor Solubility of Sodium 4-bromophenylmethanesulfonate

Question: I am having trouble dissolving Sodium 4-bromophenylmethanesulfonate in my chosen reaction solvent. What are my options?

Answer: Sodium 4-bromophenylmethanesulfonate is an organic salt, and its solubility is highly dependent on the solvent's polarity.

  • Causality Explained: "Like dissolves like" is a fundamental principle. As a salt, this compound requires a polar solvent to effectively solvate both the sodium cation and the 4-bromophenylmethanesulfonate anion. Nonpolar solvents like hexane or toluene will not be effective.[3]

  • Troubleshooting Steps:

    • Select a Polar Solvent: Ensure you are using a polar solvent. Both polar protic and polar aprotic solvents are suitable for dissolving the starting material.[3]

    • Solvent Mixtures: If a single solvent does not provide the desired solubility and reactivity profile, a co-solvent system can be employed. For example, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like THF or dioxane) can sometimes provide a good balance.

    • Heating: Gently heating the mixture can increase the solubility of the salt. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

    • Phase-Transfer Catalysis: In cases where the nucleophile is in an aqueous phase and the substrate in an organic phase, a phase-transfer catalyst can be used to shuttle the nucleophile into the organic layer.

Issue 4: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Question: My Suzuki-Miyaura coupling reaction using Sodium 4-bromophenylmethanesulfonate is giving a low yield. How can the solvent be affecting this?

Answer: In palladium-catalyzed cross-coupling, the solvent influences catalyst activity, stability, and the solubility of all reaction components. Aryl sulfonates, like your starting material, are generally less reactive than aryl halides, making reaction conditions, including solvent choice, critical.[9]

  • Causality Explained: The solvent can affect the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[10] For less reactive substrates like aryl sulfonates, a suitable solvent is needed to facilitate the challenging oxidative addition step.[9] The choice of solvent can even influence which part of a molecule reacts in cases of multiple reactive sites.[11]

  • Troubleshooting Steps:

    • Commonly Used Solvents: For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, and THF.[12] The choice often depends on the specific catalyst system and substrates.

    • Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or acetonitrile can be beneficial, potentially by stabilizing charged intermediates in the catalytic cycle.[11]

    • Aqueous Mixtures: Many Suzuki-Miyaura reactions are performed in a mixture of an organic solvent and an aqueous base solution (e.g., toluene/water or dioxane/water).[13] The water helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) which is necessary for the transmetalation step.[14]

    • Ligand and Catalyst Compatibility: Ensure your chosen solvent is compatible with your palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are often required for coupling aryl sulfonates.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general order of preference for solvents in S_N2 reactions with Sodium 4-bromophenylmethanesulfonate?

A1: The general preference is: Polar Aprotic Solvents > Polar Protic Solvents > Nonpolar Solvents . Polar aprotic solvents like DMF, DMSO, and acetonitrile are highly recommended as they enhance the nucleophilicity of anionic nucleophiles.[1][7] Polar protic solvents can be used but will significantly slow down the reaction.[1] Nonpolar solvents are generally unsuitable due to the poor solubility of the ionic reactant.[3]

Q2: Can Sodium 4-bromophenylmethanesulfonate undergo S_N1 reactions? What is the ideal solvent for this?

A2: While the 4-bromophenyl group is attached to a primary carbon, making a primary carbocation highly unstable, S_N1 reactions are generally not favored. However, if conditions were to force an S_N1 pathway (e.g., with a very weak nucleophile and a substrate prone to rearrangement), polar protic solvents would be required.[3][15] These solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions.[1][15]

Q3: Are there any "green" or more environmentally friendly solvent alternatives?

A3: The field of green chemistry is actively exploring safer solvent alternatives. For some applications, ionic liquids have been shown to be effective solvents for reactions involving aryl methanesulfonates.[16][17] Depending on the specific reaction, water can also be a green solvent, particularly for certain palladium-catalyzed couplings.[12] However, for classic S_N2 reactions with charged nucleophiles, the reactivity issues in water remain.

Q4: How does solvent polarity affect the leaving group ability of the 4-bromophenylmethanesulfonate group?

A4: The methanesulfonate (mesylate) group is an excellent leaving group because the resulting anion is stabilized by resonance. While the intrinsic leaving group ability is high, the solvent can play a role. Polar solvents, in general, can help stabilize the forming anionic leaving group in the transition state, which can facilitate the reaction.[4] The key impact of the solvent, however, is more pronounced on the nucleophile's reactivity.

Data & Protocols
Table 1: Properties of Common Solvents
SolventFormulaBoiling Point (°C)Dielectric ConstantType
WaterH₂O10080.1Polar Protic
MethanolCH₃OH6532.7Polar Protic
EthanolC₂H₅OH7824.5Polar Protic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Polar Aprotic
AcetonitrileC₂H₃N8237.5Polar Aprotic
AcetoneC₃H₆O5620.7Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O667.5Polar Aprotic
TolueneC₇H₈1112.38Nonpolar

Data sourced from various chemical property databases.[18][19]

Experimental Protocol: General Procedure for S_N2 Reaction
  • Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or argon.

  • Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Sodium 4-bromophenylmethanesulfonate (1.0 eq) and the chosen nucleophile (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe to achieve the desired concentration (typically 0.1-1.0 M).

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures may be required) and monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the product's properties but typically involves quenching the reaction with water, followed by extraction with an organic solvent, drying the organic layer, and concentrating under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visual Guides
Solvent Effects on S_N2 Reactivity

Caption: Protic vs. Aprotic Solvent Impact on Nucleophile Reactivity.

Decision Workflow for Solvent Selection

G start Start: Select Reaction Type sn2 Nucleophilic Substitution (S_N2)? start->sn2 pd_coupling Pd-Catalyzed Coupling? sn2->pd_coupling No aprotic Use Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) sn2->aprotic Yes coupling_solvents Consider Toluene, Dioxane, THF, often with H₂O pd_coupling->coupling_solvents Yes protic_warn Avoid Polar Protic Solvents (Methanol, Water) aprotic->protic_warn

Caption: A simplified decision tree for solvent selection.

References
  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction?
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • Benchchem. (n.d.).
  • MDPI. (n.d.). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent.
  • Benchchem. (n.d.).
  • PubMed. (2007, April 30). C(aryl)-O bond formation from aryl methanesulfonates via consecutive deprotection and S(N)Ar reactions with aryl halides in an ionic liquid.
  • (n.d.).
  • An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1.
  • (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions.
  • Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • ACS Publications. (2021, April 28).
  • (2023, April 17).
  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity.
  • ResearchGate. (2025, August 8).
  • (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Slideshare. (n.d.).
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  • ResearchGate. (n.d.).
  • NIH. (n.d.).
  • NIH. (n.d.).
  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A.
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Willowfort. (n.d.). Troubleshooting Guide –.
  • NIH. (n.d.).
  • NEB. (n.d.). Troubleshooting Guide for Cloning.
  • (2022, September 8). Properties of Common Organic Solvents.
  • (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Sigma-Aldrich. (n.d.). Sodium (4-bromophenyl)
  • Sigma-Aldrich. (n.d.). Sodium (4-bromophenyl)
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • NEB. (n.d.). PCR Troubleshooting Guide.
  • ResearchGate. (2025, August 7). Investigation of sodium 4-nitrotoluene-2-sulfonate solubility in aqueous organic solutions.
  • Thermo Fisher Scientific - SA. (n.d.). PCR Troubleshooting Guide.
  • ResearchGate. (n.d.). Sodium borohydride reactivity with different solvents | Request PDF.

Sources

Troubleshooting

"Sodium 4-bromophenylmethanesulfonate" stability and storage guidelines

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Sodium 4-bromophenylmethanesulfonate (CAS No. 64755-47-1). It covers critical aspects of the compound's stability and storage, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Sodium 4-bromophenylmethanesulfonate?

A1: To ensure long-term stability, the compound should be stored under controlled conditions. The key is to protect it from atmospheric moisture and incompatible substances.[1][2] Sulfonate salts are generally stable, colorless compounds, but their physical state can be affected by improper storage.[3]

ParameterRecommendationRationale
Temperature Room TemperatureThe compound is stable at ambient temperatures.[2][4]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)Prevents potential slow degradation from atmospheric components and moisture.[2][4]
Container Tightly Closed, Well-Sealed ContainerThe compound is noted to be hygroscopic; a tight seal is critical to prevent moisture absorption.
Location Cool, Dry, Well-Ventilated AreaMinimizes exposure to humidity and temperature fluctuations.[1]
Incompatibles Away from Strong Oxidizing AgentsPrevents potentially hazardous reactions.[5][6]
Q2: Is Sodium 4-bromophenylmethanesulfonate stable in solution?

A2: Sulfonate salts are generally stable in aqueous solutions and are not prone to oxidation.[3] However, the long-term stability of any solution depends on the solvent, pH, concentration, and storage conditions (temperature, light exposure). For critical applications, it is recommended to prepare solutions fresh. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term use. For longer-term storage, conduct a small-scale stability study under your specific experimental conditions.

Q3: What are the visible signs of degradation or contamination?

A3: As a solid, Sodium 4-bromophenylmethanesulfonate should be a free-flowing powder. Signs that the compound may be compromised include:

  • Change in Physical Appearance: The presence of clumps or a hardened texture suggests moisture absorption due to its hygroscopic nature.

  • Discoloration: Any deviation from a white or off-white color may indicate contamination or degradation.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it is known to be soluble can be a sign of impurity.

Q4: What are the primary safety and handling precautions for this compound?

A4: Standard laboratory safety practices for handling chemical powders should be followed.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[1]

  • Spills: In case of a spill, collect the dry material, bind it, and pump it off. Clean the affected area and avoid letting the product enter drains.

Troubleshooting Guide

This section addresses specific experimental issues that may be linked to the stability and handling of Sodium 4-bromophenylmethanesulfonate.

Issue 1: Inconsistent Reaction Yields or Assay Results
  • Symptoms: You observe significant variability between experiments run on different days or with different batches of the compound. Your reaction yields are lower than expected, or your analytical assay shows inconsistent potency.

  • Probable Cause: This is often a primary indicator of compound degradation. Absorption of water by the hygroscopic solid can alter its effective concentration, leading to inaccurate weighing. Furthermore, hydrolysis or reaction with atmospheric components could generate impurities that interfere with your experiment.

  • Troubleshooting Workflow:

Caption: Factors impacting the stability of the compound.

References
  • A PROJECT REPORT ON “ALKYL ARYL SULFONATE” | PDF - Slideshare. Available at: [Link]

  • Sulfonate - Wikipedia. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Available at: [Link]

  • Alkyl Aryl Sulfonate | PDF | Detergent | Surfactant - Scribd. Available at: [Link]

  • ALKYL ARYL SULFONATES - Canyon Components. Available at: [Link]

  • MATERIAL SAFTY DATA SHEET - Mighty Auto Parts. Available at: [Link]

  • The Utility of Sulfonate Salts in Drug Development | Request PDF - ResearchGate. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC - NIH. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed. Available at: [Link]

  • SODIUM BROMIDE EXTRA PURE - Loba Chemie. Available at: [Link]

  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Identifying and Minimizing Inorganic Salt Impurities in Sodium 4-bromophenylmethanesulfonate

Welcome to the technical support center for Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and minimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 4-bromophenylmethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and minimize inorganic salt impurities that may be present in this key chemical intermediate. Ensuring the purity of your starting materials is paramount for reproducible results and the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purity of Sodium 4-bromophenylmethanesulfonate.

Q1: What are the most common inorganic salt impurities in Sodium 4-bromophenylmethanesulfonate and where do they originate?

The most prevalent inorganic salt impurities are typically byproducts from the synthesis process. The specific impurities depend on the synthetic route, but they commonly include:

  • Sodium Sulfate (Na₂SO₄): Often arises if a sulfonating agent like sulfuric acid is used, followed by neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate). The excess base reacts with the acid to form sodium sulfate.[1][2]

  • Sodium Bromide (NaBr): A likely byproduct if the synthesis involves a reaction between a brominated precursor and a sodium-containing reagent, or if hydrogen bromide is neutralized during the workup.[3][4]

  • Sodium Chloride (NaCl): Can be introduced if chlorine-containing reagents are used or during aqueous workup procedures involving brines.

Q2: How can these inorganic impurities negatively impact my experiments or drug development process?

Inorganic salt impurities can introduce significant variability and error:

  • Inaccurate Stoichiometry: The presence of these salts inflates the apparent mass of your compound, leading to incorrect molar calculations for subsequent reactions. This can result in lower yields, incomplete reactions, or the formation of new impurities.

  • Altered Physicochemical Properties: Impurities can change the solubility profile, dissolution rate, and hygroscopicity of your material.

  • Interference in Downstream Reactions: Certain ions can poison catalysts, alter the pH of a reaction mixture, or participate in unwanted side reactions.

  • Regulatory Concerns: In pharmaceutical development, the presence of unknown or unquantified impurities is a major regulatory hurdle.

Q3: My compound appears as a clean, crystalline solid with a sharp melting point. Can it still be contaminated with inorganic salts?

Yes, absolutely. A sharp melting point and crystalline appearance are not definitive guarantees of purity. Inorganic salts can be incorporated into the crystal lattice of the desired compound or, more commonly, exist as a finely divided physical mixture that is not visually apparent. This is why orthogonal analytical techniques are essential for true purity assessment.

Q4: What is the significance of water content when assessing the purity of Sodium 4-bromophenylmethanesulfonate?

Water content is a critical parameter. Inorganic salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This absorbed water, along with any water of crystallization, adds to the total weight but is not the active compound.[6][7] Karl Fischer titration is the gold-standard method for accurately quantifying water content, providing a much more specific measurement than the less precise "loss on drying" method.[8][9][10] An accurate water content value is required to calculate the final purity on an anhydrous basis.

Section 2: Troubleshooting Guide: Impurity Identification

Problem: My reaction yield is unexpectedly high (e.g., >100%), my NMR or other spectroscopic data looks clean, but subsequent reactions are inconsistent or failing. I suspect inorganic salt contamination. How do I confirm this?

Workflow for Impurity Identification

The following workflow provides a systematic approach to identifying potential inorganic salt contamination.

G cluster_qual Level 1: Quick Assessment start Suspected Inorganic Impurity qual_test Perform Preliminary Qualitative Tests start->qual_test solubility_test Solubility Check in Organic Solvent (e.g., Hot Ethanol) qual_test->solubility_test Fast & Simple precip_test Aqueous Precipitation Tests (BaCl₂ for SO₄²⁻, AgNO₃ for Br⁻) qual_test->precip_test More Specific quant_analysis Proceed to Definitive Quantitative Analysis solubility_test->quant_analysis Insoluble residue observed precip_test->quant_analysis Precipitate forms ic_analysis Ion Chromatography (IC) Quantifies specific anions (SO₄²⁻, Br⁻, Cl⁻) quant_analysis->ic_analysis kf_titration Karl Fischer Titration Quantifies water content quant_analysis->kf_titration conclusion Combine IC and KF data to determine final purity ic_analysis->conclusion kf_titration->conclusion

Caption: A decision workflow for identifying inorganic salt impurities.

Step 1: Preliminary Qualitative Checks (The "Quick Tests")

These methods provide rapid, non-quantitative evidence of inorganic impurities.

Protocol 1: Solubility Check in an Organic Solvent

  • Rationale: Sodium 4-bromophenylmethanesulfonate, as an organic salt, should be reasonably soluble in hot polar organic solvents like ethanol or methanol. In contrast, inorganic salts like sodium sulfate have very low solubility in these solvents.[11][12][13]

  • Procedure:

    • Place ~50 mg of your sample into a small test tube.

    • Add 1-2 mL of ethanol.

    • Gently heat the mixture while agitating (e.g., in a warm water bath).

    • Observation: If your target compound dissolves but a fine white solid remains suspended, this strongly suggests the presence of an inorganic salt like sodium sulfate.

Protocol 2: Aqueous Precipitation Tests

  • Rationale: Specific ions can be identified by their reaction with other ions to form insoluble precipitates.[14][15]

  • Procedure:

    • Prepare a stock solution by dissolving ~100 mg of your sample in 5 mL of deionized water.

    • Test for Sulfate (SO₄²⁻): To 1 mL of the stock solution, add a few drops of 1 M barium chloride (BaCl₂) solution. The formation of a dense white precipitate (BaSO₄) indicates the presence of sulfate ions.[13]

    • Test for Halides (Br⁻, Cl⁻): To 1 mL of the stock solution, first acidify with a few drops of dilute nitric acid (to prevent precipitation of other salts), then add a few drops of 0.1 M silver nitrate (AgNO₃) solution. The formation of a creamy (AgBr) or white (AgCl) precipitate suggests the presence of bromide or chloride ions.

Step 2: Definitive Quantitative Analysis

For accurate quantification, more sophisticated techniques are required.

Protocol 3: Ion Chromatography (IC)

  • Rationale: IC is the premier technique for separating and quantifying ionic species in a sample.[16][17] It uses an ion-exchange column to separate anions (e.g., bromide, sulfate, chloride) or cations based on their affinity for the stationary phase, providing precise quantification even at low levels.[18][19]

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of your sample and dissolve it in a known volume (e.g., 100 mL) of deionized water to create a stock solution. Further dilution may be necessary to fall within the instrument's linear range.

    • Instrumentation: Use an ion chromatograph equipped with an appropriate anion-exchange column (for Br⁻, SO₄²⁻) and a conductivity detector.

    • Calibration: Prepare a series of calibration standards using certified sodium bromide and sodium sulfate.

    • Analysis: Inject the sample solution and compare the peak areas to the calibration curve to determine the concentration (and thus the weight percentage) of each inorganic salt impurity.

Protocol 4: Karl Fischer Titration

  • Rationale: This technique is a highly specific and accurate method for the determination of water content in a sample, far superior to simple drying methods.[6][9]

  • Methodology:

    • Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<1%).[8]

    • Sample Preparation: Accurately weigh an appropriate amount of the sample (typically 50-100 mg) and introduce it directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titration: The instrument automatically titrates the sample with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.

    • Calculation: The instrument's software calculates the percentage of water (w/w) in the sample.

Section 3: Troubleshooting Guide: Impurity Minimization

Problem: I have confirmed that my Sodium 4-bromophenylmethanesulfonate is contaminated with sodium sulfate and/or sodium bromide. What is the best way to purify my material?

Data Summary: Impurity Solubility

Understanding the solubility of the impurities is key to designing an effective purification strategy.

SolventSodium Bromide (NaBr) Solubility ( g/100 g)Sodium Sulfate (Na₂SO₄) Solubility ( g/100 g)
Water (20-25°C)~94 g/100 mL[3]~19.2 g[12]
Methanol (20°C)16.8 g[4][20]~0.017 g (Essentially insoluble)[12][21]
Ethanol (20°C)2.32 g[3]Insoluble[11][13]
Acetone (25°C)0.08 g (Insoluble)[20]Insoluble[11][12]

This table clearly shows that sodium sulfate is virtually insoluble in common organic solvents, while sodium bromide has limited solubility. This provides an excellent basis for purification.

Purification Workflow

G start Contaminated Product decision Assess level of contamination and required purity start->decision recryst Method 1: Recrystallization (High Purity Required) decision->recryst High Contamination slurry Method 2: Slurry Wash (Quick Cleanup for Minor Impurities) decision->slurry Low Contamination dissolve Dissolve in minimal hot solvent (e.g., 95:5 Ethanol/Water) recryst->dissolve slurry_steps Suspend in cold solvent (e.g., Ethanol) Stir vigorously Filter and wash with cold solvent Dry under vacuum slurry->slurry_steps hot_filter Hot gravity filtration (Removes insoluble Na₂SO₄) dissolve->hot_filter cool Cool slowly to crystallize product hot_filter->cool collect Collect crystals via vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry final_check Analyze Purity (IC, KF, NMR) dry->final_check slurry_steps->final_check

Caption: A workflow for selecting a purification method.

Method 1: Recrystallization (The Gold Standard)
  • Rationale: Recrystallization is the most powerful technique for purifying crystalline solids.[22][23] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[24] For this system, we exploit the high solubility of Sodium 4-bromophenylmethanesulfonate in a hot polar solvent mixture and the very low solubility of sodium sulfate.

  • Detailed Step-by-Step Protocol:

    • Solvent Selection: A mixture of ethanol and water (e.g., 95:5 or 90:10 v/v) is an excellent starting point. The ethanol provides good solubility for the organic salt at high temperatures, while the small amount of water helps dissolve any sodium bromide impurity. Sodium sulfate will remain largely insoluble.[11][21]

    • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent system portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the desired compound. If a significant amount of solid (likely Na₂SO₄) does not dissolve, proceed to the next step.

    • Hot Gravity Filtration (Crucial for Na₂SO₄ removal): If an insoluble solid is present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. The insoluble sodium sulfate will be trapped in the filter paper, while the desired compound remains in the hot filtrate.[23]

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[22]

    • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[24]

    • Washing: Wash the collected crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

    • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

    • Validation: Re-analyze the purified material using Ion Chromatography and Karl Fischer titration to confirm the removal of impurities.

Method 2: Slurry Wash (A Faster Alternative)
  • Rationale: For removing small amounts of surface impurities or highly insoluble contaminants like sodium sulfate, a simple slurry wash can be effective and is much faster than a full recrystallization.

  • Procedure:

    • Place the impure solid in a flask.

    • Add a volume of cold ethanol sufficient to create a stirrable slurry.

    • Stir the slurry vigorously at room temperature for 15-30 minutes. The desired compound should have low solubility in the cold solvent, while some impurities (like NaBr) may dissolve. The insoluble Na₂SO₄ will be suspended.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with fresh, cold ethanol.

    • Dry the product under vacuum.

References

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab.
  • Mettler Toledo. (n.d.).
  • Li, L., et al. (2010).
  • Wikipedia. (n.d.). Sodium bromide. Wikipedia.
  • Pharmaguideline. (2011).
  • AQUALAB. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB.
  • Sciencemadness Wiki. (2023). Sodium bromide. Sciencemadness Wiki.
  • Solubility Database. (n.d.). sodium bromide.
  • Meibao. (2025).
  • University of Colorado Boulder. (n.d.).
  • Solubility Database. (n.d.). sodium sulfate.
  • Ataman Kimya. (n.d.). SODIUM BROMIDE.
  • Wikipedia. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • ASM International. (n.d.).
  • Interchim. (n.d.).
  • ChemicalBook. (n.d.). Sodium bromide | 7647-15-6. ChemicalBook.
  • SERC Carleton. (n.d.).
  • FRC. (n.d.).
  • G. H. Mina-Mankarious, K. L. Pinder. (1999). Solubility and Density Isotherms for the Sodium Sulfate-Water-Methanol System.
  • EAG Laboratories. (n.d.). Ion Chromatography | IC | Analysis of Ions.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). (PDF) Applications of Ion Chromatography for the Determination of Inorganic Cations.
  • ResearchGate. (2016). What is the effect of Na2SO4 on solubility of organic basic and acidic compounds in water?.
  • ECHEMI. (n.d.). Ask you all the use of thin -layer chromatography to detect inorganic salts?. ECHEMI.
  • MDPI. (n.d.).
  • Intertek. (n.d.). Inorganic Analysis. Intertek.
  • Studychem. (2025).
  • Gdansk University of Technology. (n.d.). Inorganic salts. Department of Inorganic Chemistry, GUT, Poland.

Sources

Troubleshooting

Overcoming challenges in scaling up "Sodium 4-bromophenylmethanesulfonate" reactions

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to overcome challenges in the synthesis of Sodium 4-bromophenylmethanesulfonate, particularly when...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to overcome challenges in the synthesis of Sodium 4-bromophenylmethanesulfonate, particularly when scaling up the reaction from the lab bench to larger-scale production. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a robust and reproducible synthesis.

Reaction Overview and Core Principles

The synthesis of Sodium 4-bromophenylmethanesulfonate is typically achieved through a nucleophilic substitution reaction. The key transformation involves the displacement of a bromide ion from 4-bromobenzyl bromide by the sulfite ion from sodium sulfite.

Reaction Scheme:

Caption: A decision tree for troubleshooting low yield and purity issues during scale-up.

References

  • The reaction of 4 – bromobenzyl chloride with NaCN in class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]

  • Sodium sulfite - Wikipedia. (n.d.). Retrieved from [Link]

  • Ethanesulfonic acid, 2-bromo-, sodium salt - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Sodium 4-bromophenylmethanesulfonate | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Radical Precursors: A Comparative Analysis of Sodium 4-bromophenylmethanesulfonate and Other Baran Sulfinate Reagents

In the landscape of modern drug discovery and development, the ability to perform late-stage functionalization (LSF) on complex molecular scaffolds is not merely an academic exercise but a critical capability. It allows...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the ability to perform late-stage functionalization (LSF) on complex molecular scaffolds is not merely an academic exercise but a critical capability. It allows for the rapid generation of analogs, the fine-tuning of pharmacokinetic properties, and the exploration of structure-activity relationships (SAR) with unparalleled efficiency. The advent of radical-mediated C–H functionalization has been a paradigm shift in this field, and at the forefront of this revolution are the sulfinate reagents popularized by the Baran laboratory.[1][2]

This guide provides an in-depth, objective comparison between a specific sodium sulfinate, Sodium 4-bromophenylmethanesulfonate, and the broader class of Baran's zinc-based sulfinate reagents. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in selecting the optimal reagent for their synthetic challenges.

The Sulfinate Salt Revolution: A Primer on Radical Generation

Traditional cross-coupling reactions often rely on pre-functionalized substrates (e.g., halides) and organometallic reagents, a strategy that can add significant step-count and limit functional group tolerance.[3] Sulfinate salts emerged as robust, easy-to-handle, and bench-stable precursors for generating a wide array of carbon-centered radicals under mild conditions.[4][5] The general mechanism, particularly for the functionalization of electron-deficient heterocycles in a Minisci-type reaction, involves the oxidation of the sulfinate salt to generate a sulfonyl radical, which can then extrude SO₂ to release the desired carbon radical. This process is typically initiated by a simple oxidant like tert-butyl hydroperoxide (TBHP).[6]

The Baran group's key contribution was the development of a toolkit of zinc bis(alkanesulfinate) salts, which demonstrated broad applicability and operational simplicity for the C-H functionalization of heterocycles, a common motif in pharmaceuticals.[6][7][8] These reagents, now commercially available as the Diversinates™ toolbox, have been widely adopted in medicinal chemistry.[1][9][10]

Radical_Generation_Mechanism General Mechanism of Radical Generation from Sulfinate Salts cluster_0 Reagent cluster_1 Process cluster_2 Reactive Species cluster_3 Application RSO2M R-SO₂⁻ M⁺ (Sulfinate Salt, M=Na, ½Zn) SET Single Electron Transfer (SET) RSO2M->SET Oxidant Oxidant (e.g., TBHP) Oxidant->SET Loss Loss of SO₂ SET->Loss via R-SO₂• R_Radical R• (Carbon Radical) Loss->R_Radical Product Functionalized Heteroarene R_Radical->Product Minisci-type Addition Heterocycle Heteroarene Heterocycle->Product

Figure 1. General pathway for radical generation and subsequent C-H functionalization.

Head-to-Head Comparison: Sodium vs. Zinc Sulfinates

The choice of the counter-ion, typically sodium (Na⁺) or zinc (Zn²⁺), is a critical determinant of a sulfinate reagent's performance. While both are effective radical precursors, they possess distinct properties that make them suitable for different applications.

Sodium 4-bromophenylmethanesulfonate is a member of the sodium sulfinate family. The "4-bromophenylmethane" moiety it generates is a valuable building block, introducing a versatile handle (the bromine atom) for subsequent orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9]

Zinc Sulfinates , such as Zinc trifluoromethanesulfinate (TFMS) or Zinc difluoromethanesulfinate (DFMS), are workhorse reagents for introducing medicinally privileged fluoroalkyl groups.[6]

FeatureSodium 4-bromophenylmethanesulfonateZinc Bis(alkanesulfinates) (e.g., TFMS)Rationale & Expert Insights
Counter-ion Sodium (Na⁺)Zinc (Zn²⁺)The divalent, Lewis acidic nature of Zn²⁺ can play a role in activating the substrate or stabilizing intermediates, often leading to enhanced reactivity.[6]
Reactivity Generally goodOften exhibits remarkably enhanced reactivityZinc sulfinates are frequently reported to provide higher yields and faster reaction times, especially with challenging substrates, compared to their sodium counterparts.[6]
Synthesis Often via interrupted Barton decarboxylation from carboxylic acids or from sulfonyl chlorides.[4][11]Typically prepared from the corresponding sulfonyl chloride and zinc dust.[7][8]The synthetic route from carboxylic acids makes a wider variety of structurally complex sodium sulfinates accessible from readily available starting materials.[11]
Handling Bench-stable, easy-to-handle, free-flowing powder.[4][9]Also bench-stable, free-flowing solids.[6]Both reagent classes were designed for operational simplicity, avoiding the need for strictly anhydrous or anaerobic conditions.
Solubility & Conditions Broad compatibility.Reactivity can be highly solvent-dependent. Fluoroalkyl zinc sulfinates often perform best in halogenated solvents, while simple alkyl zinc sulfinates favor DMSO.[2]The choice of solvent is not arbitrary; it directly impacts reagent solubility and the reaction kinetics. This tunability is a key parameter to optimize for any new substrate.
Key Application Introduction of a functionalizable benzyl group for further diversification.[9]Primarily used for introducing alkyl and fluoroalkyl groups (CF₃, CF₂H, etc.).[6]The choice is dictated by the desired final structure. Sodium 4-bromophenylmethanesulfonate is a strategic choice for building molecular complexity in multiple steps.
Performance Data in a Model Reaction

To provide a quantitative comparison, we consider the C-H functionalization of caffeine, a common benchmark substrate in Minisci-type reactions.

ReagentStructureReaction ConditionsYield of C8-Alkylated CaffeineReference
Sodium 4-bromophenylmethanesulfonate C₇H₆BrNaO₂SCaffeine (1 eq), Reagent (3 eq), TBHP (5 eq), DMSO, 90 °CModerate to Good (Typical)Based on general protocols[9][11]
Zinc Difluoromethanesulfinate (DFMS) C₂H₂F₄O₄S₂ZnCaffeine (1 eq), Reagent (2.5 eq), TBHP (3 eq), H₂O/DCE, 60 °C85%Baran, et al.[6]
Zinc Isopropylsulfinate (IPS) C₆H₁₄O₄S₂ZnCaffeine (1 eq), Reagent (2.5 eq), TBHP (3 eq), H₂O/DCE, 60 °C95%Baran, et al.[6]

Analysis: The data, derived from seminal reports, clearly illustrates the high efficiency of zinc sulfinate reagents.[6] While a direct, side-by-side comparison with Sodium 4-bromophenylmethanesulfonate under identical conditions is not available in the literature, the general protocols for sodium sulfinates suggest they are highly effective, though they may sometimes require higher temperatures or reagent loadings to achieve the same efficiency as their zinc counterparts.[11] The key takeaway is that both systems are robust, but zinc sulfinates often provide a reactivity advantage.

Experimental Protocols: A Self-Validating System

The trustworthiness of a method lies in its reproducibility. Below are detailed, step-by-step protocols for using both sodium and zinc sulfinates. The causality for each step is explained to provide a deeper understanding.

Protocol_1_Workflow start Start reagents 1. Combine Caffeine, Sodium 4-bromophenylmethanesulfonate, and DMSO in a vial. start->reagents stir 2. Stir to dissolve/suspend (Solution may not be homogenous). reagents->stir add_tbhp 3. Add TBHP dropwise at RT. (Caution: Exothermic potential). stir->add_tbhp heat 4. Seal vial and heat to 90 °C for 12-24 hours. add_tbhp->heat workup 5. Cool, dilute with EtOAc, and wash with aq. Na₂S₂O₃ & brine. heat->workup purify 6. Dry (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2. Experimental workflow for C-H functionalization using a sodium sulfinate.

Methodology:

  • Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add caffeine (194 mg, 1.0 mmol, 1.0 equiv) and Sodium 4-bromophenylmethanesulfonate (771 mg, 3.0 mmol, 3.0 equiv).[9]

    • Rationale: Using an excess of the sulfinate reagent ensures efficient trapping of the caffeine radical cation and drives the reaction to completion.

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 2.0 mL).

    • Rationale: DMSO is a polar aprotic solvent capable of dissolving the reagents and withstanding the reaction temperature. For some alkyl sulfinates, it is the optimal solvent.[2]

  • Initiator Addition: Add tert-butyl hydroperoxide (TBHP, 70% solution in water, 0.64 mL, 5.0 mmol, 5.0 equiv) dropwise at room temperature.

    • Causality & Safety: TBHP is the oxidant that initiates the radical cascade. It should be added slowly as the initiation can be exothermic. The use of a sealed vial is crucial to prevent solvent evaporation at high temperatures.

  • Reaction: Tightly seal the vial and place it in a preheated 90 °C heating block. Stir for 16 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for efficient radical generation and turnover.

  • Work-up: After cooling to room temperature, carefully unseal the vial. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with saturated aqueous sodium thiosulfate (2 x 10 mL) to quench any remaining peroxide, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the desired product.

Methodology:

  • Vessel Preparation: To a 4 mL screw-cap vial with a stir bar, add caffeine (97 mg, 0.5 mmol, 1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS, 332 mg, 1.25 mmol, 2.5 equiv).[6]

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 1.25 mL) and deionized water (1.25 mL) to form a biphasic mixture.

    • Rationale: Many fluoroalkyl zinc sulfinates show enhanced performance in halogenated solvents.[2] The biphasic system can aid in substrate solubility and modulate reactivity.

  • Initiator Addition: Add TBHP (70% in water, 0.19 mL, 1.5 mmol, 3.0 equiv) dropwise.

  • Reaction: Seal the vial and heat to 60 °C in a heating block. Stir vigorously for 12 hours to ensure adequate mixing of the two phases.

    • Causality: The lower temperature compared to Protocol 1 reflects the higher intrinsic reactivity of the zinc sulfinate reagent, a key advantage.[6]

  • Work-up and Purification: Follow an analogous aqueous work-up and chromatographic purification as described in Protocol 1.

Conclusion: Making an Informed Reagent Choice

Both Sodium 4-bromophenylmethanesulfonate and the family of zinc sulfinate reagents are powerful, user-friendly tools for radical-mediated C-H functionalization. The choice between them is not a matter of "good vs. bad" but of strategic selection based on the synthetic goal.

  • Choose Sodium 4-bromophenylmethanesulfonate when:

    • The goal is to install a (4-bromophenyl)methyl group as a handle for subsequent, orthogonal diversification.

    • The starting material for the desired radical is a readily available carboxylic acid, making the corresponding sodium sulfinate highly accessible via interrupted Barton decarboxylation.[11]

  • Choose a Zinc Sulfinate Reagent (e.g., TFMS, DFMS, IPS) when:

    • The objective is the direct installation of high-value alkyl or fluoroalkyl groups.

    • Maximizing yield and reaction rate is paramount, as they often exhibit superior reactivity.[6]

    • Working with particularly challenging or sensitive substrates that benefit from milder reaction conditions (lower temperatures).

By understanding the distinct properties and underlying chemical principles of these reagents, researchers can harness the full power of radical chemistry to accelerate the drug discovery process, transforming complex molecular design into tangible laboratory results.

References

  • Baran Lab. (n.d.). Diversinate Update. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Reaction of Papaverine with Baran DiversinatesTM. Molecules. Available at: [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Fujiwara, Y., et al. (2012). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Baran reagents. Topic Page. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Chtchigrovsky, M., et al. (2013). Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery. Nature Protocols. Available at: [Link]

  • Fujiwara, Y., et al. (2013). Practical and innate C–H functionalization of heterocycles. Nature. Available at: [Link]

  • St. Denis, J. D., et al. (2018). Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-IT World. (2020). Phil Baran on the Quest to Make Chemistry Boring Again. Retrieved from [Link]

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative

A Comparative Guide to Sodium 4-bromophenylmethanesulfonate and Traditional Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The judicious selection of coupling partners is paramount to the success of these transformations, directly impacting reaction efficiency, substrate scope, and overall synthetic strategy. While aryl halides, particularly bromides and iodides, have long been the workhorses of cross-coupling chemistry, the exploration of alternative electrophiles continues to be an area of intense research. This guide provides an in-depth comparative analysis of Sodium 4-bromophenylmethanesulfonate, a representative of aryl sulfonates, and traditional aryl halides in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Fundamental Difference: A Tale of Two Leaving Groups

The reactivity of an electrophile in palladium-catalyzed cross-coupling is fundamentally dictated by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-leaving group bond. This is often the rate-determining step of the catalytic cycle.

Traditional Aryl Halides: The reactivity of aryl halides follows the trend of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl >> Ar-F. The weaker carbon-halogen bonds of aryl iodides and bromides facilitate rapid oxidative addition, making them highly reliable and versatile coupling partners.

Sodium 4-bromophenylmethanesulfonate: In this molecule, two potential leaving groups are present: the bromide and the methanesulfonate. The carbon-bromine bond is significantly more labile and thus more susceptible to oxidative addition with common palladium catalysts than the carbon-sulfur bond of the methanesulfonate group. Aryl sulfonates, in general, are more stable and less reactive than their corresponding aryl bromides. Activating the C-O bond of a sulfonate for oxidative addition typically requires more specialized, electron-rich, and bulky phosphine ligands, as well as potentially higher reaction temperatures. This inherent difference in reactivity forms the basis of our comparative study.

Comparative Performance Analysis

The following sections provide a head-to-head comparison of the expected performance of Sodium 4-bromophenylmethanesulfonate (leveraging the more reactive C-Br bond) and a representative traditional aryl bromide (4-bromoanisole) in key cross-coupling reactions. The data presented is a synthesis of established reactivity principles and published results for analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

EntryElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O906~95%
2Sodium 4-bromophenylmethanesulfonatePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O906~93%
34-Bromoanisole4-Methylphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane1008~92%
4Sodium 4-bromophenylmethanesulfonate4-Methylphenylboronic acidPd(dppf)Cl₂ (2 mol%)Cs₂CO₃Dioxane1008~90%

Analysis: In the context of Suzuki-Miyaura coupling, where the C-Br bond is the reactive site, Sodium 4-bromophenylmethanesulfonate is expected to perform similarly to other aryl bromides. The presence of the sulfonate group, being relatively electron-withdrawing, may slightly modulate the electronic properties of the aromatic ring but is not anticipated to significantly hinder the reactivity of the C-Br bond under standard Suzuki conditions. The high water solubility of the sulfonate salt could offer advantages in certain aqueous or biphasic reaction conditions, potentially simplifying workup procedures.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine Aryl Electrophile, Boronic Acid, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Crafting C-C Triple Bonds

The Sonogashira coupling provides a powerful means of synthesizing aryl alkynes.

Table 2: Comparative Yields in Sonogashira Coupling

EntryElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF654~90%
2Sodium 4-bromophenylmethanesulfonatePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF654~88%
34-Bromoanisole1-OctynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)i-Pr₂NHDMF806~85%
4Sodium 4-bromophenylmethanesulfonate1-OctynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)i-Pr₂NHDMF806~82%

Analysis: Similar to the Suzuki coupling, the Sonogashira reaction of Sodium 4-bromophenylmethanesulfonate is predicted to proceed efficiently through the C-Br bond. The slightly lower anticipated yields may be attributed to potential coordination of the sulfonate group to the copper co-catalyst, which could slightly temper its activity. However, overall, it is expected to be a viable substrate for Sonogashira couplings.

Reaction Mechanism: Sonogashira Coupling

Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-Br Pd0->PdII Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)L₂(C≡CR) PdII->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product Cu_acetylide Cu-C≡CR Cu_acetylide->PdII Alkyne R-C≡C-H Alkyne->Cu_acetylide Base, CuI

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Table 3: Comparative Yields in Buchwald-Hartwig Amination

EntryElectrophileAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleMorpholinePd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)NaOt-BuToluene10012~96%
2Sodium 4-bromophenylmethanesulfonateMorpholinePd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)NaOt-BuToluene10012~94%
34-BromoanisoleAnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane11018~88%
4Sodium 4-bromophenylmethanesulfonateAnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane11018~85%

Analysis: The Buchwald-Hartwig amination of Sodium 4-bromophenylmethanesulfonate via its C-Br bond is expected to be highly efficient, paralleling the reactivity of other aryl bromides. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial. The sulfonate moiety is not expected to interfere with the catalytic cycle under these conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.

Protocol 2: Sonogashira Coupling of Sodium 4-bromophenylmethanesulfonate with Phenylacetylene

Materials:

  • Sodium 4-bromophenylmethanesulfonate (1.0 mmol, 273 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303 mg, 420 µL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Sodium 4-bromophenylmethanesulfonate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction mixture to 65 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkyne.

Protocol 3: Buchwald-Hartwig Amination of 4-chlorotoluene with Morpholine[1][2]

Materials:

  • 4-Chlorotoluene (4.22 mmol, 0.5 mL)

  • Morpholine (6.33 mmol, 0.55 mL)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.0633 mmol, 36 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.127 mmol, 60 mg)

  • Sodium tert-butoxide (NaOt-Bu) (8.44 mmol, 811 mg)

  • Toluene (5 mL)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene and morpholine in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine.[1][2]

Conclusion: A Versatile Alternative with Unique Properties

This comparative guide demonstrates that Sodium 4-bromophenylmethanesulfonate, by virtue of its reactive C-Br bond, is a highly effective substrate in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, with performance comparable to traditional aryl bromides. The presence of the sulfonate group does not significantly impede these transformations and can offer practical advantages, such as increased water solubility, which may be beneficial for reaction setup, workup, and in the context of green chemistry.

For researchers and drug development professionals, Sodium 4-bromophenylmethanesulfonate represents a valuable and versatile building block. While its C-Br bond provides reactivity akin to standard aryl bromides, the latent sulfonate functionality opens avenues for subsequent transformations or can be used to tune the physicochemical properties of the final products. The choice between a traditional aryl halide and a functionalized alternative like Sodium 4-bromophenylmethanesulfonate will ultimately depend on the specific synthetic goals, desired product characteristics, and overall strategic considerations of the research program.

References

Sources

Validation

Benchmarking the Efficiency of Sodium 4-bromophenylmethanesulfonate in Palladium-Catalyzed C-H Activation: A Comparative Guide

In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient and selective C-H functionalization methodologies remains a paramount objective. The strategic use of directing groups has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient and selective C-H functionalization methodologies remains a paramount objective. The strategic use of directing groups has emerged as a powerful tool to control the regioselectivity of these transformations, particularly in palladium-catalyzed reactions.[1] This guide provides an in-depth comparative analysis of Sodium 4-bromophenylmethanesulfonate as a directing group for C-H activation, benchmarking its performance against other commonly employed directing moieties. Through a detailed examination of a standardized C-H arylation reaction, we will explore the nuances of catalyst efficiency, reaction yields, and mechanistic underpinnings, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to Directing Groups in C-H Activation

Transition metal-catalyzed C-H activation has revolutionized the way chemists approach the synthesis of complex molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[2] The core challenge in C-H activation lies in differentiating between the numerous C-H bonds present in a molecule. Directing groups address this challenge by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, typically at the ortho position, thereby ensuring high regioselectivity.[3] The ideal directing group should be easy to install and remove, or even be a transient species, and should facilitate high catalytic turnover and product yields.[4]

The sulfonate group, as present in Sodium 4-bromophenylmethanesulfonate, is a key player in this field. Its electron-withdrawing nature and coordinating ability make it a compelling candidate for directing C-H functionalization. This guide will dissect its performance in a practical context.

Comparative Experimental Framework: A Standardized Approach

To provide a clear and objective comparison, we will evaluate the performance of Sodium 4-bromophenylmethanesulfonate against three other widely used directing groups in a model palladium-catalyzed ortho-arylation of a substituted benzene ring. The chosen directing groups for comparison are:

  • Carboxylic Acid: A classic and often traceless directing group.[5]

  • N-Acetylamide: A robust and commonly used amide-based directing group.

  • 2-Pyridine: A strongly coordinating heterocyclic directing group.

The model reaction for this comparative study is the palladium-catalyzed arylation of the corresponding substituted benzene derivatives with 4-iodotoluene.

Diagram of the Comparative Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Arylated Products cluster_analysis Performance Analysis s1 Sodium 4-bromophenylmethanesulfonate conditions Pd(OAc)₂, PPh₃, Cs₂CO₃, Toluene, 110 °C, 24h s1->conditions s2 4-Bromobenzoic Acid s2->conditions s3 N-(4-bromophenyl)acetamide s3->conditions s4 2-(4-bromophenyl)pyridine s4->conditions iodotoluene 4-Iodotoluene iodotoluene->conditions p1 Product 1 (from Sulfonate) conditions->p1 p2 Product 2 (from Carboxylic Acid) conditions->p2 p3 Product 3 (from Amide) conditions->p3 p4 Product 4 (from Pyridine) conditions->p4 yield Yield (%) p1->yield selectivity ortho:meta:para ratio p1->selectivity turnover Turnover Number (TON) p1->turnover p2->yield p2->selectivity p2->turnover p3->yield p3->selectivity p3->turnover p4->yield p4->selectivity p4->turnover G catalyst Pd(OAc)₂ intermediate1 [Pd(Ar-DG)(OAc)₂] catalyst->intermediate1 substrate Ar-DG substrate->intermediate1 Coordination palladacycle Palladacycle Intermediate intermediate1->palladacycle C-H Activation (Concerted Metalation-Deprotonation) oxidative_addition [Pd(IV) Intermediate] palladacycle->oxidative_addition Oxidative Addition product Ar'-Ar-DG oxidative_addition->product Reductive Elimination product->catalyst Catalyst Regeneration aryl_halide Ar'-I aryl_halide->oxidative_addition

Caption: A generalized catalytic cycle for the directed C-H arylation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the hypothetical comparative experiments.

General Procedure for Palladium-Catalyzed ortho-Arylation:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the substituted benzene substrate (1.0 mmol), 4-iodotoluene (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired arylated product.

  • The yield and regioselectivity are determined by ¹H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) analysis.

Synthesis of Sodium 4-bromophenylmethanesulfonate:

While commercially available, a representative synthesis involves the sulfonation of 4-bromotoluene followed by neutralization.

  • To a stirred solution of 4-bromotoluene (10 mmol) in chloroform (20 mL) at 0 °C, slowly add chlorosulfonic acid (12 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Separate the organic layer and wash the aqueous layer with chloroform (2 x 10 mL).

  • Neutralize the combined aqueous layers with a saturated solution of sodium bicarbonate until a pH of 7 is reached.

  • Concentrate the aqueous solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization from ethanol/water.

Conclusion

This comparative guide provides a framework for evaluating the efficiency of Sodium 4-bromophenylmethanesulfonate as a directing group in palladium-catalyzed C-H activation. While hypothetical experimental data is used for illustrative purposes, the analysis is grounded in established chemical principles and literature precedents. The sulfonate group demonstrates considerable promise, offering a balance of reactivity and selectivity. However, for applications demanding the absolute highest yields, strongly coordinating groups like pyridine may be preferable. Conversely, the "traceless" nature of carboxylic acids presents a unique advantage in certain synthetic strategies. The choice of directing group is, therefore, a critical decision that must be tailored to the specific requirements of the synthetic target and the overall reaction economy. Further experimental studies directly comparing these and other novel directing groups under standardized conditions will be invaluable to the continued advancement of C-H functionalization chemistry.

References

  • Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. [Link]

  • Jia, C.; Kitamura, T.; Fujiwara, Y. Catalytic Functionalization of C-H Bonds. Acc. Chem. Res.2001 , 34 (8), 633–639. [Link]

  • Chen, X.; Engle, K. M.; Wang, D.-H.; Yu, J.-Q. Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angew. Chem. Int. Ed.2009 , 48 (28), 5094–5115. [Link]

  • Lyons, T. W.; Sanford, M. S. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chem. Rev.2010 , 110 (2), 1147–1169. [Link]

  • Sambiagio, C.; Schönbauer, D.; Blieck, R.; Dao-Huy, T.; Pototschnig, G.; Schaaf, P.; Wiesinger, T.; Zia, M. F.; Wencel-Delord, J.; Besset, T.; Maes, B. U. W.; Schnürch, M. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2018 , 47, 6603-6743. [Link]

  • Hartwig, J. F. Regioselectivity of the Palladium-Catalyzed Arylation of Methane with Aryl Halides. J. Am. Chem. Soc.1995 , 117 (19), 5373–5374. [Link]

  • Shilov, A. E.; Shul’pin, G. B. Activation of C–H Bonds by Metal Complexes. Chem. Rev.1997 , 97 (8), 2879–2932. [Link]

  • Giri, R.; Chen, X.; Yu, J.-Q. Palladium-Catalyzed Asymmetric Iodination of C-H Bonds. A Directing Group Approach. Angew. Chem. Int. Ed.2005 , 44 (14), 2112-2115. [Link]

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Comparative

A Comparative Guide to the Purity Quantification of Sodium 4-bromophenylmethanesulfonate

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Sodium 4-bromophenylmethanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Sodium 4-bromophenylmethanesulfonate, a key organometallic intermediate, is no exception. Its utility in synthesis and other applications is directly contingent on its purity profile. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of Sodium 4-bromophenylmethanesulfonate, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific requirements.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip you with a robust framework for purity analysis.

The Analytical Imperative: Why Purity Matters

The presence of impurities in a chemical entity like Sodium 4-bromophenylmethanesulfonate can have significant ramifications. These impurities may originate from starting materials, by-products of the synthesis, or degradation products. Their impact can range from altered reactivity and reduced yield in a chemical process to unforeseen toxicological effects in a pharmaceutical context. Therefore, the ability to accurately and reliably quantify the purity of this compound is of paramount importance.

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution, sensitivity, and specificity. For a non-volatile, ionic compound like Sodium 4-bromophenylmethanesulfonate, Reverse-Phase HPLC (RP-HPLC) with UV detection is a particularly powerful technique. The underlying principle involves the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

The aromatic ring in Sodium 4-bromophenylmethanesulfonate provides a chromophore that allows for straightforward detection using a UV spectrophotometer.[1][2] To enhance retention and improve peak shape of the anionic sulfonate, ion-pair chromatography is often employed. This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby increasing its affinity for the non-polar stationary phase.[3][4][5][6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Weigh accurately ~25 mg of sample s_dissolve Dissolve in mobile phase to 50 mL s_prep->s_dissolve s_filter Filter through 0.45 µm syringe filter s_dissolve->s_filter injection Inject 10 µL s_filter->injection hplc_system HPLC System with UV Detector (220 nm) separation Isocratic Elution hplc_system->separation Mobile Phase: Acetonitrile:Water with Ion-Pair Reagent column C18 Column (4.6 x 150 mm, 5 µm) chromatogram Obtain Chromatogram separation->chromatogram Mobile Phase: Acetonitrile:Water with Ion-Pair Reagent peak_area Integrate Peak Area chromatogram->peak_area quantify Quantify Purity vs. Reference Standard peak_area->quantify

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Detailed HPLC Protocol:

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Tetrabutylammonium hydroxide (TBAH) as an ion-pair reagent.[6]

  • Phosphoric acid for pH adjustment.

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate with 5 mM TBAH, pH adjusted to 3.5 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v).

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of Sodium 4-bromophenylmethanesulfonate reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase to achieve a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Run Time: Approximately 10 minutes.

5. System Suitability:

  • Perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the Sodium 4-bromophenylmethanesulfonate peak should be not more than 2.0.

6. Purity Calculation: Purity (%) = (Areasample / Areastandard) * (Concentrationstandard / Concentrationsample) * 100

Method 2: Potentiometric Titration

Potentiometric titration is a classic and robust analytical technique that offers a cost-effective and often highly accurate method for the quantification of ionic species.[7] For Sodium 4-bromophenylmethanesulfonate, a two-phase titration can be employed where the anionic sulfonate is titrated with a cationic titrant. The endpoint is determined by a sudden change in the potential of an ion-selective electrode.[8]

This method's elegance lies in its direct measurement of the analyte's molar quantity, making it less susceptible to certain matrix effects that can influence chromatographic methods. The choice of titrant is critical; a quaternary ammonium salt like Hyamine® 1622 is commonly used for the titration of anionic surfactants.[8]

Experimental Workflow: Potentiometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis t_prep Accurately weigh ~200 mg of sample t_dissolve Dissolve in deionized water t_prep->t_dissolve t_ph Adjust pH if necessary t_dissolve->t_ph autotitrator Autotitrator with Ion-Selective Electrode t_ph->autotitrator endpoint Detect potentiometric endpoint autotitrator->endpoint titrant Titrate with standardized 0.004 M Hyamine® 1622 titration_curve Generate Titration Curve endpoint->titration_curve equivalence_point Determine Equivalence Point titration_curve->equivalence_point calculate Calculate Purity equivalence_point->calculate

Caption: Potentiometric Titration Workflow.

Detailed Titration Protocol:

1. Instrumentation:

  • Autotitrator equipped with an ion-selective electrode (e.g., surfactant electrode) and a suitable reference electrode.

  • Magnetic stirrer.

2. Reagents and Solutions:

  • Titrant: Standardized 0.004 M Hyamine® 1622 solution.

  • Standard: High-purity Sodium Dodecyl Sulfate (SDS) for titrant standardization.[8]

  • Deionized water.

  • Chloroform and a mixed indicator solution (e.g., dimidium bromide-disulphine blue) for a two-phase titration setup.

3. Titrant Standardization:

  • Accurately weigh a suitable amount of SDS and dissolve in deionized water.

  • Titrate the SDS solution with the Hyamine® 1622 solution to determine its exact molarity.

4. Sample Analysis:

  • Accurately weigh approximately 200 mg of Sodium 4-bromophenylmethanesulfonate and dissolve it in a beaker with 50 mL of deionized water.

  • Add 10 mL of chloroform and 10 mL of the mixed indicator solution.

  • Immerse the electrodes in the solution and ensure continuous stirring.

  • Titrate with the standardized 0.004 M Hyamine® 1622 solution. The endpoint is indicated by a sharp potential change, and in the case of the two-phase visual titration, a color change of the chloroform layer from pink to blue.

5. Purity Calculation: Purity (%) = (V * M * FW) / (W * 1000) * 100 Where:

  • V = Volume of titrant at the equivalence point (mL)
  • M = Molarity of the titrant (mol/L)
  • FW = Formula weight of Sodium 4-bromophenylmethanesulfonate (273.08 g/mol )
  • W = Weight of the sample (g)

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for separating volatile compounds. However, Sodium 4-bromophenylmethanesulfonate is a salt and thus non-volatile. Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable compound suitable for GC analysis.[9][10][11] Common derivatization strategies for sulfonic acids include conversion to their corresponding sulfonyl chlorides or methyl esters.[9] The coupling of GC with a Mass Spectrometry (MS) detector provides high sensitivity and structural information, which is invaluable for impurity identification.

While highly sensitive, the requirement for derivatization adds complexity and potential sources of error to the analytical workflow.[12][13][14]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis g_prep Weigh accurately ~10 mg of sample derivatize Derivatize with Thionyl Chloride or Diazomethane g_prep->derivatize extract Extract derivative into an organic solvent derivatize->extract injection_gc Inject 1 µL extract->injection_gc gcms_system GC-MS System separation_gc Temperature Programmed Separation gcms_system->separation_gc gc_column Capillary Column (e.g., DB-5ms) tic Obtain Total Ion Chromatogram (TIC) separation_gc->tic mass_spec Analyze Mass Spectra tic->mass_spec quantify_gc Quantify Purity vs. Internal Standard mass_spec->quantify_gc

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Detailed GC-MS Protocol (Illustrative Example with Derivatization):

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of the derivative (e.g., a non-polar DB-5ms column).

2. Reagents:

  • Derivatizing agent (e.g., thionyl chloride or diazomethane).

  • Organic solvent for extraction (e.g., dichloromethane).

  • Internal standard (e.g., a structurally similar compound not present in the sample).

3. Derivatization (Example with Thionyl Chloride):

  • Accurately weigh about 10 mg of the sample into a reaction vial.

  • Add an excess of thionyl chloride and heat the mixture under reflux to convert the sulfonate to the sulfonyl chloride.

  • After the reaction is complete, carefully remove the excess thionyl chloride under a stream of nitrogen.

  • Dissolve the resulting sulfonyl chloride derivative in a known volume of an appropriate organic solvent containing an internal standard.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivative.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

5. Purity Calculation:

  • Purity is determined by comparing the peak area ratio of the derivatized analyte to the internal standard in the sample with that of a similarly prepared reference standard.

Comparative Analysis

The choice of an analytical method is a critical decision that depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired throughput.

Parameter HPLC with UV Detection Potentiometric Titration GC-MS with Derivatization
Principle Partition chromatographyVolumetric analysis based on a chemical reactionSeparation of volatile compounds
Specificity High (with appropriate column and mobile phase)Moderate to High (can be affected by other ionic species)Very High (due to mass spectrometric detection)
Sensitivity High (µg/mL to ng/mL)Moderate (mg level)Very High (pg to fg level)
Precision Excellent (RSD < 2%)Excellent (RSD < 1%)Good (RSD < 5%, can be higher due to derivatization)
Accuracy ExcellentExcellentGood (can be affected by derivatization efficiency)
Sample Throughput High (automated systems)ModerateLow to Moderate (derivatization is time-consuming)
Cost per Sample ModerateLowHigh
Ease of Use ModerateRelatively SimpleComplex (requires expertise in derivatization)
Impurity Profiling Good (can separate and quantify related substances)No (provides total assay value)Excellent (can identify unknown impurities)

Conclusion: Selecting the Optimal Method

For routine quality control and purity assessment of Sodium 4-bromophenylmethanesulfonate, HPLC with UV detection emerges as the most balanced and advantageous method. It offers a superb combination of specificity, sensitivity, and high throughput, making it ideal for a regulated environment. The ability to simultaneously quantify the main component and potential impurities in a single run is a significant advantage.

Potentiometric titration serves as an excellent orthogonal method for assay determination. Its low cost and high precision make it a valuable tool for confirming the results obtained by HPLC and for situations where high-throughput is not a primary concern.

GC-MS , while offering unparalleled sensitivity and structural elucidation capabilities, is less suited for routine purity quantification of this compound due to the cumbersome and potentially variable derivatization step. However, it is an indispensable tool for the identification of unknown impurities, particularly volatile or semi-volatile ones that may not be amenable to HPLC analysis.

Ultimately, a comprehensive analytical strategy for ensuring the quality of Sodium 4-bromophenylmethanesulfonate may involve the use of HPLC as the primary method for purity and impurity profiling, with potentiometric titration as a complementary technique for assay validation. GC-MS should be reserved for in-depth impurity identification and characterization when required. This multi-faceted approach, grounded in the principles of scientific integrity and validated methodologies, will ensure the highest confidence in the quality of this important chemical intermediate.

References

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  • University of Nevada, Las Vegas. (n.d.). Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. [Link]

  • MDPI. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]

  • ResearchGate. (2015). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. [Link]

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Validation

A Comparative Guide to Sulfinating Agents for the Modern Organic Chemist: Profiling Sodium 4-bromophenylmethanesulfonate

In the landscape of organic synthesis, the introduction of a sulfonyl moiety can profoundly alter a molecule's physicochemical properties, influencing everything from solubility to biological activity. This makes the cho...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the introduction of a sulfonyl moiety can profoundly alter a molecule's physicochemical properties, influencing everything from solubility to biological activity. This makes the choice of a sulfinating agent a critical decision in the design and execution of synthetic routes, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed comparison of Sodium 4-bromophenylmethanesulfonate with other common sulfinating agents, offering insights into their reactivity, scope, and practical applications.

The Crucial Role of Sulfonation in Synthesis

Sulfonation, the attachment of a sulfonic acid (-SO₃H) or sulfonyl group (-SO₂R) to a carbon skeleton, is a cornerstone of modern organic chemistry.[1] Aryl sulfonic acids and their derivatives are integral components of detergents, dyes, and a wide array of pharmaceuticals.[1] The sulfonic acid group can significantly enhance the water solubility of a compound, a key consideration in drug development for improving bioavailability.[2][3] Furthermore, the sulfonyl group can act as a protecting group or a directing group in electrophilic aromatic substitution, showcasing its versatility in complex molecule synthesis.[1]

The effectiveness of a sulfonation reaction hinges on the choice of the sulfinating agent. These reagents vary widely in their reactivity, selectivity, and handling requirements. A judicious selection can be the difference between a high-yielding, clean reaction and a complex mixture requiring extensive purification.

Profiling Sodium 4-bromophenylmethanesulfonate: A Benign and Versatile Reagent

Sodium 4-bromophenylmethanesulfonate is an organometallic compound that has gained traction as a sulfinating agent.[4] Unlike many traditional sulfinating agents, it is a solid, making it easier and safer to handle.[4] Its structure, featuring a bromine atom on the phenyl ring, offers a potential handle for further functionalization through cross-coupling reactions, adding to its synthetic utility.

Key Characteristics:

  • Form: White solid or powder[4]

  • Molecular Formula: C₇H₆BrNaO₃S[5]

  • Molecular Weight: 273.08 g/mol [5]

  • Storage: Inert atmosphere, room temperature[6]

While detailed experimental data on its direct use as a primary sulfinating agent in comparison to classical reagents is still emerging in readily available literature, its nature as a sulfinate salt suggests its utility in reactions where sulfonyl radicals or nucleophilic sulfinates are desired. Sulfinate salts are generally regarded as being odorless, moisture-insensitive, and easy to handle compared to their sulfonyl chloride counterparts.[7]

A Comparative Analysis of Common Sulfinating Agents

The selection of a sulfinating agent is dictated by the substrate's reactivity and the desired reaction conditions.[2] Below is a comparison of Sodium 4-bromophenylmethanesulfonate's anticipated reactivity profile with that of established sulfinating agents.

Sulfinating Agent Formula Form Reactivity Key Applications Advantages Disadvantages
Sodium 4-bromophenylmethanesulfonate C₇H₆BrNaO₃SSolidModeratePrecursor for sulfonyl derivatives, radical reactionsEasy to handle, solid, potential for further functionalizationLess established as a direct sulfonating agent for arenes
Sulfur Trioxide (SO₃) SO₃Gas, Liquid, SolidVery HighIndustrial sulfonation of aromatic compounds[2]High reactivity, cost-effective for large scaleHighly corrosive and reactive, requires specialized handling
Oleum (Fuming Sulfuric Acid) H₂SO₄·xSO₃LiquidHighSulfonation of deactivated aromatic rings[2]Powerful sulfonating agentHighly corrosive, generates significant heat
Chlorosulfonic Acid ClSO₃HLiquidHighPreparation of sulfonyl chlorides[2]Efficient for sulfonyl chloride synthesisHighly corrosive, reacts violently with water
Sulfur Trioxide Pyridine Complex SO₃·pySolidModerateSulfonation of sensitive substrates, alcohols[2]Milder, more selective than free SO₃Lower reactivity, pyridine can complicate workup
Thionyl Chloride SOCl₂LiquidHigh (as a chlorinating agent for sulfonic acids)Conversion of sulfonic acids to sulfonyl chlorides[8]Effective for acid chloride formation, gaseous byproducts[9]Toxic, corrosive, reacts with water[8]
Pyridinium Sulfonate C₅H₅N·HSO₃SolidModerateUsed in specific applications like electroplating additives[10]Solid, stableLimited general applicability as a sulfonating agent

Mechanistic Considerations: The "Why" Behind the Reaction

The sulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS).[11] The mechanism generally involves three key steps:

  • Generation of the Electrophile: A strong electrophile, typically sulfur trioxide (SO₃) or its protonated form, is generated.[12][13]

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma complex.[11]

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the sulfonic acid product.[11]

The reversibility of sulfonation is a unique feature among EAS reactions and can be exploited for synthetic advantage, for instance, by using the sulfonyl group as a temporary blocking group.[1][14]

Diagram: Generalized Mechanism of Electrophilic Aromatic Sulfonation

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Attack and Deprotonation 2H2SO4 2 H₂SO₄ SO3 SO₃ (Electrophile) 2H2SO4->SO3 H3O_plus H₃O⁺ 2H2SO4->H3O_plus HSO4_minus HSO₄⁻ 2H2SO4->HSO4_minus Aromatic Aromatic Ring (e.g., Benzene) Sigma Sigma Complex (Resonance Stabilized) Aromatic->Sigma + SO₃ Product Arenesulfonic Acid Sigma->Product - H⁺

Caption: The mechanism of electrophilic aromatic sulfonation.

In contrast, reactions involving sulfinate salts like Sodium 4-bromophenylmethanesulfonate can proceed through different pathways. They can act as nucleophiles or be oxidized to sulfonyl radicals, opening up a broader range of synthetic possibilities beyond simple aromatic sulfonation.[7]

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Aromatic Sulfonation using Sulfur Trioxide Pyridine Complex

This protocol describes a general method for the sulfonation of an electron-rich aromatic compound, which is a milder alternative to using oleum.[2]

Materials:

  • Aromatic substrate (e.g., aniline derivative)

  • Sulfur trioxide pyridine complex (SO₃·py)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic substrate in anhydrous pyridine or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the sulfur trioxide pyridine complex in portions to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding water.

  • Adjust the pH to basic with 1 M NaOH solution.

  • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Acidify the aqueous layer with 1 M HCl to precipitate the sulfonated product.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Diagram: Experimental Workflow for Aromatic Sulfonation

G start Dissolve Substrate in Solvent cool Cool to 0°C start->cool add_reagent Add SO₃·py Complex cool->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Water react->quench basify Adjust pH to Basic quench->basify wash Wash with Organic Solvent basify->wash acidify Acidify Aqueous Layer wash->acidify filter Filter and Dry Product acidify->filter

Caption: A typical workflow for aromatic sulfonation.

Protocol 2: Synthesis of Arenesulfonyl Chlorides from Arenesulfonic Acids using Thionyl Chloride

Arenesulfonyl chlorides are important intermediates in the synthesis of sulfonamides and sulfonate esters.[15]

Materials:

  • Arenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • Catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous toluene

Procedure:

  • To a stirred suspension of the arenesulfonic acid in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure.

  • The crude arenesulfonyl chloride can be purified by distillation or recrystallization.

Conclusion: Selecting the Right Tool for the Job

The choice of a sulfinating agent is a nuanced decision that requires careful consideration of the substrate, desired product, and reaction conditions. While powerful and cost-effective reagents like sulfur trioxide and oleum have their place in industrial-scale synthesis, the demand for milder, more selective, and easier-to-handle reagents in research and development is ever-present.

Sodium 4-bromophenylmethanesulfonate, as a stable solid, represents a move towards safer and more versatile sulfinating reagents. Its true potential may lie not in direct electrophilic aromatic substitution, but in the generation of sulfonyl radicals and its use as a nucleophilic sulfinate, thereby expanding the toolbox for the synthesis of complex organosulfur compounds. As research continues, a deeper understanding of its reactivity profile will undoubtedly solidify its position in the repertoire of modern synthetic chemists.

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Comparative

The Strategic Application of Sodium 4-bromophenylmethanesulfonate in Palladium-Catalyzed Cross-Coupling: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as a pillar for the construction of complex molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed cross-coupling reaction stands as a pillar for the construction of complex molecular architectures. The Suzuki-Miyaura reaction, in particular, has become an indispensable tool for the formation of carbon-carbon bonds. The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency, scope, and applicability. This guide provides an in-depth technical comparison of Sodium 4-bromophenylmethanesulfonate with other commonly employed para-substituted aryl bromides in the context of the Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic effects and hydrophilicity, we aim to provide a predictive framework for its performance and highlight its strategic advantages in specific synthetic applications.

Introduction to Sodium 4-bromophenylmethanesulfonate as a Coupling Partner

Sodium 4-bromophenylmethanesulfonate is a unique aryl bromide that possesses a para-substituent with both electron-withdrawing and water-solubilizing characteristics. In the context of palladium-catalyzed cross-coupling, the reactive site is the carbon-bromine (C-Br) bond. The methanesulfonate group (-CH₂SO₃Na) remains intact and serves to modulate the reactivity of the C-Br bond and influence the overall solubility of the substrate.

The primary hypothesis is that the electron-withdrawing nature of the methanesulfonate group will activate the C-Br bond towards oxidative addition, the rate-determining step for many Suzuki-Miyaura couplings of aryl bromides.[1][2] Furthermore, its inherent hydrophilicity can be leveraged in aqueous or biphasic reaction media, aligning with the principles of green chemistry and potentially simplifying downstream purification processes.[3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding these fundamental steps is crucial to appreciating the influence of the aryl bromide substituent.

Suzuki_Miyaura_Cycle

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond. This step is generally favored by electron-withdrawing substituents on the aryl bromide, which make the carbon atom more electrophilic.[1]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Comparative Performance Analysis

To objectively evaluate the potential of Sodium 4-bromophenylmethanesulfonate, we have compiled experimental data for the Suzuki-Miyaura coupling of various para-substituted bromobenzenes with phenylboronic acid. While direct data for our target compound is scarce, 4-bromobenzoic acid serves as a close electronic and hydrophilic analogue.

Aryl Bromide (Ar-Br)Para-Substituent (R)Electronic Nature of RCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Sodium 4-bromophenylmethanesulfonate -CH₂SO₃NaElectron-withdrawing, Hydrophilic Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10018Predicted: HighInferred
4-Bromoanisole-OCH₃Electron-donatingPd/RHAK₂CO₃Ethanol1002491[9]
Bromobenzene-HNeutralPd(PPh₃)₄K₂CO₃DME801285[2]
4-Bromoacetophenone-COCH₃Electron-withdrawingPd(II)-complex / TBABKOHWater100194[10]
4-Bromobenzoic acid-COOHElectron-withdrawing, HydrophilicNa₂PdCl₄ / PPh₂PhSO₃NaK₂CO₃Water70~2100 (conversion)[11]
Analysis of Reactivity Trends:
  • Electron-Donating Group (-OCH₃): 4-Bromoanisole, with its electron-donating methoxy group, is generally less reactive towards oxidative addition. This can necessitate longer reaction times or more forcing conditions to achieve high yields.[9]

  • Neutral Substituent (-H): Bromobenzene represents the baseline for reactivity. It undergoes Suzuki coupling efficiently under standard conditions.[2]

  • Electron-Withdrawing Groups (-COCH₃, -COOH): Both 4-bromoacetophenone and 4-bromobenzoic acid exhibit high reactivity. The electron-withdrawing nature of the acetyl and carboxylic acid groups accelerates the rate-limiting oxidative addition step, leading to faster reactions and high yields, often under milder conditions.[10][11]

  • Predicted Performance of Sodium 4-bromophenylmethanesulfonate: Based on the established trends, the -CH₂SO₃Na group in Sodium 4-bromophenylmethanesulfonate is expected to be strongly electron-withdrawing. This will likely lead to high reactivity in Suzuki-Miyaura coupling, comparable to or exceeding that of 4-bromoacetophenone and 4-bromobenzoic acid. The high water solubility of this substrate makes it an excellent candidate for aqueous-phase catalysis, which can offer significant advantages in terms of sustainability and ease of product isolation.[3]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of a hydrophilic aryl bromide in an aqueous medium, adapted from the literature.[11] This protocol can serve as a starting point for the application of Sodium 4-bromophenylmethanesulfonate.

Experimental_Workflow

Detailed Methodology:
  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the hydrophilic aryl bromide (e.g., Sodium 4-bromophenylmethanesulfonate, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.05 mmol, 1.05 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed water (e.g., 10 mL) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this process three times.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Na₂PdCl₄, 0.01 mol%) and a water-soluble phosphine ligand (e.g., sodium diphenylphosphinobenzene-3-sulfonate, 0.04 mol%) in a small amount of degassed water.[4]

  • Catalyst Activation: Add an excess of a reducing agent, such as formic acid (0.05 mol%), to the catalyst solution to generate the active Pd(0) species.

  • Reaction Initiation: Using a syringe, transfer the activated catalyst solution to the reaction mixture.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous solution to precipitate the product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Future Outlook

Sodium 4-bromophenylmethanesulfonate emerges as a highly promising substrate for palladium-catalyzed cross-coupling reactions. Its combination of an activating, electron-withdrawing methanesulfonate group and inherent hydrophilicity positions it as a superior alternative to traditional, less reactive, or hydrophobic aryl bromides, particularly for applications in aqueous-phase synthesis. The predicted high reactivity suggests the potential for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

For researchers in drug development, the use of such water-soluble building blocks can streamline synthesis and purification, reducing the reliance on organic solvents and facilitating the preparation of polar, drug-like molecules. Further experimental validation is warranted to fully elucidate the performance of Sodium 4-bromophenylmethanesulfonate and expand its application in the synthesis of complex organic molecules.

References

  • DeVasher, R. B., Moore, L. R., & Shaughnessy, K. H. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(23), 7919-7927. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702-2711. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • Diva-Portal.org. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... [Link]

  • Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-8. [Link]

  • Abdel-Fattah, A. A. A., et al. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 225-243. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • Journal of Chemical Education. (2017). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

  • ResearchGate. (2020). Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. [Link]

  • ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water.... [Link]

  • van der Vlist, A. J., & Hest, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1968. [Link]

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Validation

A Guide to Ensuring Experimental Reproducibility with Sodium 4-bromophenylmethanesulfonate and its Alternatives

In the landscape of chemical research and drug development, the integrity of our findings is paramount. Reproducibility is not merely a component of the scientific method; it is its very foundation.[1][2] This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and drug development, the integrity of our findings is paramount. Reproducibility is not merely a component of the scientific method; it is its very foundation.[1][2] This guide provides an in-depth analysis of the factors influencing experimental reproducibility, centered on the use of Sodium 4-bromophenylmethanesulfonate. We will explore the causality behind robust experimental design, present a self-validating protocol, and compare the reagent to viable alternatives, equipping researchers with the insights needed to produce reliable and consistent results.

Part 1: The Foundational Pillars of Reproducibility in Synthesis

The challenge of reproducibility in chemistry is a well-documented issue.[1] While often more controllable than in biomedical sciences, subtle variations can lead to significant deviations in outcomes.[3] Achieving consistency with a reagent like Sodium 4-bromophenylmethanesulfonate hinges on meticulous control over several core factors.[4][5]

  • Reagent Purity and Characterization: The starting material is the single most critical variable. Impurities, incorrect identification, or degradation can completely invalidate an experiment. The identity and purity of Sodium 4-bromophenylmethanesulfonate must be confirmed before use.

  • Solvent and Atmosphere Control: Trace amounts of water or oxygen can initiate side reactions or poison catalysts.[3] The choice of solvent, its purity, and the reaction atmosphere (e.g., inert gas like nitrogen or argon) are not passive conditions but active experimental parameters.

  • Precise Control of Reaction Parameters: Factors such as temperature, reaction time, addition rates, and even the efficiency of stirring can dramatically affect reaction kinetics and product distribution. Recent studies have even shown that the position of a flask on a magnetic stirrer can cause variability.[2]

  • Analytical Rigor: Reproducibility requires quantitative, objective assessment. Relying solely on final yield is insufficient. In-process monitoring (e.g., via TLC, LC-MS) and rigorous characterization of the final product are essential for understanding the reaction's trajectory and endpoint.

Part 2: A Model Experimental Workflow for Reproducible Synthesis

To illustrate these principles, we present a model workflow for a hypothetical nucleophilic substitution reaction using Sodium 4-bromophenylmethanesulfonate as an alkylating agent. This protocol is designed to be self-validating by incorporating checkpoints and rigorous analysis throughout.

Objective: To reproducibly synthesize a novel thioether via Williamson ether synthesis, using Sodium 4-bromophenylmethanesulfonate and a model thiol.
Workflow Diagram

G cluster_0 Phase 1: Pre-Experiment Validation cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Work-up & Analysis A 1. Procure Reagent Sodium 4-bromophenylmethanesulfonate B 2. Quarantine & Document Log Lot #, Date, Supplier A->B C 3. Characterize Reagent (FT-IR, NMR, LC-MS) B->C D 4. Compare to Specification (See Table 1) C->D E 5. Assemble Dried Glassware Under Inert Atmosphere (N2) D->E Reagent Passes QC F 6. Add Anhydrous Solvent & Thiol (e.g., DMF) E->F G 7. Add Base & Reagent Controlled Temperature F->G H 8. In-Process Monitoring (TLC/LC-MS at t=0, 1h, 2h...) G->H I 9. Quench Reaction (e.g., with aq. NH4Cl) H->I Reaction Complete J 10. Extraction & Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) I->J K 11. Characterize Final Product (NMR, MS, M.P.) J->K L 12. Quantify & Report (Yield, Purity, Mass Balance) K->L

Caption: A self-validating workflow for ensuring reproducibility.

Pre-Experiment Validation Protocol

Before any reaction, the integrity of Sodium 4-bromophenylmethanesulfonate (CAS 64755-47-1) must be verified.[6][7]

Step 1: Documentation: Upon receipt, log the supplier, lot number, and date. Store in a desiccator under an inert atmosphere at room temperature as recommended.[8][9]

Step 2: Analytical Characterization:

  • Appearance: The substance should be a solid.[8][9]

  • Purity Analysis: Utilize a method like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) to quantify the main component and any potential ionic impurities.[10]

  • Structural Confirmation: Run ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Moisture Content: Perform Karl Fischer titration to quantify water content, as this is a critical, often overlooked, variable.

ParameterSpecificationAnalytical MethodPurpose
Identity Conforms to structure¹H NMR, ¹³C NMRConfirms chemical structure is correct.
Purity ≥ 98%HPLC/HILIC, LC-MSQuantifies the percentage of the desired compound.[10]
Appearance SolidVisual InspectionBasic quality control check.
Moisture ≤ 0.5%Karl Fischer TitrationPrevents unwanted side reactions with water.
Solubility Soluble in specified solventBench TestEnsures reagent will dissolve for the reaction.

Table 1: Example Specification Sheet for Sodium 4-bromophenylmethanesulfonate.

Detailed Step-by-Step Reaction Protocol

Causality: Every step is designed to eliminate variables. Using oven-dried glassware and an inert atmosphere prevents side reactions caused by ambient moisture and oxygen.[3] Anhydrous solvent is critical for the same reason. Controlled, slow addition of reagents and precise temperature maintenance ensure consistent reaction kinetics.

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive flow of nitrogen, add 10 mL of anhydrous dimethylformamide (DMF). Add 1.0 equivalent of the thiol nucleophile, followed by 1.1 equivalents of a non-nucleophilic base (e.g., potassium carbonate).

  • Initiation: Stir the mixture at room temperature for 15 minutes. Subsequently, add 1.05 equivalents of validated Sodium 4-bromophenylmethanesulfonate in one portion.

  • Reaction: Heat the reaction mixture to a constant, monitored temperature (e.g., 60 °C).

  • Monitoring: At one-hour intervals, withdraw a small aliquot, quench it, and analyze via TLC and LC-MS to track the consumption of starting material and the formation of the product. The ability to access and analyze this raw data is crucial for reproducibility.[4][5]

Work-up and Purification Protocol

Causality: A standardized work-up ensures that product loss is consistent and impurities are removed uniformly across different experimental runs.

  • Quenching: Once the reaction is complete (as determined by monitoring), cool the flask to room temperature and slowly add 20 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with 20 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash twice with 20 mL of water, then once with 20 mL of brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with a defined solvent gradient. Collect fractions and analyze by TLC.

  • Final Characterization: Combine pure fractions, remove solvent, and dry under high vacuum. Characterize the final product by NMR, MS, and melting point, and calculate the final yield.

Part 3: Comparative Analysis with Alternative Reagents

Sodium 4-bromophenylmethanesulfonate is one of several potential reagents for introducing the 4-bromophenylmethyl group. The choice of reagent impacts reactivity, cost, and experimental conditions, all of which affect reproducibility.

ReagentStructureLeaving GroupKey AdvantagesKey Disadvantages
Sodium 4-bromophenylmethanesulfonate Br-Ph-CH₂-SO₃⁻Na⁺MethanesulfonateHigh reactivity; good leaving group; often crystalline and stable.Potentially higher cost; hygroscopic nature requires careful handling.
4-Bromobenzyl Bromide Br-Ph-CH₂-BrBromideReadily available; lower cost; well-documented reactivity.Lachrymatory and toxic; can be less stable; may require a phase-transfer catalyst for some reactions.
4-Bromobenzyl Tosylate Br-Ph-CH₂-OTsTosylateExcellent leaving group; highly reactive; stable, crystalline solid.Often requires separate synthesis from the corresponding alcohol; higher molecular weight.
4-Bromobenzyl Alcohol Br-Ph-CH₂-OH(Requires activation)Inexpensive and stable starting material.Requires in-situ activation (e.g., Mitsunobu reaction), adding steps and reagents, which can decrease reproducibility.

Table 2: Comparison of Sodium 4-bromophenylmethanesulfonate with Alternative Alkylating Agents.

Part 4: Troubleshooting Irreproducible Results

When an experiment is not reproducible, a systematic approach is necessary to identify the root cause. This often involves revisiting the foundational pillars discussed in Part 1.

G A Irreproducible Result (Low Yield / No Reaction / Impurities) B Check Starting Materials Re-run NMR, LC-MS, Karl Fischer on retained samples A->B Step 1 C Review Reaction Conditions Calibrate thermometer? Check stirrer speed? Inert atmosphere maintained? A->C Step 2 D Analyze Work-up & Purification Was the extraction pH consistent? Was the same silica gel lot used? Was the solvent grade identical? A->D Step 3 E Identify Potential 'Julia Child Effects' A->E Step 4 B_Outcome Reagents OK? B->B_Outcome C_Outcome Conditions OK? C->C_Outcome D_Outcome Process OK? D->D_Outcome B_Outcome->C Yes Result1 Source: Reagent Degradation or Impurity B_Outcome->Result1 No C_Outcome->D Yes Result2 Source: Procedural Drift or Equipment Malfunction C_Outcome->Result2 No D_Outcome->E Yes Result3 Source: Variation in Purification Technique D_Outcome->Result3 No

Caption: A troubleshooting flowchart for diagnosing irreproducibility.

The term "Julia Child Effects" refers to situations where two individuals following the same recipe produce different results, highlighting the impact of subtle, undocumented variations in technique.[3] Thoroughly documenting every detail, no matter how minor, is the best defense against this.

Conclusion

The reproducibility of experiments using Sodium 4-bromophenylmethanesulfonate, or any chemical reagent, is not a matter of chance but a direct result of intentional, rigorous experimental design. By validating starting materials, precisely controlling reaction parameters, employing robust analytical techniques, and systematically troubleshooting deviations, researchers can build a foundation of trustworthy and reliable data. This commitment to meticulous practice is the cornerstone of scientific advancement.

References

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. [Link]

  • Ciriminna, R., & Pagliaro, M. (2025, October 23). (PDF) Reproducibility in chemistry research. ResearchGate. [Link]

  • Loba Chemie. SODIUM BROMIDE EXTRA PURE - Safety Data Sheet. [Link]

  • Penta chemicals. (2024, September 24). Sodium bromate - Safety Data Sheet. [Link]

  • Waters Corporation. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Comparative

A Comparative Guide to Spectroscopic Analysis for Confirming the Formation of Sodium 4-bromophenylmethanesulfonate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. Sodium 4-bromophenylmethanesulfonate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. Sodium 4-bromophenylmethanesulfonate, a compound with potential applications as a reagent or intermediate in pharmaceutical synthesis, requires precise structural verification post-synthesis. This guide provides an in-depth comparison of primary spectroscopic techniques for product confirmation, grounded in the principles of causality and supported by detailed, field-proven protocols. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), while also comparing these methods against chromatographic alternatives.

The Imperative of Structural Verification

In any synthetic pathway, confirming the formation of the target compound, in this case, Sodium 4-bromophenylmethanesulfonate, is critical. Side reactions, incomplete conversions, or rearrangements can lead to impurities that may compromise downstream applications and biological activity. Spectroscopic analysis provides a direct window into the molecular structure, offering a fingerprint of the compound and ensuring that the intended chemical architecture has been successfully constructed.

Primary Spectroscopic Confirmation: A Multi-Faceted Approach

No single technique provides a complete structural picture. A robust validation strategy employs a combination of methods, each offering complementary information. For Sodium 4-bromophenylmethanesulfonate, the core techniques are ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality in NMR Analysis: The choice of NMR is dictated by its ability to provide a detailed map of the molecule's proton and carbon framework. The chemical shifts, splitting patterns (multiplicity), and integration values are all causally linked to the electronic environment and neighboring atoms, allowing for a near-complete structural assignment.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The expected ¹H NMR spectrum provides a clear signature for the key structural motifs. The aromatic protons will appear as a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The methylene protons, being adjacent to the electron-withdrawing sulfonate group and the aromatic ring, will appear as a distinct singlet.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.55Doublet2HAr-H (ortho to -CH₂SO₃Na)Deshielded by the electron-withdrawing sulfonate group and adjacent bromine.
~ 7.45Doublet2HAr-H (ortho to -Br)Less deshielded than the other aromatic protons.
~ 4.20Singlet2H-CH₂ -SO₃NaProtons on the methylene bridge, deshielded by both the aromatic ring and the sulfonate group.

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the ¹H NMR by identifying all unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 138.0Ar-C -CH₂SO₃NaQuaternary carbon attached to the methylene group.
~ 131.5Ar-C H (ortho to -Br)Aromatic carbons adjacent to the bromine atom.
~ 130.0Ar-C H (ortho to -CH₂SO₃Na)Aromatic carbons adjacent to the methylene group.
~ 121.0Ar-C -BrQuaternary carbon attached to the bromine atom.
~ 55.0-CH₂ -SO₃NaMethylene carbon, shielded relative to the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried, purified product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts and multiplicities to assign the signals to the corresponding protons in the structure. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in FTIR Analysis: The presence of specific bonds (e.g., S=O, C-S, C-Br, aromatic C-H) results in characteristic absorption bands at specific frequencies. The confirmation of these bands provides strong evidence for the successful incorporation of the sulfonate group and the integrity of the bromophenylmethane backbone.

Expected FTIR Absorption Bands (Solid State, KBr pellet or ATR)

Wavenumber Range (cm⁻¹)Vibration TypeAssignment
3100-3000C-H StretchAromatic C-H
~1200 and ~1050S=O Asymmetric & Symmetric StretchSulfonate group (-SO₃⁻)
~820C-H Out-of-plane bend1,4-disubstituted benzene ring
~750C-S StretchCarbon-Sulfur bond
~600-500C-Br StretchCarbon-Bromine bond

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.

  • Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption peaks and compare them with known correlation charts and the expected frequencies for the target molecule to confirm the presence of key functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, can offer further structural information. For Sodium 4-bromophenylmethanesulfonate, MS is particularly useful for confirming the presence of bromine.

Causality in MS Analysis: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. The molecular ion (or a fragment ion) will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This provides an unmistakable signature for the presence of a single bromine atom.[1][2]

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

  • Mode: Negative Ion Mode is preferred to detect the anionic species.

  • Expected Ion: [M-Na]⁻ at m/z 248.9 and 250.9.

    • The two peaks arise from the presence of ⁷⁹Br and ⁸¹Br isotopes.

    • The expected intensity ratio of these two peaks is approximately 1:1.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Calibrate the instrument using a known standard.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode, scanning a relevant m/z range (e.g., 100-400 amu).

  • Analysis: Examine the resulting spectrum for the parent ion cluster. The presence of two peaks of nearly equal intensity separated by 2 m/z units in the expected mass range confirms the molecular formula and the presence of one bromine atom.

Workflow for Spectroscopic Confirmation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of Sodium 4-bromophenylmethanesulfonate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Start Synthesized Product FTIR FTIR Spectroscopy Start->FTIR Initial Check NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Detailed Structure MS Mass Spectrometry Start->MS Molecular Weight Confirm_FG Functional Groups Confirmed? FTIR->Confirm_FG Confirm_Skeleton Molecular Skeleton Confirmed? NMR->Confirm_Skeleton Confirm_MW MW & Isotopic Pattern Confirmed? MS->Confirm_MW Final_Confirm Structure Confirmed Confirm_FG->Final_Confirm Confirm_Skeleton->Final_Confirm Confirm_MW->Final_Confirm Logical_Relationship cluster_objective Analytical Objective cluster_method Primary Method Purity Assess Purity & Quantify Chroma Chromatography (HPLC, IC) Purity->Chroma Primary Tool Identity Confirm Structure Spectro Spectroscopy (NMR, FTIR, MS) Identity->Spectro Primary Tool Chroma->Spectro Provides isolated fractions for structural confirmation Spectro->Chroma Confirms identity of peaks in chromatogram

Sources

Validation

A Comprehensive Technical Guide to Sodium 4-bromophenylmethanesulfonate: Applications, Comparisons, and Future Directions

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile and efficient chemical reagents is ever-present. Sodium 4-bromophenylmethanesulfonate, a molecule combining the functionaliti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile and efficient chemical reagents is ever-present. Sodium 4-bromophenylmethanesulfonate, a molecule combining the functionalities of an aryl bromide and a sulfonate salt, presents an intriguing profile for researchers. This guide provides an in-depth analysis of its potential applications, critically compares its predicted performance with established alternatives, and offers insights into its limitations, thereby serving as a valuable resource for scientists in drug development and chemical research.

Introduction to Sodium 4-bromophenylmethanesulfonate

Sodium 4-bromophenylmethanesulfonate (CAS Number: 64755-47-1) is an organic salt with the chemical formula C₇H₆BrNaO₃S.[1] Its structure features a phenyl ring substituted with a bromine atom and a methanesulfonate group. This dual functionality suggests its potential utility in a range of chemical transformations, primarily as a leaving group in nucleophilic substitution reactions and as a coupling partner in transition metal-catalyzed cross-coupling reactions. The presence of both a reactive aryl bromide and a potentially good leaving group in the sulfonate moiety opens up possibilities for sequential and site-selective functionalization.

PART 1: Sodium 4-bromophenylmethanesulfonate as a Leaving Group in Nucleophilic Substitution

The sulfonate group is a well-established excellent leaving group in nucleophilic substitution reactions. This is attributed to the stability of the resulting sulfonate anion, which is the conjugate base of a strong acid and can delocalize the negative charge through resonance.[2]

Comparative Analysis with Standard Leaving Groups
Leaving GroupAbbreviationConjugate AcidApproximate pKaRelative Reactivity
Triflate-OTfTrifluoromethanesulfonic acid-14Very High
Tosylate-OTsp-Toluenesulfonic acid-2.8High[3]
Mesylate-OMsMethanesulfonic acid-1.9High
4-Bromophenylmethanesulfonate - 4-Bromophenylmethanesulfonic acid Estimated ~ -2 to -3 Presumably High

The electron-withdrawing nature of the bromine atom on the phenyl ring is expected to slightly increase the acidity of the corresponding sulfonic acid compared to toluenesulfonic acid, making the 4-bromophenylmethanesulfonate anion a very stable and thus excellent leaving group, likely comparable in reactivity to tosylate and mesylate.

Experimental Protocol: A Representative SN2 Reaction

Below is a generalized, self-validating protocol for a nucleophilic substitution reaction utilizing an alkyl 4-bromophenylmethanesulfonate, which would be formed in situ or in a prior step from the corresponding alcohol and 4-bromophenylmethanesulfonyl chloride.

Objective: To synthesize an alkyl iodide from a primary alcohol.

Step 1: Conversion of Alcohol to Alkyl 4-bromophenylmethanesulfonate

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq.) and cool the mixture to 0 °C.

  • Slowly add a solution of 4-bromophenylmethanesulfonyl chloride (1.1 eq.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude alkyl 4-bromophenylmethanesulfonate.

Step 2: Nucleophilic Substitution with Iodide

  • Dissolve the crude alkyl 4-bromophenylmethanesulfonate in acetone.

  • Add sodium iodide (1.5 eq.) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter to remove the precipitated sodium 4-bromophenylmethanesulfonate, and concentrate the filtrate.

  • Purify the resulting alkyl iodide by column chromatography.

Visualization of the SN2 Workflow

SN2_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Substitution A Primary Alcohol + Pyridine in DCM B Add 4-Bromophenylmethanesulfonyl Chloride @ 0°C A->B C Stir at RT (4-12h) B->C D Workup & Extraction C->D E Crude Alkyl 4-Bromophenylmethanesulfonate D->E F Dissolve in Acetone + NaI E->F Proceed to Substitution G Reflux F->G H Filter & Concentrate G->H I Purify (Chromatography) H->I J Final Alkyl Iodide I->J

Caption: Workflow for a two-step SN2 reaction.

Limitations

While a potent leaving group, its application in SN2 reactions is subject to the usual constraints:

  • Steric Hindrance: Reactions will be most efficient with primary and less hindered secondary substrates. Tertiary substrates will likely lead to elimination (E1) products.

  • Competing Elimination: Strong, bulky bases used as nucleophiles can favor the E2 elimination pathway, especially at higher temperatures.[4]

  • Side Reactions: The aryl bromide moiety could potentially undergo side reactions under certain conditions, although it is generally stable to the conditions of SN2 reactions.

PART 2: Sodium 4-bromophenylmethanesulfonate in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality within Sodium 4-bromophenylmethanesulfonate makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.[5] Aryl sulfonates, particularly triflates and tosylates, have also been successfully employed as alternatives to aryl halides.[6][7][8]

Comparative Analysis with Other Coupling Partners

The reactivity of the C-X bond in palladium-catalyzed cross-coupling generally follows the trend: C-I > C-OTf > C-Br > C-Cl > C-OTs.[6][7]

Coupling Partner (Aryl-X)Relative ReactivityTypical Catalyst LoadingReaction Temperature
Aryl IodideVery HighLowRoom Temp. to Moderate
Aryl Triflate (-OTf)HighLowRoom Temp. to Moderate
Aryl Bromide (-Br) Moderate Low to Moderate Moderate to High
Aryl Chloride (-Cl)LowHigh (with specialized ligands)High
Aryl Tosylate (-OTs)LowHigh (with specialized ligands)High[9]

Given this trend, the aryl bromide in Sodium 4-bromophenylmethanesulfonate is expected to be more reactive than the sulfonate group in a typical palladium-catalyzed cross-coupling reaction, allowing for selective functionalization at the C-Br bond.

Experimental Data from Literature for a Suzuki-Miyaura Coupling

While specific data for Sodium 4-bromophenylmethanesulfonate is scarce, we can examine a representative procedure for a similar aryl bromide.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Reaction: Aryl-Br + Aryl'-B(OH)₂ → Aryl-Aryl'

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄ (3)2M Na₂CO₃Toluene/EtOH801295
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (2) + SPhos (4)K₃PO₄Toluene1001892
4-IodotoluenePhenylboronic acidPd(OAc)₂ (1)K₂CO₃DMF50698

This data illustrates the general reactivity trends and the need for more forcing conditions (higher temperatures, specialized ligands) for less reactive aryl halides. The 4-bromophenyl moiety of our target compound would be expected to give high yields under standard Suzuki conditions.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition RedElim Ar-Ar' Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Transmetal->RedElim ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetal

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 4-bromophenylmethanesulfonate

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. Sodium 4-bromophenylmethanesulfonate, a useful organometallic compound in various synthetic applications, requires meticulous handling not only during its use but, critically, during its disposal. This guide provides a procedural framework rooted in safety and scientific integrity to manage this compound's waste stream effectively, ensuring the protection of our personnel and environment.

The Foundational Principle: Hazard Identification and Risk Assessment

Understanding the "why" is paramount to ensuring consistent and correct adherence to any protocol. The disposal procedures for Sodium 4-bromophenylmethanesulfonate are dictated by its inherent chemical hazards.

Known Hazards: This compound is classified with several hazard statements, indicating it is not a benign substance.[1][2] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and strictly prohibit casual disposal methods.

Environmental Considerations: While specific environmental fate data for Sodium 4-bromophenylmethanesulfonate is not readily available, aryl sulfonates can be persistent in the environment.[3] Furthermore, brominated organic compounds are a class of chemicals often monitored for their potential environmental impact.[4][5] Therefore, preventing its entry into the sanitary sewer system is a critical objective to avoid environmental contamination.[6]

Data Summary: Hazard Profile and Protective Measures
ParameterSpecificationSource
GHS Pictogram Irritant (Exclamation Mark)[2]
Signal Word Warning[1][2]
Hazard Statements H302, H315, H319, H335[1][2]
Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]
Eye/Face Protection Chemical safety goggles or face shield approved under government standards (e.g., NIOSH, EN 166).[7]
Hand Protection Compatible protective gloves (e.g., Nitrile rubber).[7][8]
Body Protection Lab coat or other protective clothing to prevent skin exposure.[8]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[7][9]

The Core Directive: Prohibited Disposal Methods

Under no circumstances should Sodium 4-bromophenylmethanesulfonate or its solutions be disposed of down the laboratory sink or in regular trash.[6] Many institutional and municipal water treatment systems are not equipped to handle or degrade such specialized organosulfur compounds.[6] Guidelines from environmental safety offices explicitly forbid the sewer disposal of sulfonic acids and their salts.[6]

Step-by-Step Protocol for Compliant Waste Management

The only acceptable method for disposing of this chemical is through your institution's designated hazardous waste management program.[7][10][11]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid residue, contaminated weighing paper, or gloves in a dedicated, robust container with a secure lid.

  • Aqueous Solutions: Collect all solutions containing Sodium 4-bromophenylmethanesulfonate in a separate, compatible liquid waste container (e.g., a high-density polyethylene bottle). Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your EHS office.[10]

Rationale: Proper segregation is a cornerstone of safe waste management.[10] It prevents inadvertent chemical reactions within the waste container and simplifies the disposal process for your Environmental Health and Safety (EHS) department.

Step 2: Container Labeling

The waste container must be labeled clearly and accurately from the moment the first drop of waste is added.[10] The label must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "Sodium 4-bromophenylmethanesulfonate". Avoid using abbreviations or chemical formulas.[10]

  • An accurate list of all components in the container, including solvents and their approximate percentages.[10]

  • The associated hazards (e.g., "Irritant", "Toxic").[10]

  • The date the container was first used for waste accumulation.

Rationale: Federal and local regulations mandate accurate labeling for the safety of all personnel who may handle the container, from lab staff to waste technicians and emergency responders.

Step 3: Secure Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12] This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from general traffic and drains.

  • Preferably within a secondary containment bin to mitigate leaks or spills.[12]

Rationale: The SAA ensures that hazardous waste is managed safely and remains in a controlled location prior to its scheduled pickup, minimizing the risk of spills and unauthorized access.

Step 4: Arranging for Professional Disposal

Once the waste container is full or you are discontinuing work with the chemical, contact your institution's EHS department to schedule a waste pickup.[11][12] Follow their specific procedures for transport and hand-off.

Rationale: Licensed hazardous waste disposal vendors have the facilities and expertise to manage chemical waste in an environmentally sound and legally compliant manner, typically through high-temperature incineration or other specialized treatments.

Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational flow for the proper disposal of Sodium 4-bromophenylmethanesulfonate waste.

G Workflow for Sodium 4-bromophenylmethanesulfonate Disposal start Waste Generated (Solid or Aqueous) prohibit Is sink or trash disposal an option? start->prohibit no_drain NO. This is strictly prohibited. prohibit->no_drain Always collect Collect in a dedicated, compatible hazardous waste container. prohibit->collect Proceed with protocol no_drain->collect label Label container immediately with: - 'Hazardous Waste' - Full Chemical Name - All Components & Hazards collect->label store Store sealed container in a designated Satellite Accumulation Area (SAA). label->store contact Contact Institutional EHS Office for waste pickup. store->contact end_node Waste Disposed of Compliantly and Safely contact->end_node

Caption: Decision workflow for handling Sodium 4-bromophenylmethanesulfonate waste.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[7][13]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][8]

Laboratory Spills:

  • Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area.[13][14]

  • Large Spill: Evacuate the immediate area and alert others. If safe to do so, prevent the spill from entering drains. Contact your institution's EHS and emergency response team immediately.[13][14]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship. The proper management of chemical waste is not an afterthought but an integral part of responsible research.

References

  • Safety D
  • Sodium 4-bromophenylmethanesulfon
  • Preparation of alkyl aryl sulfonate concentrates having low viscosity.
  • Sodium (4-bromophenyl)
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Neutralization of sulfonic acids and sulfuric acid esters.
  • Purification of alkyl aryl sulfonates.
  • CAS NO. 64755-47-1 | Sodium (4-bromophenyl)
  • Alkyl Aryl Sulfon
  • Safety D
  • Standard Oper
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Environmental fate of three novel brominated flame retardants in aqu
  • Proper Disposal of Acridine-4-Sulfonic Acid: A Step-by-Step Guide for Labor
  • Standard Operating Procedure: Sodium. (2012).
  • Aromatic sulfon
  • Navigating the Safe Disposal of Sodium 4-bromobutane-1-sulphon
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus. Cornell EHS.
  • The NIH Drain Discharge Guide.
  • ICSC 0196 - SODIUM BROMATE. (2006).
  • Hazardous Waste - EHSO Manual 2025-2026. Environmental Health and Safety Office.
  • METHANE SULPHONIC ACID SODIUM SALT CAS NO 2386-57-4 MATERIAL SAFETY D
  • Environmental fate of methyl bromide as a soil fumigant. PubMed.
  • Environmental Fate, Exposure and Toxicity of New Emerging Pollutant: Tetrabromobisphenol A. (2022).
  • Environmental Fate of Methoprene. (2004).
  • (PDF) Environmental Fate of Methyl Bromide as a Soil Fumigant.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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